Product packaging for Palmitelaidic acid(Cat. No.:CAS No. 10030-73-6)

Palmitelaidic acid

Cat. No.: B167761
CAS No.: 10030-73-6
M. Wt: 254.41 g/mol
InChI Key: SECPZKHBENQXJG-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Palmitelaidic acid is a straight-chain, monounsaturated, 16-carbon fatty acid with a trans-double bond at position C-9;  the trans-isomer of palmitoleic acid and predominant trans-16:1 isomer in cheeses from goat and ewe milk. Major dietary sources are partly hydrogenated vegetable oils. It is a monounsaturated fatty acid and a long-chain fatty acid.
9-Hexadecenoic acid has been reported in Agaricus blazei, Punica granatum, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30O2 B167761 Palmitelaidic acid CAS No. 10030-73-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-hexadec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECPZKHBENQXJG-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7021603
Record name (E)-Hexadec-9-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Liquid, Other Solid, Solid
Record name 9-Hexadecenoic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Palmitelaidic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012328
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

10030-73-6, 2091-29-4, 373-49-9
Record name Palmitelaidic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10030-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Palmitoleic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002091294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palmitelaidic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name palmitoleic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277452
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Hexadecenoic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9-Hexadecenoic acid, (9E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (E)-Hexadec-9-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Hexadecenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.239
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PALMITELAIDIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65DJ825A3Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Palmitelaidic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012328
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Biosynthesis and metabolic pathways of Palmitelaidic acid in mammals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biosynthesis and Metabolic Pathways of Palmitelaidic Acid in Mammals

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (16:1t n-7) is a trans-monounsaturated fatty acid predominantly obtained from dietary sources, including ruminant fats and industrially hydrogenated oils.[1] Unlike its cis-isomer, palmitoleic acid, it is not synthesized de novo in mammals. Its metabolism, particularly its catabolism via beta-oxidation, presents unique challenges due to the trans configuration of its double bond, potentially leading to incomplete oxidation and the accumulation of metabolic intermediates.[2] this compound is biologically active, capable of being incorporated into cellular membranes and influencing signaling pathways related to inflammation and metabolic regulation, such as glucose-stimulated insulin secretion through G-protein coupled receptors.[1][3] This guide provides a comprehensive overview of the current understanding of this compound's metabolic fate, its physiological effects, and the experimental methodologies used to study it.

Introduction to this compound

This compound is the trans isomer of palmitoleic acid, a 16-carbon monounsaturated fatty acid with its double bond at the 9th carbon from the methyl end (omega-7).[1] The trans configuration results in a straighter molecular shape compared to the bent structure of its cis counterpart, leading to different physical and biological properties. While small amounts are found naturally in dairy and ruminant fats, the primary dietary source has historically been partially hydrogenated vegetable oils used in processed foods.[1] Due to its association with adverse health effects, understanding its metabolic processing in mammals is of significant interest.

Biosynthesis and Sources

Mammalian cells lack the enzymatic machinery to introduce a trans double bond at the n-7 position of a fatty acid chain; therefore, there is no de novo biosynthesis of this compound. Its presence in mammalian tissues is entirely of exogenous origin.

  • Dietary Intake : The primary sources are foods containing partially hydrogenated vegetable oils and, to a lesser extent, fats from ruminant animals like cows and sheep.[1]

  • Metabolic Conversion : Evidence suggests that trans-vaccenic acid (18:1t n-7), the most abundant trans fatty acid in ruminant fats, can be shortened through a cycle of beta-oxidation to yield this compound.[3]

In contrast, the well-characterized biosynthesis of its cis-isomer, palmitoleic acid (16:1c n-7), occurs endogenously in the endoplasmic reticulum. The process involves the desaturation of palmitic acid (16:0) by the enzyme Stearoyl-CoA Desaturase-1 (SCD1) , which is a critical rate-limiting step in the formation of monounsaturated fatty acids.[4][5][6]

Palmitic_Acid Palmitic Acid (16:0) Palmitoyl_CoA Palmitoyl-CoA Palmitic_Acid->Palmitoyl_CoA Acyl-CoA Synthetase Palmitoleic_Acid cis-Palmitoleic Acid (16:1c n-7) Palmitoyl_CoA->Palmitoleic_Acid Stearoyl-CoA Desaturase-1 (SCD1) cluster_Mitochondria Mitochondrial β-Oxidation cluster_Peroxisome Peroxisomal β-Oxidation Mito_Beta_Ox 3 Cycles of β-Oxidation Intermediate 5-trans-tetradecenoyl-CoA (Accumulates) Mito_Beta_Ox->Intermediate Incomplete_Ox Incomplete Oxidation & Export Intermediate->Incomplete_Ox Poor substrate for LCAD Pero_Beta_Ox Chain Shortening Short_Acyl_CoA Short-Chain Acyl-CoA Pero_Beta_Ox->Short_Acyl_CoA Short_Acyl_CoA->Mito_Beta_Ox To Mitochondria for full oxidation Diet Dietary This compound PA_CoA Palmitelaidoyl-CoA Diet->PA_CoA Activation (ACS) PA_CoA->Mito_Beta_Ox PA_CoA->Pero_Beta_Ox Alternative Pathway PA This compound GPR40 GPR40 / GPR120 PA->GPR40 Binds Signaling Intracellular Signaling Cascade GPR40->Signaling Activates Insulin Augmented Insulin Secretion Signaling->Insulin Cell Pancreatic β-cell start 1. Tissue Homogenization (e.g., in PBS) extraction 2. Lipid Extraction (e.g., Folch method with Chloroform:Methanol 2:1) start->extraction derivatization 3. Transesterification to FAMEs (using BF₃-methanol or acetyl chloride in methanol) extraction->derivatization analysis 4. GC-MS Analysis (using a 100m capillary column for isomer separation) derivatization->analysis quant 5. Quantification (against an internal standard, e.g., C17:0 or C21:0) analysis->quant end Data Interpretation quant->end

References

A Technical Guide to Palmitelaidic Acid: Biological Functions and Physiological Roles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Palmitelaidic acid (trans-9-hexadecenoic acid, C16:1n-7t) is the trans-isomer of the monounsaturated omega-7 fatty acid, palmitoleic acid. While its cis-isomer has been lauded as a beneficial "lipokine," this compound's physiological role is more complex and less understood, largely influenced by its dietary source. As a trans fatty acid, it is found in ruminant-derived products (e.g., dairy and meat) and is also formed during the industrial hydrogenation of vegetable oils.[1][2][3] This guide provides a comprehensive overview of the current understanding of this compound, focusing on its biological functions, physiological effects, and the analytical methods used for its study. It contrasts its roles with its cis-isomer and saturated precursor, palmitic acid, and details known molecular interactions, acknowledging the significant gaps in current research.

Introduction: The Tale of Two Isomers

This compound is a 16-carbon monounsaturated fatty acid distinguished by a trans double bond at the n-7 position.[2][4] This structural configuration confers distinct physical and biological properties compared to its more extensively studied cis-counterpart, palmitoleic acid.[1] The primary dietary sources of this compound are ruminant fats, where it is produced naturally by biohydrogenation in the gut, and industrially produced, partially hydrogenated vegetable oils.[1][3][5]

The general health consensus on trans fatty acids is negative, with strong associations between their consumption (primarily from industrial sources) and an increased risk of cardiovascular and metabolic diseases.[1] This is often attributed to their ability to raise low-density lipoprotein (LDL) cholesterol while lowering high-density lipoprotein (HDL) cholesterol.[1] However, emerging evidence suggests that naturally occurring trans fats, such as this compound from dairy, may not share the same detrimental profile and could even be associated with some beneficial metabolic outcomes.[6][7][8] This guide will dissect these contrasting roles, presenting the data that underpins our current understanding.

Metabolism and Dietary Sources

This compound is not synthesized de novo in humans; it is obtained exclusively from dietary sources.[1] In ruminant animals, it is an intermediate in the biohydrogenation of polyunsaturated fatty acids by gut bacteria.[9] In industrial processes, it is a byproduct of the partial hydrogenation of vegetable oils, a process designed to create more stable, solid fats.[1][2]

Once consumed, this compound is absorbed in the small intestine and incorporated into lipoproteins for transport.[1] It can then be integrated into the phospholipids of cell membranes, potentially altering membrane fluidity, cellular signaling, and inflammatory responses.[1]

Table 1: Primary Dietary Sources of this compound

Source Category Specific Examples Typical Context Reference(s)
Ruminant-Derived (Natural) Whole-fat dairy products (milk, cheese, butter), beef, lamb A biomarker for dairy fat consumption. [1][2][3]

| Industrial (Artificial) | Partially hydrogenated vegetable oils used in processed foods (e.g., margarine, shortening, baked goods, fried foods) | Associated with general adverse health effects of trans fats. |[1][2][3] |

Physiological Roles and Biological Functions

The physiological effects of this compound are often viewed through two different lenses: its role as a generic trans fatty acid and its specific actions as a naturally occurring component of dairy fat.

Role in Cardiometabolic Health

As a trans fatty acid, this compound is generally associated with an increased risk of cardiometabolic disease.[1] This includes promoting an unfavorable lipid profile (increased LDL, decreased HDL) and contributing to systemic inflammation.[1]

However, epidemiological studies focusing on circulating biomarkers have revealed a more nuanced picture. Higher plasma levels of trans-palmitoleate, which are strongly correlated with whole-fat dairy consumption, have been associated with:

  • Lower insulin resistance.[8][10]

  • A substantially lower incidence of new-onset type 2 diabetes.[7][8]

  • Lower triglyceride levels and a lower total cholesterol-to-HDL ratio.[8][10]

  • Lower levels of C-reactive protein (CRP), a marker of inflammation.[8]

A rodent study further supports a beneficial role in metabolic health. Mice fed a high-fat, high-sucrose diet supplemented with pure trans-palmitoleic acid showed reduced adipose tissue weight and smaller adipocyte size compared to mice supplemented with palmitic acid.[11]

Comparative Effects on Health Markers

The biological activities of this compound are best understood in comparison to its saturated precursor (palmitic acid) and its cis-isomer (palmitoleic acid).

Table 2: Comparative Effects on Metabolic and Inflammatory Markers

Fatty Acid Isomer/Type Primary Effect on Insulin Sensitivity Primary Effect on Inflammation Key Molecular Interactions Reference(s)
Palmitic Acid Saturated (16:0) Induces insulin resistance. Pro-inflammatory; activates TLR4 signaling. TLR4, NF-κB, MAPK. [12][13]
Palmitoleic Acid Cis-MUFA (16:1n-7c) Improves insulin sensitivity. Anti-inflammatory; inhibits NF-κB. PPARα, AMPK. [14][15][16]

| This compound | Trans-MUFA (16:1n-7t) | Associated with lower insulin resistance (from dairy). | Pro-inflammatory (as a general trans-fat); context-dependent. | GPR40, GPR120 (putative).[9] |[1][6][8] |

Molecular Signaling Pathways: A Comparative View

Detailed molecular signaling pathways for this compound are not well-elucidated. Current knowledge is largely inferred by contrasting its effects with the well-documented pathways of palmitic acid and cis-palmitoleic acid.

Established Signaling of Related Fatty Acids
  • Palmitic Acid (Pro-inflammatory): Palmitic acid is a known activator of inflammatory pathways. It can act as a ligand for Toll-like receptor 4 (TLR4), initiating a signaling cascade through MyD88 that leads to the activation of the transcription factor NF-κB.[12] This results in the increased expression of pro-inflammatory cytokines like TNF-α and IL-6.[12][13]

  • Cis-Palmitoleic Acid (Anti-inflammatory): In stark contrast, cis-palmitoleic acid exhibits potent anti-inflammatory and insulin-sensitizing effects. It is known to activate Peroxisome Proliferator-Activated Receptor-α (PPARα), a nuclear receptor that regulates lipid metabolism.[14][16] It also activates 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[14] Furthermore, it actively suppresses the NF-κB and MAPK signaling pathways, thereby reducing inflammation.[1][15]

Emerging Insights into this compound Signaling

Research directly investigating this compound's signaling is limited but points to a distinct mechanism from its cis-isomer. One study found that while both trans- and cis-palmitoleic acid augment glucose-stimulated insulin secretion (GSIS), they do so via different signaling pathways.[9] This research suggests potential interactions with G protein-coupled receptors (GPCRs) like GPR40 and GPR120, which are known fatty acid sensors, but the precise downstream effects remain an active area of investigation.[9]

Given the conflicting biological data (pro-inflammatory as a trans-fat vs. beneficial metabolic associations from dairy), it is plausible that this compound has unique receptor interactions and downstream effects that are highly context-dependent, possibly influenced by the overall dietary matrix or specific cell types.

comparative_signaling cluster_palmitic Palmitic Acid (Saturated) cluster_palmitoleic Cis-Palmitoleic Acid (Cis-MUFA) cluster_palmitelaidic This compound (Trans-MUFA) pa Palmitic Acid tlr4 TLR4 Activation pa->tlr4 nfkb_pa NF-κB Activation tlr4->nfkb_pa cytokines_pa ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb_pa->cytokines_pa cpoa Cis-Palmitoleic Acid ppara PPARα Activation cpoa->ppara ampk AMPK Activation cpoa->ampk nfkb_cpoa NF-κB Inhibition cpoa->nfkb_cpoa Inhibits insulin_sens ↑ Insulin Sensitivity ampk->insulin_sens nfkb_cpoa->cytokines_pa Reduces tpoa This compound gpr GPR40 / GPR120 (Putative Targets) tpoa->gpr ? adiposity ↓ Adiposity (in vivo) tpoa->adiposity gsis ↑ Glucose-Stimulated Insulin Secretion gpr->gsis Differential Signaling

Caption: Comparative signaling of Palmitic, Cis-Palmitoleic, and Palmitelaidic acids.

Experimental Protocols

The accurate analysis of this compound requires methodologies capable of separating it from its cis-isomer and other fatty acids. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques employed.

Protocol 1: Isomer-Specific Fatty Acid Analysis by GC-MS

This protocol outlines a typical workflow for the quantitative analysis of trans fatty acid isomers in biological samples like plasma.

  • Lipid Extraction: Total lipids are extracted from the sample (e.g., 50-100 µL of plasma) using a solvent system such as chloroform/methanol (2:1, v/v) or tert-butyl methyl ether/methanol. An internal standard, such as deuterated palmitic acid (d3-C16:0), is added prior to extraction for quantification.

  • Saponification/Hydrolysis: The extracted lipids are hydrolyzed to release free fatty acids. This is typically achieved by heating with a strong base (e.g., 10 N NaOH in methanol) at ~100°C for 45 minutes, followed by acidification with HCl.[17]

  • Derivatization: Free fatty acids are not volatile enough for GC analysis. They must be derivatized to form fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters. For high sensitivity using negative chemical ionization (NCI) mass spectrometry, PFB esterification is preferred. This is done by reacting the extracted fatty acids with PFB-bromide in the presence of a catalyst like triethylamine.[17]

  • GC-MS Analysis:

    • Column: A long, highly polar capillary column is required for the separation of cis/trans isomers. A 200m Select FAME column is effective for resolving C16:1 isomers.[17]

    • Injection: 1 µL of the derivatized sample (dissolved in iso-octane) is injected.

    • Carrier Gas: Hydrogen or Helium.

    • Oven Program: A slow temperature gradient is used to achieve separation (e.g., starting at 100°C, holding, then ramping slowly to ~250°C).

    • Detection: Mass spectrometry is used for detection and quantification. In NCI mode, the PFB esters are cleaved, and the negatively charged fatty acid carboxylate is detected, providing high sensitivity and specificity.

  • Quantification: The abundance of the target analyte (palmitelaidate) is determined by comparing its peak area to that of the known concentration of the internal standard. A standard curve is generated using known concentrations of pure this compound to ensure accurate quantification.

gcms_workflow sample 1. Biological Sample (e.g., Plasma) extraction 2. Lipid Extraction (+ Internal Standard) sample->extraction hydrolysis 3. Saponification (Base Hydrolysis) extraction->hydrolysis derivatization 4. Derivatization (e.g., PFB Esters) hydrolysis->derivatization gc_ms 5. GC-MS Analysis (Long Polar Column) derivatization->gc_ms quant 6. Data Analysis & Quantification gc_ms->quant

Caption: Workflow for GC-MS analysis of this compound.

Protocol 2: HPLC Separation of Cis/Trans Isomers

HPLC can be used as an alternative or complementary method for separating fatty acid isomers, often for purification or when MS detection is not required.

  • Sample Preparation: As with GC-MS, lipids are first extracted. For HPLC analysis with UV detection, fatty acids are often derivatized with a chromophore, such as phenacyl bromide, to enhance detection at specific wavelengths (e.g., 242 nm).[7]

  • HPLC Analysis:

    • Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is typically used.[6]

    • Mobile Phase: A gradient of acetonitrile and water is commonly employed. For instance, starting with a higher water content and gradually increasing the acetonitrile concentration. A small amount of acetic acid can be added to the mobile phase to ensure free fatty acids remain protonated for better peak shape.[6][18]

    • Flow Rate: A standard flow rate of 1 mL/min is typical.

    • Detection: UV detection is common for derivatized fatty acids. Fluorescence detection can be used for even higher sensitivity with appropriate derivatizing agents.

  • Identification: Peaks are identified by comparing their retention times to those of pure cis- and trans-palmitoleic acid standards run under the same conditions.

Conclusion and Future Directions

This compound occupies a unique and somewhat paradoxical space in lipid biology. As an industrial trans fat, it is rightfully viewed with caution. However, as a natural component of dairy fat, it is associated with neutral or even beneficial metabolic effects, including lower insulin resistance and reduced diabetes risk. This dichotomy underscores the critical importance of dietary context in determining the physiological impact of a single molecule.

Significant gaps in our knowledge remain. The precise molecular mechanisms and signaling pathways governed by this compound are largely unknown and represent a key area for future research. Elucidating its specific protein targets (e.g., GPR40/120) and downstream signaling cascades will be crucial to understanding why its effects appear to diverge from its cis-isomer and other trans fatty acids. For drug development professionals, understanding these pathways could reveal novel targets for modulating metabolic diseases, while for researchers, it presents a fascinating case study in the nuanced bioactivity of lipid isomers.

References

Palmitelaidic Acid as a Biomarker for Dietary Trans Fat Intake: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitelaidic acid (trans-16:1n-7) is a monounsaturated trans fatty acid that has garnered significant attention as a potential biomarker for the consumption of certain types of dietary fats. Unlike industrially produced trans fats, such as elaidic acid, which are widely recognized for their adverse health effects, this compound is primarily derived from naturally occurring ruminant trans fats found in dairy and meat products.[1] However, it can also be present in partially hydrogenated vegetable oils, leading to mixed dietary sources.[2][3] This guide provides a comprehensive overview of this compound, its metabolism, its utility as a biomarker, and the methodologies for its analysis.

Biochemistry and Metabolism

Following ingestion, this compound is absorbed in the small intestine and incorporated into lipoproteins for transport throughout the bloodstream. It is then integrated into the cell membranes of various tissues, where it can influence membrane fluidity, cellular signaling, inflammation, and apoptosis.[4] Elevated levels of this compound have been associated with systemic inflammation and an increased risk of certain diseases.[4] The World Health Organization advises limiting trans fat intake to less than 1% of total daily calories to minimize these health risks.[4]

The metabolic journey of dietary this compound is a multi-step process, beginning with consumption and concluding with its integration into cellular structures, where it exerts its biological effects.

cluster_ingestion Dietary Intake cluster_absorption Absorption & Transport cluster_tissue Tissue Incorporation & Cellular Effects Dietary Sources Dietary Sources Small Intestine Small Intestine Dietary Sources->Small Intestine Ingestion Lipoproteins Lipoproteins Small Intestine->Lipoproteins Incorporation Cell Membranes Cell Membranes Lipoproteins->Cell Membranes Transport & Uptake Cellular Signaling Cellular Signaling Cell Membranes->Cellular Signaling Inflammation Inflammation Cellular Signaling->Inflammation

Figure 1: Metabolic pathway of this compound from diet to cellular effects.

Quantitative Data Summary

Several studies have investigated the relationship between circulating this compound levels and various metabolic risk factors. The data highlights a complex association, with some outcomes appearing beneficial and others potentially adverse.

ParameterAssociation with Higher this compound LevelsReported Quantitative Change (Quintile 5 vs. Quintile 1)Reference
Lipids
TriglyceridesInverse-19.0% to -19.1%[2][3][5]
HDL CholesterolPositive+1.9%[5]
LDL CholesterolPositive+6.4%[2][3]
Total:HDL Cholesterol RatioInverse-4.7%[5]
Metabolic Health
Insulin Resistance (HOMA-IR)Inverse-16.7%[5]
Fasting InsulinInverse-9.1%[2][3]
Incident DiabetesInverse48% lower risk (HR: 0.52)[2][3]
Cardiovascular
Systolic Blood PressureInverse-2.4 mm Hg[2][3]
Inflammation
C-Reactive Protein (CRP)Inverse-13.8%[5]
Adiposity
Body Mass Index (BMI)Inverse-1.8%[5]
Waist CircumferenceInverse-1.8%[5]

Experimental Protocols

The accurate quantification of this compound in biological matrices is crucial for its validation as a biomarker. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and reliable method.

Protocol: Quantification of this compound in Human Plasma/Serum

This protocol outlines the key steps for the analysis of this compound, from sample preparation to instrumental analysis.

1. Lipid Extraction:

  • For Serum or Plasma: A common method involves liquid-liquid extraction using a 2:1 chloroform:methanol (v/v) mixture.[6]

  • For Red Blood Cells: The modified Folch protocol, which incorporates isopropanol along with chloroform and methanol, is recommended for more comprehensive lipid extraction.[6]

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To increase volatility for GC analysis, the extracted fatty acids must be derivatized. This is typically achieved by methylation.

  • A common method involves incubation with a reagent such as boron trifluoride in methanol (BF3-methanol) or methanolic HCl.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Column: An Agilent DB-23 capillary column (or equivalent) is highly recommended for its ability to effectively separate cis and trans fatty acid isomers.[6]

  • Injection: Samples are injected in splitless mode to maximize sensitivity.

  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 50°C), ramps up to an intermediate temperature (e.g., 175°C), and then ramps up at a slower rate to a final temperature (e.g., 230°C) to ensure separation of all FAMEs.

  • Mass Spectrometry: The mass spectrometer can be operated in either scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.

The following diagram illustrates the general workflow for the analysis of this compound in blood samples.

Blood Sample Blood Sample Lipid Extraction Lipid Extraction Blood Sample->Lipid Extraction (e.g., Folch method) Derivatization (FAMEs) Derivatization (FAMEs) Lipid Extraction->Derivatization (FAMEs) (e.g., BF3-Methanol) GC-MS Analysis GC-MS Analysis Derivatization (FAMEs)->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis Quantification

Figure 2: Workflow for the analysis of this compound.

Signaling Pathways

This compound, upon incorporation into cell membranes, can modulate various signaling pathways. While research is ongoing, evidence suggests its involvement in pathways related to insulin sensitivity and inflammation. It has been shown to augment glucose-stimulated insulin secretion (GSIS) through mechanisms involving G protein-coupled receptors (GPCRs) such as GPR40 and GPR120.[7] This is distinct from the pro-inflammatory signaling often associated with saturated fatty acids like palmitic acid, which can activate pathways involving protein kinase C (PKC) and nuclear factor-κB (NF-κB).[8]

The diagram below conceptualizes the differential signaling effects of trans fatty acids versus saturated fatty acids.

cluster_tfa This compound cluster_sfa Palmitic Acid (Saturated) TFA This compound GPR40 GPR40/120 TFA->GPR40 GSIS ↑ GSIS GPR40->GSIS SFA Palmitic Acid PKC PKC SFA->PKC NFkB NF-κB PKC->NFkB Inflammation ↑ Inflammation NFkB->Inflammation

Figure 3: Contrasting signaling pathways of palmitelaidic and palmitic acid.

Conclusion

This compound serves as a valuable biomarker for the intake of ruminant fats, though its presence in partially hydrogenated oils complicates its direct interpretation as a marker for a single dietary source. Its association with both favorable (e.g., improved insulin sensitivity) and unfavorable (e.g., increased LDL cholesterol) metabolic markers underscores the need for further research to delineate its precise role in human health. Standardized and validated analytical methods, such as the GC-MS protocol detailed here, are essential for ensuring data quality and comparability across studies. A deeper understanding of the signaling pathways modulated by this compound will be critical for drug development professionals exploring targets related to metabolic and inflammatory diseases.

References

The Impact of Palmitelaidic Acid on Lipid Profiles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitelaidic acid (trans-palmitoleic acid, C16:1t9), a trans monounsaturated fatty acid found in partially hydrogenated vegetable oils and ruminant-derived dairy and meat products, has garnered significant scientific interest for its complex and sometimes contradictory effects on plasma lipid profiles. Unlike its cis-isomer, palmitoleic acid, which is often associated with beneficial metabolic effects, the consumption of this compound presents a more nuanced picture. This technical guide synthesizes findings from key observational and interventional studies to provide a detailed overview of its impact on Low-Density Lipoprotein Cholesterol (LDL-C), High-Density Lipoprotein Cholesterol (HDL-C), and Triglycerides (TG). We present quantitative data from prominent studies, detail the experimental protocols utilized for lipid and fatty acid analysis, and illustrate the proposed molecular mechanisms through which this compound may exert its effects on lipid metabolism.

Introduction to this compound

This compound is a 16-carbon monounsaturated fatty acid distinguished by a trans double bond at the ninth carbon atom (C16:1 n-7 trans). Its primary dietary sources include industrially produced partially hydrogenated vegetable oils, although it is also found naturally in smaller quantities in dairy and meat from ruminant animals[1]. The distinct stereochemistry of the trans double bond, compared to the cis configuration of its isomer palmitoleic acid, results in a straighter molecular structure, which influences its metabolic processing and downstream physiological effects. This guide focuses specifically on the effects of dietary and circulating this compound on key markers of cardiovascular risk: LDL-C, HDL-C, and triglycerides.

Quantitative Effects on Lipid Profiles: A Summary of Evidence

The influence of this compound on lipid profiles is multifaceted, with effects that can vary based on the study design, the population studied, and the dietary context. Observational studies often show a correlation between circulating levels of trans-palmitoleate and a mixed lipid profile, whereas interventional studies with its cis-isomer provide contrasting results.

Table 1: Summary of Clinical and Observational Studies on Palmitelaidic and Palmitoleic Acid's Effects on Lipid Profiles

Study/CohortTypeSubjectsIntervention/ExposureDurationChange in LDL-C (%)Change in HDL-C (%)Change in Triglycerides (%)
Multi-Ethnic Study of Atherosclerosis (MESA) [1][2][3][4]Observational2,617 multi-ethnic U.S. adultsCirculating plasma phospholipid trans-palmitoleate (highest vs. lowest quintile)N/A▲ +6.4% (p-trend = 0.005)No significant assoc.▼ -19.1% (p-trend < 0.001)
Cardiovascular Health Study (CHS) [5]Prospective Cohort3,736 U.S. adultsCirculating plasma phospholipid trans-palmitoleate (highest vs. lowest quintile)N/ANo significant assoc.▲ +1.9% (p = 0.040)▼ -19.0% (p < 0.001)
Bernstein et al. (2014) [6][7]Randomized Controlled60 adults with dyslipidemia and hs-CRP between 2-5 mg/L220.5 mg/day of purified cis-palmitoleic acid30 days▼ -8% (compared to control)▲ +5% (compared to control)▼ -15% (compared to control)

Note: The Bernstein et al. study investigated the cis-isomer (palmitoleic acid), not this compound. It is included for comparative purposes, highlighting the differing effects of the two isomers.

Key Experimental Protocols

The accurate quantification of both plasma lipids and specific fatty acid isomers is critical to understanding the health effects of this compound. Below are detailed methodologies representative of those used in the cited studies.

Study Design: The Multi-Ethnic Study of Atherosclerosis (MESA)

The MESA is a major observational study that provides significant insight into the association between circulating trans-palmitoleate and cardiometabolic risk factors.

  • Objective: To investigate the association of circulating trans-palmitoleate with metabolic risk and incident diabetes in a multiethnic U.S. cohort[1][2].

  • Participants: The analysis included 2,617 adults from a diverse cohort of white, Black, Hispanic, and Chinese Americans[1][2].

  • Data Collection: Phospholipid fatty acids and metabolic risk factors were measured from blood samples collected between 2000-2002[1][2].

  • Exposure Assessment: The concentration of trans-palmitoleate in plasma phospholipids was measured and categorized into quintiles for analysis.

  • Outcome Measures: Fasting blood samples were analyzed for total cholesterol, HDL-C, LDL-C, and triglycerides. LDL-C was calculated using the Friedewald equation.

  • Statistical Analysis: Multivariable-adjusted models were used to assess the association between trans-palmitoleate concentrations and lipid levels, adjusting for demographic, lifestyle, and dietary factors[1][4].

Analysis of Plasma Phospholipid Fatty Acids

The standard method for analyzing the fatty acid composition of plasma phospholipids involves extraction, separation, and gas chromatography.

  • Lipid Extraction: Total lipids are extracted from plasma samples. A common and effective method is the Bligh and Dyer technique, which uses a chloroform/methanol solvent system. An alternative, less toxic method utilizes tert-butyl methyl ether (MTBE) and methanol[8].

  • Phospholipid Isolation: The phospholipid fraction is isolated from the total lipid extract. This is typically achieved using solid-phase extraction (SPE) on an aminopropyl-bonded silica column. Neutral lipids and free fatty acids are washed away, and the phospholipids are then eluted with a polar solvent like methanol[9][10].

  • Transesterification to Fatty Acid Methyl Esters (FAMEs): The fatty acids within the isolated phospholipids are cleaved from the glycerol backbone and methylated to form volatile FAMEs. This is a critical step for gas chromatography. A common and effective reagent for this is methanolic hydrochloric acid or boron trifluoride (BF3) in methanol, followed by heating[8][10].

  • Gas Chromatography (GC) Analysis: The FAMEs are then separated and quantified using a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS)[9][11].

    • Column: A long, polar capillary column (e.g., SP-2560, 100m) is used to achieve separation of different fatty acid isomers, including cis and trans forms[5].

    • Detection: The FID provides quantitative data based on the amount of each FAME, while MS can be used for definitive identification based on mass-to-charge ratio.

    • Quantification: The concentration of each fatty acid is determined by comparing its peak area to that of an internal standard (e.g., C19:0) and is typically expressed as a percentage of total fatty acids[10].

Visualizing Experimental and Signaling Pathways

Experimental Workflow

The following diagram outlines the typical workflow for analyzing the association between plasma fatty acids and lipid profiles in a large epidemiological study.

G cluster_study Epidemiological Study cluster_lab Laboratory Analysis cluster_analysis Data Analysis P Participant Recruitment (e.g., MESA Cohort) BS Blood Sample Collection (Fasting Plasma) P->BS Q Lifestyle & Diet Questionnaires P->Q LE Total Lipid Extraction BS->LE LA Standard Lipid Panel Analysis (TC, HDL-C, TG) BS->LA Data Data Compilation (Lipids, Fatty Acids, Covariates) Q->Data SPE Phospholipid Isolation (Solid-Phase Extraction) LE->SPE FAME Transesterification to FAMEs SPE->FAME GC GC-FID/MS Analysis (Fatty Acid Profiling) FAME->GC GC->Data LA->Data Stat Multivariable Statistical Modeling Data->Stat Result Association Results (e.g., this compound vs. LDL-C) Stat->Result

Caption: Workflow for fatty acid analysis in epidemiological studies.

Proposed Signaling Pathway of Palmitoleic Acid (cis-isomer)

While the precise signaling pathways for this compound are less defined, research on its cis-isomer, palmitoleic acid, provides a valuable model for how these fatty acids may influence lipid metabolism at the molecular level. Palmitoleic acid is suggested to act as a lipokine, influencing key metabolic regulators.

G cluster_nuclear Nuclear Regulation cluster_cytosolic Cytosolic Signaling cluster_metabolic Metabolic Outcomes PA Palmitoleic Acid (cis-C16:1n7) PPARa PPARα Activation PA->PPARa Activates SREBP1c SREBP-1c Expression PA->SREBP1c Inhibits AMPK AMPK Phosphorylation PA->AMPK Activates FAO Fatty Acid Oxidation (β-oxidation) PPARa->FAO Promotes Lipogenesis De Novo Lipogenesis (FASN, SCD-1) SREBP1c->Lipogenesis Promotes AMPK->SREBP1c Inhibits AMPK->FAO Promotes TG_Syn Hepatic Triglyceride Synthesis Lipogenesis->TG_Syn Leads to

References

Palmitelaidic Acid: A Double-Edged Sword in Inflammation and Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Palmitelaidic acid, the trans isomer of palmitoleic acid, is a monounsaturated fatty acid that has garnered increasing attention for its complex and often contradictory roles in metabolic health. While its presence in the diet is primarily from industrially hydrogenated vegetable oils and ruminant fats, its endogenous synthesis and biological functions are areas of intense investigation. This technical guide provides a comprehensive overview of the current understanding of this compound's involvement in inflammatory processes and the pathogenesis of metabolic syndrome, with a focus on the underlying molecular mechanisms, experimental evidence, and potential therapeutic implications.

The Pro-Inflammatory Cascade Initiated by this compound

This compound is a potent activator of inflammatory signaling pathways, primarily through its interaction with Toll-like receptor 4 (TLR4). This interaction triggers a downstream cascade that culminates in the production of pro-inflammatory cytokines and the activation of immune cells, contributing to the chronic low-grade inflammation characteristic of metabolic syndrome.

TLR4-Mediated Signaling

This compound acts as a ligand for the TLR4 receptor complex, which also recognizes lipopolysaccharide (LPS) from Gram-negative bacteria.[1][2][3] This binding initiates a signaling cascade that can proceed through two major pathways: the MyD88-dependent and the MyD88-independent (TRIF-dependent) pathways.

  • MyD88-Dependent Pathway: Upon activation by this compound, TLR4 recruits the adaptor protein MyD88. This leads to the activation of IRAK (IL-1 receptor-associated kinase) and TRAF6 (TNF receptor-associated factor 6), ultimately resulting in the activation of the transcription factor NF-κB.[4] NF-κB then translocates to the nucleus and induces the expression of various pro-inflammatory genes, including those encoding for TNF-α, IL-1β, and IL-6.[2][4][5]

  • MyD88-Independent (TRIF-Dependent) Pathway: This pathway involves the recruitment of the adaptor protein TRIF and leads to the activation of the transcription factor IRF3, which is crucial for the production of type I interferons. While less characterized in the context of this compound specifically, this pathway is a known branch of TLR4 signaling.[4]

TLR4_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound TLR4 TLR4 This compound->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK TRAF6->IKK NFkB NF-κB IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Gene Expression

Figure 1: this compound-induced TLR4 signaling pathway leading to pro-inflammatory cytokine production.

Macrophage and Adipocyte Activation

Macrophages and adipocytes are key cell types involved in the inflammatory processes of metabolic syndrome. This compound directly influences their function:

  • Macrophages: In macrophages, this compound promotes a pro-inflammatory M1 polarization.[6][7] This is characterized by the increased expression and secretion of inflammatory mediators like TNF-α, IL-6, and MCP-1.[4][6][8] This activation contributes to insulin resistance in surrounding tissues.[4]

  • Adipocytes: this compound can induce inflammation and insulin resistance in adipocytes.[9] It promotes the expression of pro-inflammatory cytokines and can lead to adipocyte hypertrophy, a hallmark of dysfunctional adipose tissue in obesity.[8][9]

The Link Between this compound and Metabolic Syndrome

The chronic inflammation instigated by this compound is a central driver of metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. The key components of metabolic syndrome influenced by this compound include insulin resistance, dyslipidemia, and endothelial dysfunction.

Insulin Resistance

The pro-inflammatory cytokines released in response to this compound, such as TNF-α and IL-6, can impair insulin signaling in various tissues, including muscle, liver, and adipose tissue, leading to insulin resistance.[4][10] This is a cornerstone of metabolic syndrome and type 2 diabetes.

Endothelial Dysfunction

Endothelial dysfunction, an early event in the development of atherosclerosis, is also promoted by this compound. It can induce the expression of adhesion molecules on endothelial cells, facilitating the recruitment of immune cells and contributing to vascular inflammation.[11][12]

Metabolic_Syndrome_Pathway cluster_inflammation Inflammation cluster_metabolic_dysfunction Metabolic Dysfunction This compound This compound TLR4 TLR4 Activation This compound->TLR4 Cytokines Pro-inflammatory Cytokines TLR4->Cytokines InsulinResistance Insulin Resistance Cytokines->InsulinResistance EndothelialDysfunction Endothelial Dysfunction Cytokines->EndothelialDysfunction MetabolicSyndrome Metabolic Syndrome InsulinResistance->MetabolicSyndrome EndothelialDysfunction->MetabolicSyndrome

Figure 2: Logical relationship between this compound, inflammation, and metabolic syndrome.

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies investigating the effects of this compound (referred to as PA in some studies) and its cis-isomer, palmitoleic acid.

Table 1: In Vitro Effects of this compound on Inflammatory Markers

Cell TypeTreatmentMarkerFold Change vs. ControlReference
Human Trophoblasts500 µM Palmitic Acid (24h)IL-6 mRNA~25-fold increase[13]
Human Trophoblasts500 µM Palmitic Acid (24h)IL-8 mRNASignificant increase[13]
Human Trophoblasts500 µM Palmitic Acid (24h)TNF-α mRNASignificant increase[13]
J774A.1 MacrophagesHigh Conc. Palmitic AcidPro-inflammatory stateInduced[7]
Human Endothelial CellsPalmitic Acid + TNF-αIL-6 ProductionEnhanced[14]
Human Endothelial CellsPalmitic Acid + TNF-αIL-8 ProductionEnhanced[14]
Human Endothelial CellsPalmitoleic Acid + TNF-αMCP-1 ProductionDecreased[14]
Human Endothelial CellsPalmitoleic Acid + TNF-αIL-6 ProductionDecreased[14]
Human Endothelial CellsPalmitoleic Acid + TNF-αIL-8 ProductionDecreased[14]

Table 2: In Vivo Effects of Palmitoleic Acid Administration

Animal ModelTreatmentOutcomeEffectReference
KK-Ay Mice300 mg/kg Palmitoleic Acid (4 weeks)Body Weight IncreaseReduced[10]
KK-Ay Mice300 mg/kg Palmitoleic Acid (4 weeks)HyperglycemiaAmeliorated[10]
KK-Ay Mice300 mg/kg Palmitoleic Acid (4 weeks)HypertriglyceridemiaAmeliorated[10]
KK-Ay Mice300 mg/kg Palmitoleic Acid (4 weeks)Insulin SensitivityImproved[10]
KK-Ay Mice300 mg/kg Palmitoleic Acid (4 weeks)Hepatic Triglyceride LevelsLowered[15]
HFD-fed MicePalmitoleic Acid SupplementationHepatic MCP-1 LevelsReduced[6]
HFD-fed MicePalmitoleic Acid SupplementationHepatic TNF-α LevelsReduced[6]
Obese MicePalmitoleic Acid (300 mg/kg/day for 30 days)Body Mass GainSlowed down[16]
Obese MicePalmitoleic Acid (300 mg/kg/day for 30 days)Hepatic SteatosisPrevented aspects of[16]

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Common cell lines used in these studies include human trophoblasts, J774A.1 murine macrophages, and human endothelial cell lines (e.g., EAHy926).[7][13][14]

  • Fatty Acid Preparation: Palmitic acid is typically dissolved in a solvent like ethanol and then complexed with bovine serum albumin (BSA) to facilitate its delivery in cell culture media. The final concentration used in experiments often ranges from 100 to 500 µM.[13]

  • Inflammatory Stimulation: In many experiments, cells are co-treated with an inflammatory stimulus such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) to study the synergistic or modulatory effects of the fatty acids.[14]

  • Inhibitor Studies: To elucidate signaling pathways, specific inhibitors are used. For example, TLR4 signaling inhibitors (e.g., CLI-095) and NF-κB inhibitors are used to confirm the involvement of these pathways in palmitic acid-induced inflammation.[13]

Animal Studies
  • Animal Models: KK-Ay mice, a model for obese type 2 diabetes, and high-fat diet (HFD)-induced obese C57BL/6J mice are commonly used to study the in vivo effects of palmitoleic acid.[8][10][16]

  • Administration: Palmitoleic acid is typically administered orally via gavage at doses around 300 mg/kg of body weight daily for several weeks.[10][16]

  • Metabolic Assessments: Key metabolic parameters are measured, including body weight, plasma glucose levels (often assessed through insulin tolerance tests), and lipid profiles (triglycerides, cholesterol).[10][15]

  • Tissue Analysis: Tissues such as the liver and adipose tissue are collected for histological analysis (e.g., Oil Red O staining for lipid accumulation) and gene expression analysis of inflammatory and metabolic markers via quantitative real-time PCR (qRT-PCR).[15]

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cell Culture (e.g., Macrophages, Adipocytes) FATreatment Fatty Acid Treatment (this compound) CellCulture->FATreatment Analysis_vitro Analysis: - Cytokine Secretion (ELISA) - Gene Expression (qPCR) - Protein Activation (Western Blot) FATreatment->Analysis_vitro AnimalModel Animal Model (e.g., HFD-fed mice) FADiet Dietary Intervention (this compound) AnimalModel->FADiet Analysis_vivo Analysis: - Metabolic Parameters - Tissue Histology - Gene Expression FADiet->Analysis_vivo

Figure 3: General experimental workflow for studying the effects of this compound.

Conclusion and Future Directions

The evidence strongly suggests that this compound plays a significant pro-inflammatory role, contributing to the development of metabolic syndrome through mechanisms primarily involving TLR4 activation. This positions this compound as a detrimental dietary component and a potential therapeutic target. Conversely, its cis-isomer, palmitoleic acid, has shown promise in preclinical studies for its anti-inflammatory and insulin-sensitizing effects.

For researchers and drug development professionals, several key areas warrant further investigation:

  • Dissecting Isomer-Specific Effects: A deeper understanding of the structural and functional differences between palmitelaidic and palmitoleic acid in their interactions with cellular receptors and signaling pathways is crucial.

  • Human Intervention Studies: While animal studies on palmitoleic acid are promising, robust clinical trials are needed to confirm its therapeutic potential in humans for managing metabolic disorders.

  • Targeting this compound-Induced Inflammation: Developing strategies to specifically block the pro-inflammatory effects of this compound, potentially through TLR4 antagonism or modulation of downstream signaling, could offer novel therapeutic avenues for metabolic syndrome.

References

An In-depth Technical Guide on the Discovery and History of Palmitelaidic Acid Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitelaidic acid (trans-9-hexadecenoic acid), a trans-monounsaturated fatty acid, has emerged from relative obscurity to become a molecule of significant interest in the fields of nutrition, metabolism, and drug development. Initially identified as a component of hydrogenated fats and ruminant-derived products, its biological activities have been a subject of evolving research. This technical guide provides a comprehensive overview of the discovery and history of this compound research, with a focus on its biochemical properties, analytical methodologies, and its intricate role in cellular signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of its molecular interactions.

Discovery and Historical Perspective

The discovery of this compound is intrinsically linked to the broader history of trans fatty acids. These fats, characterized by the presence of at least one double bond in the trans configuration, are produced through industrial hydrogenation of vegetable oils and are also found in small amounts in dairy products and ruminant fats.[1] this compound is the trans isomer of palmitoleic acid, a 16-carbon monounsaturated fatty acid.[1]

Early research on trans fats primarily focused on their impact on cardiovascular health, with numerous studies linking their consumption to adverse lipid profiles, including increased LDL cholesterol and decreased HDL cholesterol.[1] As a member of this class, this compound was initially viewed through a similar lens of negative health effects. However, more recent epidemiological studies have begun to differentiate between industrially produced and naturally occurring trans fats, sparking renewed interest in the specific biological roles of individual trans fatty acids like this compound.[2]

Physicochemical Properties and Dietary Sources

This compound is a straight-chain, monounsaturated, 16-carbon fatty acid with a trans-double bond at the 9th carbon position.[3] This trans configuration imparts distinct physical properties compared to its cis-isomer, palmitoleic acid, including a higher melting point and a more linear molecular structure.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C16H30O2
Molar Mass 254.41 g/mol
IUPAC Name (9E)-Hexadec-9-enoic acid
Common Name This compound, trans-Palmitoleic acid
CAS Number 10030-73-6

The primary dietary sources of this compound are products from ruminant animals, such as butter, cheese, and milk, where it is produced by biohydrogenation in the rumen.[4][5] It is also present in partially hydrogenated vegetable oils used in many processed foods.[3] The concentration of this compound in dairy products can vary depending on the animal's diet and the processing of the product.[6][7]

Table 2: Concentration of this compound in Selected Dairy Products

Dairy ProductThis compound Concentration (% of total fatty acids)Reference
Butter0.1 - 0.5[8]
Cheese (general)0.2 - 0.6[6]
Milk Fat0.1 - 0.4[9][10]

Experimental Protocols

A critical aspect of understanding the biological role of this compound is the ability to accurately and reliably measure its presence and effects. This section provides an overview of key experimental methodologies.

Synthesis of this compound

Chemical synthesis is often necessary to obtain pure this compound for research purposes. A common method involves the stereoselective reduction of a corresponding alkyne or the isomerization of the cis-isomer, palmitoleic acid. While detailed, multi-step organic synthesis protocols are beyond the scope of this guide, a general workflow is presented below. A Wittig reaction between a C9 phosphonium ylide and a C7 aldehyde, followed by purification, is a feasible route.

Synthesis_Workflow start Starting Materials (e.g., 9-bromononanoic acid, heptanal) wittig Wittig Reaction start->wittig purification Purification (e.g., Column Chromatography) wittig->purification product This compound purification->product

A simplified workflow for the chemical synthesis of this compound.
Extraction from Biological Samples

The extraction of this compound from complex matrices like dairy products or plasma is a crucial first step for its quantification.

  • Sample Preparation: Homogenize the dairy sample (e.g., cheese, butter). For liquid samples like milk, a concentration step may be necessary.

  • Hydrolysis: Treat the homogenized sample with an acidic or alkaline solution (e.g., methanolic HCl or NaOH) to hydrolyze the triacylglycerols and release the fatty acids. A typical procedure involves refluxing the sample with 2M methanolic KOH.

  • Extraction: Extract the fatty acids using a non-polar solvent like hexane or a mixture of hexane and isopropanol. The mixture is vortexed and centrifuged to separate the organic and aqueous layers.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs): For gas chromatography analysis, the extracted fatty acids are converted to their more volatile methyl esters. This is commonly achieved by heating the fatty acid extract with a methylating agent such as boron trifluoride (BF3) in methanol.

  • Purification: The FAMEs are then extracted into a non-polar solvent (e.g., hexane) and washed with a saturated sodium chloride solution to remove any remaining reagents. The organic layer is dried over anhydrous sodium sulfate.

  • Concentration: The solvent is evaporated under a stream of nitrogen to concentrate the FAMEs, which are then reconstituted in a suitable solvent for analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of fatty acid isomers.

Typical GC-MS Protocol for FAMEs Analysis: [11][15][16][17]

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: A highly polar capillary column is essential for separating cis and trans isomers. A common choice is a biscyanopropyl polysiloxane column (e.g., SP-2560 or CP-Sil 88, 100 m x 0.25 mm i.d., 0.20 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 4 minutes.

    • Ramp to 240°C at 3°C/min.

    • Hold at 240°C for 15 minutes.

  • Injector: Split/splitless injector at 250°C, with a split ratio of 50:1.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

  • Data Analysis: Identification of this compound methyl ester is based on its retention time compared to a certified reference standard and its characteristic mass spectrum. Quantification is performed using an internal standard (e.g., heptadecanoic acid, C17:0) and a calibration curve.

Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers high sensitivity and specificity for the analysis of fatty acids, often without the need for derivatization.

Typical UPLC-MS/MS Protocol for this compound Quantification in Plasma: [18][19][20][21][22]

  • UPLC System: Waters ACQUITY UPLC system or equivalent.

  • Column: A reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Start with 50% B.

    • Linear gradient to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Tandem Mass Spectrometer: Waters Xevo TQ-S or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z 253.2) -> Product ion (e.g., m/z 253.2 for pseudo-MS/MS or a specific fragment).

    • Internal Standard (e.g., d4-Palmitic Acid): Precursor ion (m/z 259.3) -> Product ion.

  • Data Analysis: Quantification is based on the peak area ratio of the analyte to the internal standard, referenced against a calibration curve.

Biological Activities and Signaling Pathways

While initially associated with the negative health effects of trans fats, emerging research suggests a more nuanced role for this compound.

Cardiometabolic Health

Several epidemiological studies have investigated the association between circulating levels of this compound and cardiometabolic risk factors. Some studies have linked higher levels of this fatty acid to a lower risk of type 2 diabetes.[23] However, other studies have reported associations with increased LDL cholesterol.[23] These seemingly contradictory findings may be due to the different dietary sources of this compound (natural vs. industrial) and the complexity of its metabolic effects. A clinical trial investigating purified palmitoleic acid (a mix of cis and trans isomers) for reducing C-reactive protein and serum lipids was retracted due to data reliability concerns, highlighting the need for rigorous research in this area.[24]

Table 3: Summary of Selected Studies on this compound and Cardiometabolic Risk

Study PopulationBiomarkerKey FindingsReference
Multi-Ethnic Study of Atherosclerosis (MESA)Plasma Phospholipid this compoundAssociated with higher LDL-C, but lower triglycerides, fasting insulin, and incident diabetes.[23]
Youth with Type 1 DiabetesPlasma trans-Palmitoleic AcidPositive association with LDL-C and total cholesterol, but also with HDL-C and inverse association with HbA1c.[25]
Hypercholesterolemic MenDietary Palmitoleic AcidBehaved like a saturated fatty acid in its effect on raising LDL cholesterol compared to oleic acid.[19]
Inflammatory Signaling Pathways

This compound, like other fatty acids, can influence inflammatory processes. Much of the research on fatty acid-induced inflammation has focused on palmitic acid (the saturated counterpart), which is known to activate pro-inflammatory signaling pathways. Palmitic acid can act as a ligand for Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB pathway and the production of pro-inflammatory cytokines.[3][26][27][28]

TLR4_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Palmitelaidic_Acid This compound TLR4 TLR4/MD2 Palmitelaidic_Acid->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Recruits IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB NFkB_active NF-κB IkB->NFkB_active Degrades, releasing DNA DNA NFkB_active->DNA Translocates to nucleus Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) DNA->Proinflammatory_Genes Induces transcription of

Proposed TLR4/NF-κB signaling pathway activated by fatty acids.

While direct evidence for this compound's interaction with TLR4 is still emerging, its structural similarity to palmitic acid suggests it may also modulate this pathway. Interestingly, some studies on its cis-isomer, palmitoleic acid, have shown anti-inflammatory effects, suggesting that the stereochemistry of the double bond is a critical determinant of biological activity.[2][29][30][31] Palmitoleic acid has been shown to downregulate the expression of pro-inflammatory genes in endothelial cells and macrophages.[2][29][31]

Insulin Signaling

The impact of this compound on insulin signaling is an area of active investigation. Studies on palmitic acid have demonstrated that it can induce insulin resistance by interfering with the insulin receptor signaling cascade.[32][33] In contrast, some research suggests that palmitoleic acid may improve insulin sensitivity.[26] The specific effects of this compound on this pathway are likely complex and may depend on the cell type and metabolic context.

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds to Palmitelaidic_Acid This compound Palmitelaidic_Acid->Insulin_Receptor May modulate IRS IRS Proteins Palmitelaidic_Acid->IRS May interfere with Insulin_Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates AKT Akt/PKB PI3K->AKT Activates GLUT4 GLUT4 Vesicles AKT->GLUT4 Promotes translocation of GLUT4_translocation GLUT4 Translocation GLUT4->GLUT4_translocation

Simplified overview of the insulin signaling pathway and potential points of modulation by this compound.

Future Directions and Conclusion

The study of this compound is at a fascinating juncture. While its historical association with unhealthy trans fats has cast a long shadow, recent research is beginning to unveil a more complex and nuanced biological profile. For researchers, scientists, and drug development professionals, several key areas warrant further investigation:

  • Dissecting the specific signaling pathways: Rigorous studies are needed to delineate the precise molecular interactions of this compound with key signaling molecules like TLR4 and components of the insulin signaling pathway. This will require the use of purified isomers and advanced molecular biology techniques.

  • Source-dependent biological effects: Future research must carefully distinguish between the effects of naturally occurring and industrially produced this compound. This will be crucial for providing accurate dietary recommendations and for understanding its potential as a therapeutic agent.

  • Clinical trials with pure compounds: Well-designed clinical trials using highly purified this compound are essential to definitively determine its impact on human health, moving beyond observational studies and the confounding factors of mixed-isomer supplements.

References

An In-depth Technical Guide to Palmitelaidic Acid: Chemical Properties and Physical State

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, physical state, and relevant biological signaling pathways of Palmitelaidic acid. The information is intended to support research and development activities in the fields of biochemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

This compound is a monounsaturated trans-fatty acid.[1] It is the trans-isomer of palmitoleic acid.[2] Key chemical and physical properties are summarized in the table below for easy reference.

PropertyValue
IUPAC Name (9E)-hexadec-9-enoic acid[3][4]
Synonyms trans-9-Hexadecenoic acid, this compound, C16:1(9E)[3][5]
CAS Number 10030-73-6[3][5]
Chemical Formula C₁₆H₃₀O₂[3][5]
Molecular Weight 254.41 g/mol [3][6]
Melting Point 33-34°C[7]
Boiling Point 374.4°C (estimated)[7]
Physical State at 25°C Solid[2]
Solubility Soluble in organic solvents such as ethanol, DMF, and DMSO.[5] Limited solubility in water.[8] Estimated water solubility is 0.13 mg/L at 25°C.
InChI Key SECPZKHBENQXJG-BQYQJAHWSA-N[3][5]

Experimental Protocols

Detailed methodologies for the study of this compound are crucial for reproducible research. Below are summaries of experimental protocols cited in the literature.

2.1. In Vivo Animal Studies

A study investigating the effects of palmitoleic acid on metabolic functions in mice provides a relevant in vivo protocol that can be adapted for this compound.

  • Animal Model: Male C57BL/6J wild-type and PPARα-knockout mice.

  • Diet: High-fat diet or standard diet for 12 weeks.

  • Treatment: In the final two weeks, the high-fat diet-fed mice are treated daily with the fatty acid of interest (e.g., this compound) or a vehicle control (e.g., oleic acid) by oral gavage. A typical dosage might be 300 mg/kg of body weight.[6]

  • Procedure: After the 12-week period, mice are fasted for 6 hours and then injected with insulin or a PBS vehicle.

  • Sample Collection: Blood and liver samples are collected for subsequent analysis of RNA and protein expression.[6]

2.2. In Vitro Cell-Based Assays

The effects of this compound on endothelial cells can be assessed using the following protocol.

  • Cell Line: Human Aortic Endothelial Cells (HAECs).

  • Treatment: Cells are treated with this compound at a specific concentration (e.g., 20 µM).[5][9]

  • Analysis:

    • Nitric Oxide (NO) Production: Measure the levels of NO in the cell culture supernatant.[5][9]

    • Soluble E-selectin Levels: Quantify the concentration of soluble E-selectin in the cell culture medium.[5][9]

2.3. Pharmacokinetic Studies in Rats

A UPLC-MS/MS method has been developed for the simultaneous determination of cis- and trans-palmitoleic acid in rat serum, which can be applied to pharmacokinetic studies of this compound.

  • Animal Model: Male Sprague-Dawley rats.

  • Administration: Intragastric gavage of this compound at a dose of 75 mg/kg body weight.[10]

  • Blood Sampling: Serial blood samples are collected from the orbital venous plexus at various time points (e.g., 0, 10, 20, 30, 40, 60 minutes, and 2, 3, 6, 12, 24 hours) post-administration.[10]

  • Analysis: The concentration of this compound in the serum is determined using a validated UPLC-MS/MS method.[10]

Signaling Pathways

While much of the research on signaling pathways has focused on its cis-isomer, palmitoleic acid, evidence suggests that this compound also has distinct biological activities. It has been shown to augment glucose-stimulated insulin secretion, with its activity being associated with different signaling pathways than its cis counterpart.[11] Both isomers are thought to interact with G protein-coupled receptors such as GPR40, GPR55, GPR119, and GPR120.[11]

The diagram below illustrates a generalized workflow for investigating the impact of this compound on cellular signaling pathways.

Workflow for Investigating this compound's Effect on Cellular Signaling cluster_0 In Vitro Treatment cluster_1 Downstream Analysis cluster_2 Signaling Pathway Elucidation cell_culture Cell Culture (e.g., HAECs, Pancreatic Islets) treatment Treatment with This compound cell_culture->treatment control Vehicle Control cell_culture->control protein_analysis Protein Expression/Phosphorylation (Western Blot, ELISA) treatment->protein_analysis gene_expression Gene Expression (qPCR, RNA-Seq) treatment->gene_expression metabolite_analysis Metabolite Profiling (Mass Spectrometry) treatment->metabolite_analysis pathway_mapping Pathway Mapping (e.g., G-Protein Coupled Receptors, Insulin Signaling) protein_analysis->pathway_mapping gene_expression->pathway_mapping functional_assays Functional Assays (e.g., Insulin Secretion, Cytokine Release) pathway_mapping->functional_assays

References

Palmitelaidic Acid: An In-depth Technical Guide to its Interaction with Cell Membranes and Lipid Rafts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitelaidic acid (trans-9-hexadecenoic acid) is a monounsaturated trans-fatty acid, the trans-isomer of the naturally occurring palmitoleic acid. While present in small amounts in the diet from sources like hydrogenated vegetable oils and dairy products from ruminants, its impact on cellular structures and signaling, particularly its interaction with cell membranes and lipid rafts, is an area of growing research interest.[1][2] Unlike its cis-counterpart, palmitoleic acid, which introduces a significant kink in its acyl chain, the trans-configuration of this compound results in a more linear and rigid structure, akin to saturated fatty acids like palmitic acid.[3] This structural difference has profound implications for its incorporation into membrane phospholipids and its subsequent influence on the biophysical properties of the cell membrane and the integrity and function of lipid rafts.

This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with cell membranes and lipid rafts. It synthesizes findings from studies on trans-fatty acids, palmitic acid, and palmitoleic acid to elucidate the specific roles of this compound. This document details its effects on membrane fluidity and composition, its influence on protein localization within lipid rafts, and its role in modulating cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of cell biology, pharmacology, and drug development.

This compound and Cell Membrane Interactions

The incorporation of fatty acids into the cell membrane is a critical determinant of its physical and functional properties. This compound, due to its linear structure, is thought to integrate into the phospholipid bilayer, where it can significantly alter membrane dynamics.

Impact on Membrane Fluidity and Order

The structure of a fatty acid's acyl chain dictates its packing within the membrane. The kink in cis-unsaturated fatty acids disrupts tight packing, thereby increasing membrane fluidity. In contrast, the straight conformation of trans-fatty acids, like this compound, allows for denser packing of phospholipids, leading to a decrease in membrane fluidity and an increase in acyl chain order.[4] This effect is similar to that observed with saturated fatty acids such as palmitic acid. Studies on trans-fatty acid-derived phospholipids have shown a higher acyl chain packing order compared to their cis-analogs.[4]

Interaction with Cholesterol

Cholesterol is a key regulator of membrane fluidity and is a critical component of lipid rafts. The linear structure of trans-fatty acids facilitates stronger van der Waals interactions with cholesterol. Research has demonstrated that phospholipids derived from trans-fatty acids exhibit a higher affinity for cholesterol compared to their cis-analogs.[4] This increased interaction can lead to a higher concentration of cholesterol within the membrane, further contributing to a more ordered and less fluid membrane state.

Quantitative Data on Fatty Acid Membrane Interactions

The following table summarizes quantitative data from studies on fatty acids relevant to understanding the effects of this compound on cell membranes.

ParameterFatty AcidCell/System TypeObservationReference
Membrane Fluidity Palmitic Acid (100 µM)HCT116 cellsSignificant decrease in membrane fluidity.[5]
Oleic Acid (25-100 µM)HCT116 cellsSignificant concentration-dependent decrease of membrane fluidity.[5]
Cholesterol Affinity Trans-fatty acid derived phospholipidsModel membranes40-80% higher cholesterol affinity than cis-analogs.[4]
Permeability to Palmitic Acid Palmitic AcidNeutral planar lipid bilayers(8.8 +/- 1.9) x 10⁻⁶ cm s⁻¹[6]
Palmitic AcidCharged planar lipid bilayers(10.3 +/- 2.2) x 10⁻⁶ cm s⁻¹[6]
Intracellular Triglyceride Accumulation Trans-palmitoleic acid vs. Palmitic acidHepG2 cellsTriglyceride accumulation was significantly lower with tPA compared to PA at similar concentrations.[7]
Plasma Cholesterol Levels Palmitoleic acid vs. Oleic acidHypercholesterolemic menPlasma total and LDL cholesterol were significantly higher with palmitoleic acid.[8]

This compound and Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol, sphingolipids, and specific proteins, which function as platforms for signal transduction.[9][10] The incorporation of this compound into membrane phospholipids can significantly impact the stability, composition, and function of these domains.

Influence on Lipid Raft Stability and Composition

The increased packing efficiency and cholesterol affinity of trans-fatty acids suggest that their presence can stabilize and potentially enlarge lipid rafts. By promoting a more ordered lipid environment, this compound may favor the segregation of raft components from the surrounding disordered membrane. This is in contrast to cis-unsaturated fatty acids, which can disrupt raft integrity. The enrichment of detergent-resistant membrane fractions with palmitic acid-carrying lipids further supports the idea that straight-chain fatty acids are key to the formation of these ordered domains.[11]

Protein Palmitoylation and Raft Localization

The localization of proteins to lipid rafts is often mediated by post-translational modifications, most notably S-palmitoylation, the reversible attachment of palmitic acid to cysteine residues.[12][13] This modification increases the hydrophobicity of the protein and its affinity for the ordered lipid environment of rafts.[12][14] While the direct substrate for palmitoylation is palmitoyl-CoA, the overall fatty acid composition of the cell, including the availability of this compound, could influence the lipid environment and thereby indirectly affect the partitioning of palmitoylated proteins into rafts. The straight acyl chain of this compound, when incorporated into the surrounding lipids, could create a more favorable environment for the insertion of the palmitate anchor of these proteins.

Signaling Pathways Modulated by this compound in Lipid Rafts

The alteration of lipid raft integrity and composition by this compound can have significant consequences for cellular signaling. Lipid rafts are known to be hubs for various signaling pathways, including those involved in inflammation, cell survival, and proliferation.[15]

One well-studied example of lipid raft-mediated signaling is the Toll-like receptor 4 (TLR4) pathway. Palmitic acid has been shown to induce the recruitment of TLR4 into lipid rafts, leading to the activation of the NF-κB signaling pathway and a pro-inflammatory response.[16] Given the structural similarity of this compound to palmitic acid, it is plausible that it could exert similar effects on TLR4 localization and signaling.

Signaling_Pathway Palmitelaidic_Acid Palmitelaidic_Acid Membrane_Incorporation Membrane_Incorporation Palmitelaidic_Acid->Membrane_Incorporation Raft_Stabilization Raft_Stabilization Membrane_Incorporation->Raft_Stabilization TLR4_Recruitment TLR4_Recruitment Raft_Stabilization->TLR4_Recruitment NF_kB_Activation NF_kB_Activation TLR4_Recruitment->NF_kB_Activation Inflammatory_Response Inflammatory_Response NF_kB_Activation->Inflammatory_Response

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's interaction with cell membranes and lipid rafts.

Protocol 1: Lipid Raft Isolation using a Detergent-Based Method

This protocol is adapted from standard methods for isolating detergent-resistant membranes (DRMs), which are considered a biochemical correlate of lipid rafts.[9][17]

Materials:

  • Cells cultured to 80-90% confluency

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 1% Triton X-100 in TNE buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA) with protease inhibitors, ice-cold

  • Sucrose solutions (80%, 35%, and 5% w/v) in TNE buffer

  • Ultracentrifuge and swinging bucket rotor

Procedure:

  • Wash cultured cells twice with ice-cold PBS.

  • Lyse the cells by adding 1 mL of ice-cold Lysis Buffer and incubating on ice for 30 minutes.

  • Homogenize the lysate by passing it 10 times through a 22-gauge needle.

  • Mix the 1 mL of lysate with 1 mL of 80% sucrose solution to achieve a final concentration of 40% sucrose.

  • Place the 2 mL of 40% sucrose-lysate mixture at the bottom of an ultracentrifuge tube.

  • Carefully overlay the lysate with 6 mL of 35% sucrose solution, followed by 4 mL of 5% sucrose solution.

  • Centrifuge at 200,000 x g for 18-20 hours at 4°C.

  • Lipid rafts will be visible as an opaque band at the 5%/35% sucrose interface.

  • Carefully collect 1 mL fractions from the top of the gradient.

  • Analyze the fractions for protein and lipid composition.

Detergent_Based_Isolation start Cell Culture wash Wash with PBS start->wash lyse Lyse with 1% Triton X-100 wash->lyse homogenize Homogenize lyse->homogenize sucrose_mix Mix with 80% Sucrose (Final 40%) homogenize->sucrose_mix gradient Create Sucrose Gradient (5% / 35% / 40%) sucrose_mix->gradient centrifuge Ultracentrifugation (200,000 x g, 18h) gradient->centrifuge collect Collect Fractions centrifuge->collect analyze Analyze Fractions collect->analyze

Protocol 2: Lipid Raft Isolation using a Detergent-Free Method

Detergent-free methods are often preferred to avoid potential artifacts introduced by detergents. This protocol is based on carbonate solubilization.[9][18]

Materials:

  • Cells cultured to 80-90% confluency

  • PBS, ice-cold

  • 500 mM Sodium Carbonate, pH 11.0, ice-cold

  • Sucrose solutions (45%, 35%, and 5% w/v) in MBS (25 mM MES, 150 mM NaCl, pH 6.5)

  • Dounce homogenizer

  • Ultracentrifuge and swinging bucket rotor

Procedure:

  • Wash cells twice with ice-cold PBS.

  • Scrape cells into 1 mL of 500 mM sodium carbonate.

  • Homogenize the cell suspension with 10 strokes in a Dounce homogenizer.

  • Sonicate the homogenate three times for 20 seconds each on ice.

  • Mix the 1 mL of homogenate with 1 mL of 90% sucrose in MBS to achieve a final concentration of 45% sucrose.

  • Place the 2 mL of 45% sucrose-homogenate mixture at the bottom of an ultracentrifuge tube.

  • Carefully overlay with 6 mL of 35% sucrose and 4 mL of 5% sucrose in MBS.

  • Centrifuge at 200,000 x g for 18-20 hours at 4°C.

  • Collect fractions as described in the detergent-based method.

Detergent_Free_Isolation start Cell Culture wash Wash with PBS start->wash carbonate Homogenize in Sodium Carbonate wash->carbonate sonicate Sonicate carbonate->sonicate sucrose_mix Mix with 90% Sucrose (Final 45%) sonicate->sucrose_mix gradient Create Sucrose Gradient (5% / 35% / 45%) sucrose_mix->gradient centrifuge Ultracentrifugation (200,000 x g, 18h) gradient->centrifuge collect Collect Fractions centrifuge->collect analyze Analyze Fractions collect->analyze

Protocol 3: Analysis of Membrane Lipid Composition by Mass Spectrometry

This protocol provides a general workflow for the analysis of the fatty acid composition of membrane phospholipids.[19]

Materials:

  • Isolated membranes or lipid raft fractions

  • Folch solution (Chloroform:Methanol, 2:1 v/v)

  • 0.9% NaCl solution

  • Nitrogen gas stream

  • Methanolysis reagent (e.g., Methanolic HCl)

  • Hexane

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Extract total lipids from the membrane fraction using the Folch method.

  • Separate the organic and aqueous phases by adding 0.9% NaCl and centrifuging.

  • Collect the lower organic phase and dry it under a stream of nitrogen.

  • Perform methanolysis on the dried lipid extract to convert fatty acids to fatty acid methyl esters (FAMEs).

  • Extract the FAMEs with hexane.

  • Analyze the FAMEs by GC-MS to identify and quantify the different fatty acid species.

Lipid_Analysis start Membrane Sample extract Lipid Extraction (Folch Method) start->extract dry Dry under Nitrogen extract->dry methylate Methanolysis (FAMEs) dry->methylate extract_fames Extract FAMEs with Hexane methylate->extract_fames analyze GC-MS Analysis extract_fames->analyze

Conclusion and Future Directions

This compound, through its linear and rigid structure, significantly influences the biophysical properties of cell membranes. Its incorporation into phospholipids leads to decreased membrane fluidity and increased cholesterol affinity, promoting a more ordered membrane state. These changes have a direct impact on the stability and composition of lipid rafts, which in turn can modulate the activity of various signaling pathways, with potential pro-inflammatory consequences.

While much of the current understanding is inferred from studies on general trans-fatty acids and the saturated fatty acid, palmitic acid, further research is needed to delineate the specific effects of this compound. Future studies should focus on quantitative lipidomics and proteomics of cells treated with pure this compound to precisely determine its incorporation into different lipid species and its effect on the raft proteome. Advanced biophysical techniques, such as solid-state NMR and atomic force microscopy, will be invaluable in characterizing the structural changes induced by this compound in model and cellular membranes. A deeper understanding of the molecular interactions of this compound will provide crucial insights into the health effects of dietary trans-fats and may open new avenues for therapeutic interventions targeting membrane-associated signaling events.

References

Methodological & Application

Application Note: Quantification of Palmitelaidic Acid in Human Plasma using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Palmitelaidic acid (C16:1t n-7) is a monounsaturated trans fatty acid present in human plasma. Unlike its cis-isomer, palmitoleic acid, this compound is primarily derived from dietary sources such as hydrogenated vegetable oils and the fat of ruminant animals. Elevated levels of this compound in plasma are associated with an increased inflammatory state, a higher risk of cardiometabolic diseases, and increased cancer mortality.[1] The World Health Organization recommends minimizing trans fat intake to mitigate these health risks.[1] Accurate and precise quantification of this compound is therefore crucial for clinical research, nutritional studies, and the development of therapeutic interventions targeting metabolic diseases. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation and quantification of fatty acids in complex biological matrices. This application note provides a detailed protocol for the quantification of this compound in human plasma using GC-MS following lipid extraction and derivatization to fatty acid methyl esters (FAMEs).

Experimental Workflow

The overall workflow for the quantification of this compound from human plasma involves several key steps, from sample preparation to final data analysis. The following diagram illustrates the typical experimental procedure.

G cluster_0 Sample Preparation cluster_1 Analysis & Quantification A 1. Human Plasma Sample Collection B 2. Addition of Internal Standard (e.g., C17:0) A->B C 3. Lipid Extraction & Derivatization (Hydrolysis and Methylation) B->C D 4. FAME Extraction into Organic Solvent C->D E 5. GC-MS Analysis D->E Inject Sample F 6. Peak Integration & Identification E->F G 7. Quantification using Calibration Curve F->G H 8. Data Reporting (µM or % of Total FAs) G->H

Caption: Experimental workflow for GC-MS quantification of this compound.

Experimental Protocols

This section details the methodology for the quantification of this compound in human plasma.

Principle

Total lipids are extracted from a plasma sample and are subjected to simultaneous hydrolysis and methylation (transesterification) to convert all fatty acids, including this compound, into their corresponding volatile fatty acid methyl esters (FAMEs).[2] The resulting FAMEs are then extracted and analyzed by GC-MS. A non-endogenous fatty acid is added at the beginning of the procedure as an internal standard for accurate quantification.

Materials and Reagents
  • Human Plasma (collected in EDTA or heparin tubes)

  • This compound standard (methyl ester form for calibration)

  • Internal Standard (IS): Heptadecanoic acid (C17:0) or Nonadecanoic acid (C19:0)

  • Derivatization Reagent: 5% Acetyl chloride in anhydrous methanol (prepare fresh) or 14% Boron trifluoride in methanol (BF₃-Methanol).[2][3]

  • Solvents: Iso-octane or n-Hexane (GC grade), Methanol (anhydrous), Acetone.

  • Saturated Sodium Chloride (NaCl) solution.

  • Anhydrous Sodium Sulfate (Na₂SO₄).

  • Glassware: 2 mL screw-cap vials with PTFE-lined caps, pipettes.

  • Equipment: Vortex mixer, heating block or oven, centrifuge, GC-MS system.

Sample Preparation and Lipid Extraction
  • Thaw frozen human plasma samples on ice.

  • Pipette 50 µL of plasma into a 2 mL screw-cap glass vial.[2]

  • Add 10 µL of the internal standard solution (e.g., C17:0 in methanol at 100 µg/mL).

  • Vortex briefly to mix.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol uses a one-step hydrolysis and transmethylation method.[2]

  • Add 500 µL of freshly prepared 5% acetyl chloride in methanol to the plasma sample.[2]

  • Cap the vial tightly and vortex for 10 seconds.

  • Heat the vial at 75°C for 30 minutes in a heating block or oven.[2] It is advisable to perform sequential heating and mixing steps (e.g., vortex every 10 minutes) during this period to ensure complete reaction.[2]

  • Allow the vial to cool to room temperature.

Extraction of FAMEs
  • Add 1 mL of iso-octane (or n-hexane) to the vial to extract the FAMEs.[2]

  • Add 0.5 mL of saturated NaCl solution to facilitate phase separation.[3]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (containing the FAMEs) to a new clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the final dried extract to a GC autosampler vial for analysis.

GC-MS Analysis

Analysis is performed using a GC-MS system equipped with a polar capillary column suitable for separating cis and trans isomers.[2][4]

  • Injection: Inject 1 µL of the FAME extract into the GC-MS.

  • GC-MS Conditions: The analytical conditions should be optimized for the specific instrument. Table 1 provides a typical set of parameters.[5][6]

  • Data Acquisition: Operate the mass spectrometer in Single Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.[5] Monitor characteristic ions for this compound methyl ester and the internal standard methyl ester.

Calibration and Quantification
  • Prepare a series of calibration standards by diluting a stock solution of this compound methyl ester in iso-octane.

  • Add a constant amount of the internal standard to each calibrator.

  • Analyze the calibration standards using the same GC-MS method.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Calculate the concentration of this compound in the plasma samples using the regression equation from the calibration curve.

Data Presentation

Quantitative data and analytical parameters are summarized in the tables below for easy reference.

Table 1: Typical GC-MS Analytical Conditions

Parameter Setting Reference
Gas Chromatograph
GC Column HP-88 (100 m x 0.25 mm, 0.20 µm) or equivalent polar column [2]
Carrier Gas Helium at a constant flow of 1.5-2.5 mL/min [5][6]
Injector Mode Splitless [5]
Injector Temperature 220 - 260 °C [5][7]
Oven Program Initial 70°C, ramp at 11°C/min to 170°C, then 0.8°C/min to 175°C, then 20°C/min to 220°C, hold for 2.5 min [5]
Mass Spectrometer
Ionization Mode Electron Ionization (EI) [8]
Ion Source Temp 230 °C -
MS Mode Single Ion Monitoring (SIM) [5][9]

| Monitored Ions | Select characteristic ions for Palmitelaidate-ME (e.g., m/z 268, 74) and IS-ME | - |

Table 2: Method Performance and Typical Concentrations

Parameter Value Reference
Limit of Detection (LOD) 0.07 µM (using high-sensitivity NCI-MS) [10]
Limit of Quantification (LOQ) 0.15 - 3.39 µg/g (for general fatty acids in blood) [9]
Linearity Range 1,000 - 20,000 ng/mL (for general free fatty acids) [11][12]
Median Plasma Concentration Total of four major trans fatty acids: 17.7 µM [10]
Typical Plasma Percentage Sum of four major trans fatty acids: ~0.20% of total fatty acids [10]

| Optimal Level | < 0.050% of total fatty acids |[1] |

Signaling Pathway and Clinical Relevance

This compound, as a trans fat, is incorporated into cell membranes where it can alter membrane fluidity and disrupt cellular signaling.[1] Its presence is linked to systemic inflammation and adverse effects on lipid profiles, including raising LDL cholesterol and lowering HDL cholesterol, which are key risk factors for cardiovascular disease.[1] The diagram below outlines the high-level impact of dietary trans fats on cardiometabolic health.

G A Dietary Intake of Trans Fats (e.g., this compound) B Increased Plasma Levels of This compound A->B C Pro-inflammatory State B->C D Adverse Lipid Profile (↑ LDL, ↓ HDL) B->D E Increased Risk of Cardiometabolic Disease C->E D->E

Caption: Impact of this compound on cardiometabolic health markers.

This application note provides a comprehensive and robust protocol for the quantification of this compound in human plasma using GC-MS. The method, involving a straightforward one-step derivatization and FAME extraction, is suitable for high-throughput analysis in clinical and research settings. Accurate measurement of this trans fatty acid is essential for understanding its role in metabolic diseases and for evaluating the efficacy of dietary and therapeutic interventions aimed at improving human health.

References

Revolutionizing Lipidomics: Advanced Analytical Strategies for the Separation of Palmitelaidic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of lipidomics, the precise separation and quantification of fatty acid isomers present a significant analytical challenge. Palmitelaidic acid (C16:1 n-7 trans), a trans-isomer of the beneficial monounsaturated fatty acid palmitoleic acid, is of growing interest to researchers in nutrition, metabolic diseases, and drug development. Distinguishing this compound from its cis-isomer, palmitoleic acid, and other positional isomers is crucial for understanding its distinct physiological roles. This application note provides detailed protocols and comparative data for the separation of this compound and its isomers using state-of-the-art analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC).

Introduction

This compound is a sixteen-carbon monounsaturated fatty acid with a double bond in the trans configuration. Its primary dietary sources include partially hydrogenated vegetable oils and ruminant-derived fats. The structural similarity between this compound and its cis-isomer, palmitoleic acid, as well as other positional isomers, necessitates highly selective analytical methods for their individual quantification. Accurate measurement is paramount for elucidating their unique metabolic fates and biological activities. This document outlines robust and reproducible methods to achieve baseline separation and precise quantification of these critical fatty acid isomers.

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) for FAME Analysis

GC-MS is a cornerstone technique for fatty acid analysis, offering high resolution and sensitivity, particularly after derivatization to fatty acid methyl esters (FAMEs). The separation of cis and trans isomers is effectively achieved on highly polar cyanopropyl-substituted capillary columns.

Experimental Protocol: GC-MS Analysis of this compound FAMEs

1. Sample Preparation (Derivatization to FAMEs):

  • Lipid Extraction: For plasma or serum samples, a modified Folch extraction is employed. To 100 µL of plasma, add 2 mL of a chloroform:methanol (2:1, v/v) solution. Vortex vigorously for 1 minute and centrifuge at 2000 x g for 10 minutes to separate the phases. The lower organic phase containing the lipids is carefully collected.

  • Saponification and Methylation: The extracted lipids are saponified by adding 1 mL of 0.5 M methanolic sodium hydroxide and heating at 100°C for 10 minutes. After cooling, 2 mL of boron trifluoride-methanol solution (14% BF3 in methanol) is added, and the mixture is heated again at 100°C for 5 minutes to facilitate methylation.

  • FAME Extraction: After cooling, 1 mL of hexane and 1 mL of saturated sodium chloride solution are added. The mixture is vortexed and centrifuged. The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: Agilent J&W HP-88 (100 m x 0.25 mm, 0.20 µm) or a similar highly polar cyanopropyl column.[1][2][3]

  • Oven Temperature Program: Initial temperature of 140°C, hold for 5 minutes, then ramp to 240°C at 4°C/min, and hold for 15 minutes.

  • Injector: Split/splitless inlet, operated in split mode (50:1) at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of C16:1 FAMEs (e.g., m/z 268, 236, 197).

Quantitative Data
AnalyteExpected Retention Time (min)Resolution (Rs)Limit of Detection (LOD)
Palmitoleic Acid Methyl Ester (cis)~22.5>1.5~0.1 ng/mL
This compound Methyl Ester (trans)~22.8~0.1 ng/mL

Note: Retention times are approximate and can vary based on the specific instrument and column conditions. Resolution is typically excellent for cis/trans C16:1 isomers on HP-88 columns.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Plasma/Tissue Sample Extraction Lipid Extraction (Folch Method) Sample->Extraction Derivatization Saponification & Methylation (BF3) Extraction->Derivatization FAME_Extraction FAME Extraction (Hexane) Derivatization->FAME_Extraction Injection GC Injection FAME_Extraction->Injection Inject FAMEs Separation Chromatographic Separation (HP-88 Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (SIM Mode) Ionization->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis Data Acquisition

GC-MS workflow for FAME analysis.

Section 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC provides a robust and often simpler alternative to GC for the separation of underivatized fatty acids. Reversed-phase chromatography is particularly effective for resolving cis and trans isomers.

Experimental Protocol: HPLC-UV Analysis of this compound

1. Sample Preparation:

  • Lipid Extraction: Use the Folch extraction method as described in the GC-MS protocol.

  • Saponification (Optional, for total fatty acids): The extracted lipids can be saponified to release free fatty acids by heating with methanolic KOH. The mixture is then neutralized and the free fatty acids are extracted. For analysis of free fatty acids, this step is omitted.

  • Sample Dilution: The dried lipid extract is reconstituted in the mobile phase for injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[4]

  • Mobile Phase: Isocratic elution with acetonitrile:water (85:15, v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 205 nm.

Quantitative Data

A study separating cis- and trans-palmitoleic acid using a similar HPLC method provided the following data[5]:

AnalyteRetention Time (min)Linearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)
Palmitoleic Acid (cis)~4.60.05 - 5000.2
This compound (trans)~5.10.05 - 5000.05

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Reconstitution Reconstitute in Mobile Phase Extraction->Reconstitution Injection HPLC Injection Reconstitution->Injection Inject Sample Separation Reversed-Phase Separation (C18 Column) Injection->Separation Detection UV Detection (205 nm) Separation->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis Data Acquisition

HPLC-UV workflow for fatty acid analysis.

Section 3: Supercritical Fluid Chromatography (SFC) with Mass Spectrometry

SFC is a powerful technique that bridges the gap between GC and HPLC, offering rapid and efficient separations with reduced organic solvent consumption. It is particularly well-suited for the analysis of lipids and their isomers.

Experimental Protocol: SFC-MS/MS Analysis of this compound Isomers

1. Sample Preparation:

  • Lipid Extraction: A simple protein precipitation and lipid extraction can be performed. To 50 µL of plasma, add 200 µL of cold isopropanol containing an internal standard (e.g., d7-palmitic acid). Vortex and centrifuge to pellet the precipitated proteins. The supernatant is collected for analysis.

2. SFC-MS Instrumentation and Conditions:

  • SFC System: Waters ACQUITY UPC² System or equivalent.[6]

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent tandem quadrupole mass spectrometer.

  • Column: ACQUITY UPC² BEH C18 (3.0 x 100 mm, 1.7 µm) or similar.[7]

  • Mobile Phase:

    • A: Supercritical CO₂

    • B: Methanol/acetonitrile (80:20, v/v) with 0.15% ammonium formate.

  • Gradient: 2% B to 40% B over 5 minutes.

  • Flow Rate: 1.5 mL/min.

  • Back Pressure: 1500 psi.

  • Column Temperature: 40°C.

  • MSD Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Capillary Voltage: 2.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 450°C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific transitions of palmitoleic and palmitelaidic acids (e.g., m/z 253.2 -> 253.2).

Quantitative Data

SFC provides excellent resolution of fatty acid isomers based on chain length, degree of unsaturation, and double bond position.

AnalyteExpected Elution OrderResolution (Rs)
This compound (trans)Elutes before cis isomer>1.5
Palmitoleic Acid (cis)Elutes after trans isomer

Note: In SFC with C18 columns, trans isomers typically have weaker interactions with the stationary phase and elute earlier than their corresponding cis isomers.

Workflow Diagram

SFC_Workflow cluster_prep Sample Preparation cluster_analysis SFC-MS/MS Analysis Sample Plasma Sample Extraction Protein Precipitation & Lipid Extraction (IPA) Sample->Extraction Injection SFC Injection Extraction->Injection Inject Supernatant Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem MS (MRM Mode) Ionization->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis Data Acquisition

SFC-MS/MS workflow for lipid isomer analysis.

Conclusion

The choice of analytical technique for the separation of this compound from its isomers depends on the specific research question, available instrumentation, and desired throughput.

  • GC-MS following FAME derivatization on highly polar columns provides excellent resolution of cis/trans isomers and is a well-established, robust method.

  • HPLC-UV offers a simpler workflow by often omitting the need for derivatization and provides good separation of cis and trans isomers on reversed-phase columns.

  • SFC-MS/MS emerges as a high-throughput, green alternative that delivers rapid and efficient separation of a wide range of lipid isomers with excellent sensitivity and specificity.

The detailed protocols provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to accurately and reliably quantify this compound and its isomers, thereby advancing our understanding of their roles in health and disease.

References

Application Note & Protocol: UPLC-MS/MS Analysis of Palmitelaidic Acid in Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction and quantification of palmitelaidic acid (trans-16:1n-7) in various biological tissues using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This compound, a trans-monounsaturated fatty acid, is gaining interest due to its potential roles in metabolic and inflammatory signaling pathways. This protocol outlines procedures for tissue homogenization, lipid extraction based on the Folch method, and a sensitive and specific UPLC-MS/MS method for the analysis of underivatized this compound. Additionally, this note includes a summary of reported this compound levels in tissues and diagrams of potential signaling pathways.

Introduction

This compound is the trans-isomer of palmitoleic acid. While its cis-isomer has been investigated for its role as a lipokine, the biological functions of this compound are less understood. Emerging research suggests its involvement in cellular signaling, including the modulation of inflammatory responses and metabolic processes. Accurate quantification of this compound in different tissues is crucial for understanding its physiological and pathological significance. This application note provides a robust and reliable methodology for researchers to measure this compound levels in tissue samples, facilitating further investigation into its role in health and disease.

Experimental Protocols

Tissue Sample Preparation and Homogenization

This protocol is designed for the extraction of lipids from various soft tissues such as liver, adipose, and muscle.

Materials:

  • Tissue sample (frozen at -80°C)

  • Phosphate-buffered saline (PBS), ice-cold

  • Homogenization buffer: 20 mM Tris-HCl, pH 7.4, containing protease and phosphatase inhibitors (e.g., cOmplete™ and PhosSTOP™ tablets)

  • Bead beater homogenizer with ceramic beads or a Dounce homogenizer

  • Microcentrifuge tubes

Procedure:

  • Thaw the frozen tissue sample on ice.

  • Weigh approximately 50-100 mg of the tissue and place it in a pre-chilled 2 mL microcentrifuge tube containing ceramic beads.

  • Add 1 mL of ice-cold PBS to the tube.

  • Homogenize the tissue using a bead beater homogenizer (e.g., 2 cycles of 30 seconds at 5000 rpm) or with 20-30 strokes in a Dounce homogenizer on ice.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant for lipid extraction.

Lipid Extraction (Modified Folch Method)

This method is a widely accepted procedure for the extraction of total lipids from biological samples.[1]

Materials:

  • Tissue homogenate (from step 1)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

Procedure:

  • To 1 part of the tissue homogenate (e.g., 500 µL), add 20 parts of a chloroform:methanol (2:1, v/v) mixture (e.g., 10 mL) in a glass centrifuge tube.

  • Vortex the mixture vigorously for 1 minute.

  • Agitate the mixture on a shaker at room temperature for 20 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution (e.g., 2 mL).

  • Vortex the mixture for 30 seconds to induce phase separation.

  • Centrifuge at 2,000 x g for 10 minutes at room temperature to separate the layers.

  • Carefully collect the lower organic phase (chloroform layer containing lipids) using a glass Pasteur pipette, avoiding the upper aqueous phase and the protein interface.

  • Transfer the organic phase to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 37°C.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., Acetonitrile:Water 70:30, v/v) for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

This method is adapted from a validated procedure for the analysis of cis- and trans-palmitoleic acid in serum and is suitable for tissue extracts.[2][3][4][5] Derivatization is not required for this method.[6][7][8]

Instrumentation:

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex 5500 Q-trap) with an electrospray ionization (ESI) source[2][5]

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 70% B

    • 1-5 min: Linear gradient to 100% B

    • 5-7 min: Hold at 100% B

    • 7.1-8 min: Return to 70% B and re-equilibrate

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: -4500 V

  • Curtain Gas: 30 psi

  • Collision Gas: Medium

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound253.2253.2150-10
Internal StandardVariesVaries150Varies

(Note: A suitable deuterated internal standard, such as Palmitic acid-d31, should be used for accurate quantification. The MRM transition for the internal standard will need to be optimized.)

Data Presentation

Quantitative Data of this compound in Tissues

The absolute endogenous concentrations of this compound in specific tissues are not widely reported in the literature. Data is often presented as a percentage of total fatty acids. The following table summarizes available data.

TissueSpeciesConcentrationMethodReference
Adipose TissueHuman~0.18% of total fatty acids (in plasma phospholipids, as a proxy)GC[9]
LiverHumanElevated in fatty liver disease (as cis-palmitoleate)GC-MS[10][11]
Muscle-Data not readily available--

Note: The data presented are limited and may not reflect absolute concentrations. Further research is needed to establish definitive endogenous levels of this compound in various tissues.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction (Folch Method) cluster_analysis UPLC-MS/MS Analysis tissue Tissue Sample (50-100 mg) homogenization Homogenization in PBS tissue->homogenization centrifugation1 Centrifugation (10,000 x g) homogenization->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant extraction Add Chloroform:Methanol (2:1) supernatant->extraction phase_separation Add 0.9% NaCl & Centrifuge extraction->phase_separation organic_phase Collect Lower Organic Phase phase_separation->organic_phase evaporation Evaporate to Dryness organic_phase->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject into UPLC-MS/MS reconstitution->injection separation C18 Reverse-Phase Separation injection->separation detection ESI- MS/MS Detection (MRM) separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: Experimental workflow for UPLC-MS/MS analysis of this compound in tissues.

Potential Signaling Pathways of this compound

This compound may exert its biological effects through various signaling pathways. While direct evidence is still emerging, pathways activated by structurally similar fatty acids like palmitic acid and its cis-isomer, palmitoleic acid, provide valuable insights.

1. Pro-inflammatory Signaling via Toll-Like Receptor 4 (TLR4)

Saturated fatty acids, such as palmitic acid, have been shown to act as ligands for TLR4, initiating a pro-inflammatory cascade.[12][13] It is plausible that this compound could also engage this pathway.

tlr4_signaling palmitelaidic This compound tlr4 TLR4/MD2 Complex palmitelaidic->tlr4 Binds myd88 MyD88 tlr4->myd88 Recruits traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk nfkb NF-κB ikk->nfkb Activates nucleus Nucleus nfkb->nucleus Translocates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nucleus->cytokines Induces Transcription

Caption: Potential pro-inflammatory signaling of this compound via the TLR4 pathway.

2. G-Protein Coupled Receptor (GPR40) Activation

Long-chain fatty acids are known to activate G-protein coupled receptors, such as GPR40 (also known as FFAR1).[14][15] Activation of GPR40 can lead to various downstream effects, including modulation of insulin secretion and other metabolic processes.

gpr40_signaling palmitelaidic This compound gpr40 GPR40 palmitelaidic->gpr40 Binds gq11 Gαq/11 gpr40->gq11 Activates plc PLC gq11->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc PKC Activation dag->pkc cellular_response Cellular Response (e.g., Insulin Secretion) ca_release->cellular_response pkc->cellular_response

Caption: Potential signaling of this compound through the GPR40 receptor.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound in tissue samples using UPLC-MS/MS. The described methods for sample preparation and analysis are robust and sensitive, allowing for accurate quantification of this fatty acid. The provided diagrams of potential signaling pathways offer a starting point for investigating the biological roles of this compound. Further research is warranted to establish definitive endogenous tissue concentrations and to fully elucidate the specific signaling cascades initiated by this molecule.

References

Synthesis of High-Purity Palmitelaidic Acid for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of high-purity Palmitelaidic acid (trans-9-hexadecenoic acid). This monounsaturated trans-fatty acid is a valuable tool for research into metabolic diseases, inflammation, and cellular signaling.

Introduction

This compound is the trans-isomer of palmitoleic acid. While cis-isomers like palmitoleic acid have been investigated for their potential anti-inflammatory and insulin-sensitizing effects, trans-fatty acids are often associated with adverse health outcomes.[1][2] However, to fully understand the biological roles of specific trans-fatty acids and to investigate their mechanisms of action at the molecular level, researchers require access to high-purity standards. The synthesis of pure this compound is crucial for in vitro and in vivo studies aimed at elucidating its effects on cellular pathways, such as the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling cascades, which are implicated in inflammatory responses.[1][3][4][5]

Synthesis of High-Purity this compound

A robust and stereoselective method for the synthesis of this compound is the Julia-Kocienski olefination. This reaction is known for its high E-selectivity, making it ideal for the preparation of trans-alkenes.[6][7][8][9][10] The general workflow for the synthesis and purification is outlined below.

graph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#5F6368", arrowhead=normal, penwidth=1.5];

subgraph "cluster_Synthesis" { label="Synthesis"; bgcolor="#FFFFFF"; "Starting_Materials" [label="Heptanal &\n 1-(phenylsulfonyl)nonan-2-one"]; "Julia_Kocienski" [label="Julia-Kocienski\nOlefination", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Crude_Palmitelaidic_Acid" [label="Crude this compound"];

}

subgraph "cluster_Purification" { label="Purification"; bgcolor="#FFFFFF"; "Saponification" [label="Saponification\n(KOH/MeOH)"]; "Acidification" [label="Acidification\n(HCl)"]; "Crystallization" [label="Low-Temperature\nCrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Pure_Palmitelaidic_Acid" [label="High-Purity\nthis compound"];

}

subgraph "cluster_Analysis" { label="Analysis"; bgcolor="#FFFFFF"; "GC_MS" [label="GC-MS"]; "NMR" [label="1H & 13C NMR"];

} }

Caption: Overall workflow for the synthesis, purification, and analysis of high-purity this compound.

Experimental Protocol: Julia-Kocienski Olefination

This protocol describes the synthesis of this compound from commercially available starting materials.

Materials:

  • 1-(phenylsulfonyl)nonan-2-one

  • Heptanal

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Toluene, anhydrous

  • Methanol (MeOH)

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), concentrated

  • Hexane

  • Acetone

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment

Procedure:

  • Olefination Reaction:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve 1-(phenylsulfonyl)nonan-2-one (1.0 eq) in anhydrous toluene.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of KHMDS (1.1 eq) in toluene. Stir the mixture for 30 minutes at -78 °C.

    • Add heptanal (1.2 eq) dropwise to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Saponification and Acidification:

    • Dissolve the crude product in a 2 M solution of KOH in methanol.

    • Reflux the mixture for 4 hours.

    • Cool the reaction to room temperature and remove the methanol under reduced pressure.

    • Add water to the residue and wash with diethyl ether to remove non-polar impurities.

    • Acidify the aqueous layer to pH 1-2 with concentrated HCl while cooling in an ice bath.

    • Extract the acidified aqueous layer with hexane (3 x 50 mL).

    • Combine the hexane layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purification by Low-Temperature Crystallization:

    • Dissolve the crude this compound in a minimal amount of acetone at room temperature.

    • Cool the solution to -20 °C and allow it to stand for 24 hours to induce crystallization.[11][12][13][14][15][16]

    • Collect the crystals by vacuum filtration, washing with a small amount of cold (-20 °C) acetone.

    • Repeat the crystallization process from acetone to achieve higher purity.

    • Dry the purified crystals under vacuum to yield high-purity this compound as a white solid.

Quantitative Data

The following table summarizes expected yields and purity at different stages of the synthesis and purification process.

StepProductExpected Yield (%)Expected Purity (%)Analytical Method
Julia-Kocienski OlefinationCrude this compound ester70-85>80 (trans isomer)1H NMR
Saponification & AcidificationCrude this compound>90 (from ester)~85GC-MS after methylation
Low-Temperature Crystallization (1st)Crystalline this compound60-70>95GC-MS after methylation
Low-Temperature Crystallization (2nd)High-Purity this compound80-90 (from 1st crop)>99GC-MS after methylation, 1H & 13C NMR

Characterization of High-Purity this compound

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Prior to GC-MS analysis, the fatty acid is typically converted to its fatty acid methyl ester (FAME) for better volatility.[17][18][19][20][21]

Protocol for FAME Preparation (using BF₃-Methanol):

  • To approximately 10 mg of this compound in a screw-capped test tube, add 2 mL of 14% boron trifluoride in methanol.

  • Heat the mixture at 60 °C for 30 minutes.

  • Cool the tube and add 1 mL of water and 2 mL of hexane.

  • Vortex the mixture and centrifuge to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAME to a clean vial for GC-MS analysis.

Expected GC-MS Data:

  • Retention Time: The retention time will vary depending on the GC column and conditions but will be distinct from the cis-isomer (Palmitoleate).

  • Mass Spectrum: The mass spectrum of the methyl palmitelaidate will show a molecular ion peak (M+) at m/z 268.2, along with characteristic fragmentation patterns for a C16:1 fatty acid methyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are essential for confirming the trans-configuration of the double bond.[2][22][23][24][25]

Expected 1H NMR Data (in CDCl₃):

  • Olefinic Protons: A multiplet around δ 5.3-5.4 ppm corresponding to the two protons of the trans-double bond (-CH=CH-). The coupling constant (J) for trans-protons is typically larger (~15 Hz) than for cis-protons (~10 Hz).

  • Allylic Protons: Multiplets around δ 2.0 ppm.

  • Carboxylic Acid Proton: A broad singlet at δ 10-12 ppm (can be exchanged with D₂O).

  • Alkyl Chain Protons: A triplet for the terminal methyl group around δ 0.88 ppm and a series of multiplets for the methylene groups between δ 1.2-1.6 ppm.

Expected 13C NMR Data (in CDCl₃):

  • Carboxyl Carbon: A signal around δ 180 ppm.

  • Olefinic Carbons: Signals around δ 130 ppm.

  • Alkyl Chain Carbons: A series of signals between δ 14-34 ppm.

Application in Research: Investigating Inflammatory Signaling

Palmitic acid, a saturated fatty acid, is known to induce pro-inflammatory responses in various cell types, often through the activation of the TLR4 signaling pathway, leading to the activation of the transcription factor NF-κB and subsequent production of pro-inflammatory cytokines like IL-6 and TNF-α.[26][27][28][29] Palmitoleic acid (the cis-isomer of this compound) has been shown in some studies to have anti-inflammatory effects, potentially by inhibiting this pathway.[30][31] High-purity this compound can be used to investigate the specific effects of a trans C16:1 fatty acid on this critical inflammatory pathway.

graph "TLR4_Signaling_Pathway" { graph [splines=ortho, nodesep=0.6, ranksep=1.2]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [color="#5F6368", arrowhead=normal, penwidth=1.5];

subgraph "cluster_Extracellular" { label="Extracellular"; bgcolor="#FFFFFF"; "Palmitelaidic_Acid" [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_Membrane" { label="Cell Membrane"; bgcolor="#FFFFFF"; "TLR4_MD2" [label="TLR4/MD-2\nComplex", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_Intracellular" { label="Intracellular"; bgcolor="#FFFFFF"; "MyD88" [label="MyD88"]; "IRAKs" [label="IRAKs"]; "TRAF6" [label="TRAF6"]; "IKK_Complex" [label="IKK Complex"]; "NFkB_Inhibitor" [label="IκB"]; "NFkB" [label="NF-κB\n(p65/p50)"]; "Nucleus" [label="Nucleus", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; "Inflammatory_Genes" [label="Pro-inflammatory\nGene Transcription\n(e.g., IL-6, TNF-α)"];

}

"Palmitelaidic_Acid" -> "TLR4_MD2"; "TLR4_MD2" -> "MyD88"; }

Caption: Proposed signaling pathway for this compound-induced inflammation via TLR4 and NF-κB.

Experimental Protocol: In Vitro Macrophage Stimulation

This protocol outlines a general procedure to assess the pro-inflammatory effects of this compound on a macrophage cell line (e.g., RAW 264.7 or THP-1).

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • High-purity this compound

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Lipopolysaccharide (LPS) as a positive control

  • Phosphate-buffered saline (PBS)

  • Reagents for RNA extraction, cDNA synthesis, and qPCR (for gene expression analysis)

  • ELISA kits for cytokine quantification (e.g., IL-6, TNF-α)

Procedure:

  • Preparation of Fatty Acid-BSA Conjugate:

    • Prepare a stock solution of this compound in ethanol.

    • Prepare a solution of fatty acid-free BSA in serum-free medium.

    • Slowly add the this compound stock solution to the BSA solution while stirring to create a fatty acid-BSA complex. This improves the solubility and delivery of the fatty acid to the cells.

    • The final concentration of ethanol in the culture should be less than 0.1%.

  • Cell Culture and Treatment:

    • Seed macrophages in appropriate culture plates and allow them to adhere overnight.

    • Replace the medium with fresh serum-free or low-serum medium.

    • Treat the cells with different concentrations of the this compound-BSA complex for a specified time (e.g., 6, 12, or 24 hours).

    • Include a vehicle control (BSA alone) and a positive control (LPS).

  • Analysis of Inflammatory Response:

    • Gene Expression Analysis: At the end of the treatment period, harvest the cells and extract total RNA. Perform reverse transcription to synthesize cDNA, followed by quantitative PCR (qPCR) to measure the mRNA levels of pro-inflammatory genes such as Il6, Tnf, and Nos2.

    • Cytokine Secretion Analysis: Collect the cell culture supernatants and quantify the concentration of secreted cytokines (e.g., IL-6, TNF-α) using commercially available ELISA kits.

By following these protocols, researchers can synthesize high-purity this compound and utilize it to investigate its specific biological effects, contributing to a better understanding of the role of individual trans-fatty acids in health and disease.

References

Application Notes and Protocols for In Vitro Cell Culture Models to Study Palmitelaidic Acid Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitelaidic acid (trans-9-Hexadecenoic acid) is a trans-monounsaturated fatty acid of sixteen carbons. While its saturated counterpart, palmitic acid, is extensively studied for its roles in lipotoxicity, including inducing endoplasmic reticulum (ER) stress, inflammation, and apoptosis in various cell types, the specific cellular effects of this compound are less characterized. Understanding the distinct impacts of different fatty acid isomers is crucial for research in metabolic diseases, cardiovascular health, and drug development. This document provides detailed protocols and application notes for establishing in vitro cell culture models to investigate the effects of this compound, with a focus on comparing its activity to the more studied palmitic acid and its cis-isomer, palmitoleic acid.

Data Presentation: Comparative Effects of C16 Fatty Acids

The following tables summarize quantitative data from in vitro studies comparing the effects of this compound (t-C16:1), Palmitic Acid (C16:0), and cis-Palmitoleic Acid (c-C16:1) on hepatocytes.

Table 1: Effect of C16 Fatty Acids on Hepatocellular Carcinoma (HepG2) Cell Viability

Fatty Acid IsomerConcentration (mM)Treatment DurationCell Viability (% of Control)Reference
Palmitic Acid >1.024hDecreased[1]
cis-Palmitoleic Acid >1.024hDecreased[1]
This compound 0.75 - 2.548hNo cytotoxic effect / Increased[1]

Note: this compound (tPA) not only lacked the cytotoxic effects seen with palmitic acid (PA) and cis-palmitoleic acid (cPA) at higher concentrations but also demonstrated an ability to increase cell viability and protect cells from PA-induced cytotoxicity[1].

Table 2: Effect of C16 Fatty Acids on Intracellular Triglyceride (TG) Accumulation in HepG2 Cells

Fatty Acid IsomerConcentrationTreatment DurationTG AccumulationReference
Palmitic Acid Similar Concentrations24hSignificant Increase[1]
This compound Similar Concentrations24hSignificant Increase (less than PA)[1]

Note: While both fatty acids promoted lipid accumulation, the effect of this compound on triglyceride accumulation was significantly lower than that of palmitic acid at similar concentrations[1].

Table 3: Differential Effects of C16 Fatty Acids on Gene Expression and Protein Activity

TargetCell LineFatty Acid TreatmentEffectReference
SIRT1 mRNA Expression HepG2Palmitic AcidNo significant induction[1]
HepG2This compound (1.5 mM)Significant Increase[1]
PPARα Activity HEK-293This compound (low conc.)Modest Increase[1]

Mandatory Visualizations

Experimental and Signaling Pathway Diagrams

G cluster_prep Fatty Acid Preparation cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays FA_powder This compound Powder FA_solubilized Solubilize in NaOH (e.g., 0.1 M at 70°C) FA_powder->FA_solubilized FA_BSA_complex Complex with Fatty-Acid-Free BSA (e.g., 10% BSA solution at 37°C) FA_solubilized->FA_BSA_complex FA_stock Sterile Filtered Stock Solution FA_BSA_complex->FA_stock cell_treatment Treat Cells with FA-BSA Complex (Incubate 24-72h) FA_stock->cell_treatment cell_seeding Seed Cells in Multi-well Plate (e.g., hepatocytes, adipocytes) cell_seeding->cell_treatment viability Cell Viability (MTT Assay) cell_treatment->viability lipid Lipid Accumulation (Oil Red O Staining) cell_treatment->lipid inflammation Inflammation (ELISA, qPCR) cell_treatment->inflammation apoptosis Apoptosis (Caspase Assay, Western Blot) cell_treatment->apoptosis

Caption: General experimental workflow for in vitro studies of this compound.

G cluster_pathway This compound Signaling in Hepatocytes PA This compound (trans-C16:1) SIRT1 SIRT1 Gene Expression PA->SIRT1 Upregulates (high conc.) PPARa PPARα Activity PA->PPARa Modestly Activates (low conc.) Cell_Via Enhanced Cell Viability SIRT1->Cell_Via Lipid_Ox Fatty Acid β-oxidation PPARa->Lipid_Ox Lipid_Accum Reduced Triglyceride Accumulation (vs. PA) Lipid_Ox->Lipid_Accum

Caption: Signaling effects of this compound in hepatocytes.[1]

G cluster_pathway Palmitic Acid-Induced Lipotoxicity Model PA Palmitic Acid (C16:0) (Saturated Fatty Acid) ER_Stress Endoplasmic Reticulum (ER) Stress (GRP78, CHOP, p-IRE1α) PA->ER_Stress ROS Reactive Oxygen Species (ROS) Production PA->ROS Inflammation Inflammation (TLR4 → NF-κB activation) PA->Inflammation Apoptosis Apoptosis ER_Stress->Apoptosis CHOP-dependent Mito Mitochondrial Dysfunction ROS->Mito Mito->Apoptosis Cytochrome C release Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Inflammation->Cytokines

Caption: Representative lipotoxicity pathways induced by Palmitic acid.

Experimental Protocols

Protocol 1: Preparation of Fatty Acid-BSA Conjugate

Note: Fatty acids have low solubility in aqueous culture media and must be complexed to a carrier protein, typically fatty-acid-free Bovine Serum Albumin (BSA), to ensure delivery to cells and avoid artifacts.

Materials:

  • This compound (or other fatty acids)

  • Sodium hydroxide (NaOH), 0.1 M solution

  • Fatty-acid-free BSA powder

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture medium (e.g., DMEM)

  • Sterile 0.22 µm syringe filter

Procedure:

  • Prepare Fatty Acid Stock:

    • Dissolve this compound powder in 0.1 M NaOH by heating at 70°C in a water bath with intermittent vortexing to create a 20 mM stock solution of sodium palmitelaidate.

  • Prepare BSA Solution:

    • Prepare a 10% (w/v) fatty-acid-free BSA solution in sterile PBS or serum-free cell culture medium. Gently warm to 37°C to dissolve.

  • Complex Fatty Acid to BSA:

    • While stirring the 10% BSA solution at 37°C, slowly add the 20 mM fatty acid stock solution to achieve the desired final molar ratio (e.g., 3:1 to 6:1 fatty acid to BSA).

    • Incubate the mixture for at least 1 hour at 37°C with continuous gentle agitation to allow for complexation.

  • Final Preparation:

    • Sterilize the final fatty acid-BSA complex solution by passing it through a 0.22 µm syringe filter.

    • This stock solution can be diluted directly into complete cell culture medium to achieve the desired final treatment concentration. A BSA-only solution should be prepared in the same manner to serve as a vehicle control.

Protocol 2: Cell Viability Assessment using MTT Assay

Materials:

  • Cells seeded in a 96-well plate

  • Fatty acid-BSA stock solution and vehicle control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Remove the existing medium and replace it with fresh medium containing various concentrations of the fatty acid-BSA complex or the BSA vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Assessment of Intracellular Lipid Accumulation by Oil Red O Staining

Materials:

  • Cells cultured in multi-well plates (e.g., 24-well or 48-well)

  • PBS

  • 10% Formalin (for cell fixation)

  • Oil Red O stock solution (e.g., 0.5% w/v in isopropanol)

  • Oil Red O working solution (e.g., 3 parts stock solution to 2 parts distilled water, freshly prepared and filtered)

  • 60% Isopropanol

  • Hematoxylin (optional, for nuclear counterstaining)

  • Microscope

Procedure:

  • Cell Treatment: Culture and treat cells with the fatty acid-BSA complexes and vehicle control as described in the previous protocols.

  • Fixation: After the treatment period, remove the culture medium and gently wash the cells twice with PBS. Add 10% formalin to each well and incubate for 30-60 minutes at room temperature to fix the cells.

  • Washing: Remove the formalin and wash the cells twice with distilled water.

  • Dehydration: Remove the water and add 60% isopropanol to each well for 5 minutes.

  • Staining: Remove the isopropanol and add the freshly prepared Oil Red O working solution to completely cover the cell monolayer. Incubate for 15-20 minutes at room temperature.

  • Washing: Remove the Oil Red O solution and wash the cells 2-4 times with distilled water until the excess stain is removed.

  • (Optional) Counterstaining: Add Hematoxylin for 1 minute to stain the nuclei blue. Wash thoroughly with water.

  • Visualization: Add PBS or water to the wells to prevent drying and visualize the cells under a light microscope. Lipid droplets will appear as red-orange spherical structures.

  • (Optional) Quantification: To quantify the lipid accumulation, after staining and washing, elute the Oil Red O stain from the cells by adding 100% isopropanol to each well and incubating with gentle shaking for 10 minutes. Transfer the isopropanol-dye mixture to a 96-well plate and measure the absorbance at 490-520 nm.

References

Investigating the Metabolic Impact of Palmitelaidic Acid: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of animal models used to investigate the metabolic effects of palmitelaidic acid (trans-palmitoleate) and its isomer, palmitoleic acid (cis-palmitoleate). Detailed experimental protocols, comparative quantitative data, and visualizations of key signaling pathways are presented to guide researchers in designing and executing studies to explore the therapeutic potential of these fatty acids in metabolic diseases.

Introduction

This compound (C16:1n-7t) is a trans monounsaturated fatty acid found in ruminant-derived products. Its cis isomer, palmitoleic acid (C16:1n-7c), is known for its role as a lipokine with potential benefits for glucose and lipid metabolism. Understanding the distinct metabolic impacts of these two isomers is crucial for developing targeted nutritional and therapeutic strategies. This document outlines key animal models and experimental approaches to dissect their effects on adiposity, insulin sensitivity, lipid metabolism, and related signaling pathways.

Animal Models and Experimental Design

Several rodent models are employed to study the metabolic consequences of palmitelaidic and palmitoleic acid supplementation. The choice of model depends on the specific research question, such as investigating effects on diet-induced obesity, genetic predisposition to diabetes, or atherosclerosis.

Diet-Induced Obesity (DIO) Model
  • Animal Strain: C57BL/6J mice are commonly used due to their susceptibility to developing obesity, insulin resistance, and dyslipidemia when fed a high-fat diet.

  • Diet: A high-fat diet (HFD) providing 45-60% of calories from fat is used to induce a metabolic syndrome-like phenotype. Control groups are fed a standard chow diet.

  • Supplementation: this compound or palmitoleic acid is typically administered as a dietary supplement (e.g., 3 g/kg of diet) or via oral gavage.

Genetic Model of Type 2 Diabetes
  • Animal Strain: KK-Ay mice are a model of genetic type 2 diabetes, characterized by obesity, hyperglycemia, hyperinsulinemia, and insulin resistance.

  • Application: This model is particularly useful for assessing the anti-diabetic potential of the fatty acids.

Atherosclerosis Model
  • Animal Strain: Apolipoprotein E-deficient (ApoE-/-) mice are a widely used model for studying atherosclerosis. When fed a high-fat/high-cholesterol "Western" diet, they develop atherosclerotic plaques.

  • Application: This model allows for the investigation of the effects of palmitelaidic and palmitoleic acid on lipid profiles and the development of atherosclerosis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound (trans-palmitoleate) and palmitoleic acid (cis-palmitoleate) observed in various animal models.

Table 1: Effects of Trans-Palmitoleic Acid (this compound) in Diet-Induced Obese C57BL/6 Mice

ParameterControl DietHigh-Fat Diet (HFD)HFD + Trans-Palmitoleic AcidReference
Body Weight Gain LowerIncreasedPrevented weight gain induced by HFD.[1][1]
Visceral Adipose Tissue Weight LowerIncreasedReduced.[1][1]
Adipocyte Size SmallerLargerReduced.[1][1]
Serum Leptin LowerIncreasedSlightly decreased trend.[2][2]
Serum Glycerol LowerIncreasedTrend towards lowering.[2]
Gene Expression (Adipose Tissue)
PEPCKBaseline-Increased.[2][2]
NLRP3 (Inflammasome)BaselineHigherNo significant difference from HFD.
Caspase-1BaselineHigherNo significant difference from HFD.
Serum IL-1β BaselineNo significant changeNo significant difference.

Table 2: Effects of Cis-Palmitoleic Acid in KK-Ay Mice (Genetic Type 2 Diabetes Model)

ParameterVehicle ControlPalmitic Acid (300 mg/kg)Cis-Palmitoleic Acid (300 mg/kg)Reference
Body Weight Increase BaselineNo significant difference from controlReduced.[3][3]
Plasma Glucose HighNo significant difference from controlAmeliorated hyperglycemia.[3][3]
Plasma Triglycerides HighNo significant difference from controlAmeliorated hypertriglyceridemia.[3][3]
Insulin Sensitivity LowNo significant difference from controlImproved.[3][3]
Hepatic Triglyceride Levels HighNo significant difference from controlLowered.[3][3]
Gene Expression (Adipose Tissue)
TNFαBaseline-Down-regulated.
ResistinBaseline-Down-regulated.
Gene Expression (Liver)
SREBP-1Baseline-Down-regulated.[4][4]
FASBaseline-Down-regulated.[4][4]
SCD-1Baseline-Down-regulated.[4][4]

Table 3: Comparative Effects of Cis- and Trans-Palmitoleic Acid on Cholesterol Metabolism in Hypercholesterolemic Mice

ParameterHigh-Fat Diet (HFD)HFD + Cis-Palmitoleic AcidHFD + Trans-Palmitoleic AcidReference
Serum Cholesterol IncreasedNo significant effectReduced.[5][5]
Serum LDL IncreasedNo significant effectReduced.[5][5]
Hepatic Free Cholesterol IncreasedNo significant effectReduced.[5][5]
Hepatic Steatosis PresentAmeliorated more effectively.[5]Ameliorated[5]
Gene Expression (Liver)
HMGCRBaselineReduced.[5]Reduced.[5][5]
CYP7A1BaselineReduced.[5]Increased.[5][5]
Gene Expression (Intestine)
NPC1L1BaselineNo effect.[5]Reduced.[5][5]

Experimental Protocols

Diet-Induced Obesity Study with Trans-Palmitoleic Acid
  • Animals: Male C57BL/6 mice, 8 weeks old.

  • Housing: Individually housed in a controlled environment with a 12-hour light-dark cycle.

  • Diets:

    • Control Diet: Standard chow.

    • High-Fat Diet (HFD): Diet providing a high percentage of calories from fat.

    • HFD + Trans-Palmitoleic Acid (TP): HFD supplemented with 3 g of trans-palmitoleic acid per kg of diet.[1]

  • Duration: 11 weeks.

  • Procedure:

    • Acclimatize mice for one week.

    • Randomly assign mice to the three dietary groups.

    • Provide ad libitum access to the respective diets and water for 11 weeks.

    • Monitor body weight and food intake weekly.

    • At the end of the study, collect blood for serum analysis (leptin, glycerol, IL-1β).

    • Euthanize mice and collect visceral adipose tissue (e.g., epididymal and mesenteric fat pads) for weight measurement, histology (adipocyte size), and gene expression analysis (qPCR for lipolytic and inflammatory markers).

Oral Gavage Protocol for Fatty Acid Administration
  • Purpose: To deliver a precise dose of fatty acids to each animal.

  • Materials:

    • Appropriately sized oral gavage needle (flexible plastic or stainless steel with a ball tip).

    • Syringe.

    • Fatty acid solution (e.g., this compound or palmitoleic acid dissolved in a suitable vehicle like corn oil).

  • Procedure:

    • Weigh the animal to determine the correct dosing volume (typically not exceeding 10 ml/kg body weight for mice).[4]

    • Gently restrain the mouse, ensuring the head and neck are extended to create a straight path to the esophagus.

    • Measure the gavage needle from the corner of the mouth to the last rib to ensure proper insertion depth and avoid stomach perforation.[3]

    • Carefully insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The animal should swallow as the needle is advanced. Do not force the needle.

    • Slowly administer the fatty acid solution.

    • Withdraw the needle gently and return the animal to its cage.

    • Monitor the animal for any signs of distress.

Signaling Pathways and Visualizations

This compound and palmitoleic acid appear to exert their metabolic effects through distinct signaling pathways.

Cis-Palmitoleic Acid: PPARα-Dependent AMPK Activation

In the liver, cis-palmitoleic acid has been shown to improve glucose metabolism and reduce lipid accumulation through the activation of the PPARα/AMPK pathway.

Palmitoleic_Acid_Signaling C16_1c Cis-Palmitoleic Acid PPARa PPARα C16_1c->PPARa activates AMPK AMPK PPARa->AMPK stimulates expression Glucokinase Glucokinase AMPK->Glucokinase upregulates SREBP1 SREBP-1 AMPK->SREBP1 downregulates Glucose_Uptake Hepatic Glucose Uptake Glucokinase->Glucose_Uptake Lipogenesis Hepatic Lipogenesis SREBP1->Lipogenesis

Caption: Signaling pathway of cis-palmitoleic acid in the liver.

Trans-Palmitoleic Acid and Lipolysis in Adipose Tissue

Trans-palmitoleic acid has been demonstrated to reduce adiposity by increasing the expression of genes involved in lipolysis in adipose tissue.

Palmitelaidic_Acid_Lipolysis C16_1t Trans-Palmitoleic Acid (this compound) Adipose_Tissue Adipose Tissue C16_1t->Adipose_Tissue PEPCK_exp Increased PEPCK Gene Expression Adipose_Tissue->PEPCK_exp Lipolysis Increased Lipolysis PEPCK_exp->Lipolysis Adiposity Decreased Adiposity Lipolysis->Adiposity

Caption: Effect of this compound on lipolysis in adipose tissue.

Potential G-Protein Coupled Receptor (GPCR) Activation by this compound

Both cis- and trans-palmitoleic acid have been shown to stimulate insulin secretion, potentially through the activation of G protein-coupled receptors such as GPR40 and GPR120.[6][7]

GPCR_Activation POA This compound or Palmitoleic Acid GPCRs GPR40 / GPR120 POA->GPCRs activates Pancreatic_Beta_Cell Pancreatic β-cell GPCRs->Pancreatic_Beta_Cell Insulin_Secretion Increased Insulin Secretion Pancreatic_Beta_Cell->Insulin_Secretion

Caption: Proposed GPCR-mediated insulin secretion by palmitoleic acid isomers.

Conclusion

The presented application notes and protocols provide a framework for investigating the metabolic impacts of this compound in preclinical animal models. The available data suggest that while both cis and trans isomers of palmitoleic acid have metabolic effects, they may act through different mechanisms and have distinct outcomes on lipid and glucose homeostasis. Further research utilizing these models will be instrumental in elucidating their therapeutic potential for metabolic diseases.

References

Application Notes and Protocols for the Structural Elucidation of Palmitelaidic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for palmitelaidic acid. These predictions are based on established NMR data for structurally related fatty acids.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Atom NumberProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
1COOH~11.0 - 12.0br s-
2α-CH₂2.35t7.5
3β-CH₂1.63p7.4
4-7, 12-14-(CH₂)n-1.25 - 1.35m-
8, 11Allylic CH₂2.00m-
9, 10Olefinic CH5.40m~15 (trans)
15ω-1 CH₂1.29p7.0
16ω CH₃0.88t7.0

multiplicity: s = singlet, t = triplet, p = pentet, m = multiplet, br = broad

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Atom NumberCarbonPredicted Chemical Shift (δ, ppm)
1COOH~180.0
2α-CH₂~34.0
3β-CH₂~24.7
4-7-(CH₂)n-~29.1 - 29.7
8, 11Allylic CH₂~32.6
9, 10Olefinic CH~130.5
12-13-(CH₂)n-~29.1 - 29.3
14ω-2 CH₂~31.9
15ω-1 CH₂~22.7
16ω CH₃~14.1

Experimental Protocol: NMR Analysis of this compound

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from other fatty acids or contaminants.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for fatty acids.

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

  • Internal Standard: For accurate chemical shift referencing, tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). Modern NMR spectrometers can also reference the residual solvent peak.

2. NMR Instrument Parameters

The following are general guidelines for setting up NMR experiments on a standard 400 or 500 MHz spectrometer. Optimization may be required based on the specific instrument and sample.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is sufficient.

  • Spectral Width: A spectral width of approximately 12-15 ppm is adequate to cover the expected chemical shift range.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.

  • Number of Scans: 8 to 16 scans should provide a good signal-to-noise ratio.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments) is standard.

  • Spectral Width: A spectral width of approximately 200-220 ppm is needed to encompass all carbon signals.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A longer relaxation delay of 2-5 seconds is recommended for quantitative analysis, especially for quaternary carbons like the carboxyl group.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

3. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening) to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum to the TMS signal at 0 ppm or the residual CDCl₃ signal (7.26 ppm for ¹H, 77.16 ppm for ¹³C).

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

Palmitelaidic_Acid_NMR_Workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Spectral Analysis cluster_elucidation Structure Confirmation Sample This compound Sample Dissolve Dissolve in CDCl3 with TMS Sample->Dissolve H1_NMR 1H NMR Spectroscopy Dissolve->H1_NMR C13_NMR 13C NMR Spectroscopy Dissolve->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) H1_NMR->TwoD_NMR Chem_Shift Chemical Shift Analysis H1_NMR->Chem_Shift Coupling Coupling Constant Analysis H1_NMR->Coupling Integration Integration H1_NMR->Integration C13_NMR->TwoD_NMR C13_NMR->Chem_Shift Structure Confirm Structure of This compound TwoD_NMR->Structure Chem_Shift->Structure Coupling->Structure Integration->Structure

Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.

Key Structural Features in the NMR Spectra

  • Carboxylic Acid Group: The proton of the carboxylic acid group (-COOH) is expected to appear as a broad singlet far downfield in the ¹H NMR spectrum (around 11-12 ppm). The corresponding carbon will resonate at approximately 180 ppm in the ¹³C NMR spectrum.

  • trans Double Bond: The most diagnostic feature for this compound is the presence of a trans double bond. In the ¹H NMR spectrum, the olefinic protons will exhibit a large coupling constant (J ≈ 15 Hz). The chemical shifts of the olefinic carbons in the ¹³C NMR spectrum will be around 130.5 ppm.

  • Aliphatic Chain: The long aliphatic chain gives rise to a series of overlapping signals in both the ¹H and ¹³C NMR spectra. In the ¹H spectrum, the terminal methyl group (ω-CH₃) will appear as a triplet around 0.88 ppm, and the methylene groups adjacent to the carboxyl group (α-CH₂) and the double bond (allylic CH₂) will have distinct chemical shifts around 2.35 ppm and 2.00 ppm, respectively. The bulk of the methylene groups will form a large multiplet around 1.25-1.35 ppm.

Advanced NMR Techniques

For unambiguous assignment of all proton and carbon signals, especially in mixtures or for samples with overlapping resonances, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify adjacent protons in the fatty acid chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is useful for identifying long-range connectivities and confirming the overall structure.

The following diagram illustrates the logical relationship of these advanced NMR techniques in structural elucidation.

Advanced_NMR_Logic cluster_1d 1D NMR cluster_2d 2D NMR H1 1H Spectrum (Chemical Shifts, Multiplicities) COSY COSY (H-H Correlations) H1->COSY HSQC HSQC (Direct C-H Correlations) H1->HSQC HMBC HMBC (Long-Range C-H Correlations) H1->HMBC C13 13C Spectrum (Chemical Shifts) C13->HSQC C13->HMBC Structure Complete Structural Assignment COSY->Structure HSQC->Structure HMBC->Structure

Caption: Logical relationships of 2D NMR experiments for complete structural assignment.

Conclusion

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. By combining ¹H and ¹³C NMR data, and employing advanced 2D NMR techniques when necessary, researchers can unambiguously confirm the identity and purity of this fatty acid. The predicted data and protocols provided in this application note serve as a valuable resource for scientists and professionals engaged in the analysis of fatty acids and related compounds.

Derivatization of Palmitelaidic acid for gas chromatography analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Derivatization of Palmitelaidic Acid for Gas Chromatography Analysis

Introduction

Gas chromatography (GC) is a premier analytical technique for the separation, identification, and quantification of fatty acids. This compound (trans-9-Hexadecenoic acid), a trans-monounsaturated fatty acid, presents challenges for direct GC analysis due to its low volatility and the polar nature of its carboxylic acid group.[1][2] This polarity can lead to interactions with the GC stationary phase, resulting in poor peak shape, tailing, and inaccurate quantification.[1][2]

To overcome these issues, derivatization is a critical and routine sample preparation step. This process converts the polar carboxyl group into a less polar, more volatile functional group, making the analyte more amenable to GC analysis.[3] The two most common and effective derivatization strategies for fatty acids are esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (TMS) esters.[1][3]

This application note provides detailed protocols for these two primary derivatization methods for this compound and presents a comparative summary to aid researchers in selecting the optimal method for their analytical needs.

Experimental Protocols

Prior to derivatization, it is crucial to ensure the sample is free of water, as moisture can interfere with both esterification and silylation reactions, leading to low yields.[1][2] If the sample is in an aqueous solvent, it should be evaporated to dryness first.[2]

Protocol 1: Acid-Catalyzed Esterification to FAMEs using Boron Trifluoride-Methanol (BF₃-Methanol)

This is a widely used method for preparing FAMEs from free fatty acids. The reaction uses BF₃ as a catalyst to esterify the carboxylic acid with methanol under mild conditions.[1][4]

Materials:

  • This compound sample

  • Boron trifluoride-methanol (BF₃-Methanol) solution, 10-14% w/w[1][4]

  • Hexane or Heptane (GC grade)[2][5]

  • Saturated sodium chloride (NaCl) solution[1]

  • Anhydrous sodium sulfate (Na₂SO₄)[1][2][5]

  • Screw-capped reaction vials (5-10 mL) suitable for heating[2]

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: Accurately weigh 1-25 mg of the this compound sample (or a lipid extract containing it) into a clean, dry reaction vial.[2] If the sample is not already in solution, it can be dissolved in a small volume of a non-polar solvent like toluene or hexane.[2]

  • Reagent Addition: Add 2 mL of 12-14% BF₃-Methanol reagent to the vial.[2]

    • Safety Precaution: Boron trifluoride is toxic and corrosive. All work should be performed in a well-ventilated fume hood. Avoid contact with skin, eyes, and respiratory tract.[5]

  • Reaction: Tightly cap the vial and heat it at 60°C for 5-10 minutes in a heating block or water bath.[2] The optimal time and temperature may need to be tailored for specific applications.[1]

  • Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane to the vial.[2]

  • Phase Separation: Cap the vial and shake vigorously for 30-60 seconds to ensure the FAMEs are extracted into the hexane (upper organic) layer.[2] Allow the layers to separate completely. Centrifugation can be used to facilitate separation.

  • Collection and Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[1][2]

  • Final Sample: The resulting hexane solution containing palmitelaidate methyl ester is ready for GC analysis. If necessary, the solution can be concentrated under a stream of nitrogen or diluted to an appropriate concentration for injection.[5]

Protocol 2: Silylation to TMS Esters using BSTFA

Silylation converts the carboxylic acid to a trimethylsilyl (TMS) ester. The most common reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with 1% trimethylchlorosilane (TMCS) as a catalyst to increase reactivity.[1][3] This method can also derivatize other active hydrogen groups like hydroxyls.[1]

Materials:

  • This compound sample

  • BSTFA with 1% TMCS[1][3]

  • Aprotic solvent (e.g., Dichloromethane, Acetonitrile)

  • Autosampler vials with caps

  • Heating block or oven

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: Place the dried this compound sample into an autosampler vial. A typical starting amount is 100 µL of a 1 mg/mL solution in an aprotic solvent.[1][3]

  • Reagent Addition: Add the silylating agent. For a 100 µL sample, add approximately 50 µL of BSTFA with 1% TMCS. A molar excess of the reagent is recommended.[1]

  • Reaction: Immediately cap the vial tightly and vortex for 10 seconds.[1][3] Place the vial in a heating block or oven set to 60°C for 60 minutes.[1][3]

  • Cooling and Dilution: After the reaction is complete, allow the vial to cool to room temperature.

  • Final Sample: The sample is now ready for direct injection into the GC or GC-MS system. If needed, a solvent of choice (e.g., dichloromethane) can be added for dilution.[1][3]

Data Presentation: Comparison of Derivatization Methods

The choice of derivatization method depends on the sample matrix, available equipment, and the specific goals of the analysis. The following table summarizes the key characteristics of the two protocols.

ParameterAcid-Catalyzed Esterification (BF₃-Methanol)Silylation (BSTFA + 1% TMCS)
Derivative Fatty Acid Methyl Ester (FAME)Trimethylsilyl (TMS) Ester
Reagent 10-14% Boron Trifluoride in Methanol[1][4]N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% TMCS[1][3]
Typical Reaction Temp. 60 - 100°C[2][6][7]60 - 100°C[3]
Typical Reaction Time 5 - 60 minutes[1][2]5 - 60 minutes[3]
Post-Reaction Step Liquid-liquid extraction required[1][2]Often none; direct injection possible[1]
Advantages FAMEs are very stable; extensive libraries of FAME mass spectra and retention data are available; cost-effective.[2][8]Fast and simple procedure; derivatizes other functional groups (e.g., -OH), which can be useful for complex samples.[1]
Limitations Multi-step procedure involving extraction; BF₃ is toxic; potential for byproduct formation with some unsaturated fatty acids.[5][9]Derivatives are moisture-sensitive; reagent can be expensive; TMS derivatives may not be ideal for certain GC stationary phases (e.g., polyethylene glycol).[10]

Workflow and Visualization

The general workflow for preparing this compound for GC analysis involves sample preparation, derivatization, and subsequent chromatographic analysis.

Derivatization_Workflow Workflow for this compound GC Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_fame Esterification cluster_tms Silylation cluster_analysis Analysis Sample This compound (or Lipid Extract) Dry Evaporate to Dryness (if aqueous) Sample->Dry Deriv_Choice Choose Method Dry->Deriv_Choice FAME_React React with BF3-Methanol @ 60°C Deriv_Choice->FAME_React FAME TMS_React React with BSTFA/TMCS @ 60°C Deriv_Choice->TMS_React TMS FAME_Extract Extract with Hexane FAME_React->FAME_Extract FAME_Product Palmitelaidate Methyl Ester (FAME) FAME_Extract->FAME_Product GC_Analysis GC-FID or GC-MS Analysis FAME_Product->GC_Analysis TMS_Product Palmitelaidate TMS Ester TMS_React->TMS_Product TMS_Product->GC_Analysis Data Data Interpretation (Quantification) GC_Analysis->Data

References

Application Notes and Protocols for Metabolic Tracing Studies Using Stable Isotope-Labeled Palmitelaidic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitelaidic acid (trans-9-C16:1 or TPA) is a trans-monounsaturated fatty acid found in ruminant-derived products.[1] Emerging research suggests that, unlike industrially produced trans fats, naturally occurring TPA may have beneficial metabolic effects. Epidemiological studies have associated higher circulating levels of trans-palmitoleate with a lower risk of type 2 diabetes, improved insulin sensitivity, and a more favorable lipid profile.[2][3] To elucidate the mechanisms underlying these observations, stable isotope labeling coupled with mass spectrometry offers a powerful technique to trace the metabolic fate of this compound in vitro and in vivo.

These application notes provide detailed protocols for utilizing stable isotope-labeled this compound to investigate its absorption, distribution, metabolism, and influence on key metabolic signaling pathways.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rodents

This table summarizes the pharmacokinetic parameters of this compound following oral administration in rats and mice.

ParameterValue (Rats)Value (Mice)Reference
Administration Route Intragastric gavageOral administration[1][4]
Dose 75 mg/kgNot Specified[4]
Tmax (h) 1.50 ± 0.980.25 (15 min)[1][4]
Cmax (µg/L) 14.77 ± 11.919100 (9.1 µg/mL)[1][4]
AUC0–24h (mg/L·h) 113.88 ± 72.25Not Reported[4]
Terminal Elimination Half-life (min) Not Reported201.1[1]

Data are presented as mean ± standard deviation where available.

Table 2: In Vitro Effects of this compound on Hepatocyte Lipid Accumulation and Gene Expression

This table summarizes the effects of this compound (tPA) compared to palmitic acid (PA) on HepG2 hepatocytes.

TreatmentTriglyceride Accumulation (relative to control)SIRT1 Gene Expression (relative to control)PPARα Activity (relative to control)Reference
Palmitic Acid (PA) Significantly increasedNo significant effectNo significant effect[5]
This compound (tPA) Significantly increased (less than PA)Significantly increased at high concentrationsModest increase at low concentrations[5]
PA + tPA Ameliorated the steatotic effect of PANot ReportedNot Reported[5]

Experimental Protocols

Protocol 1: Synthesis of Stable Isotope-Labeled this compound

Objective: To synthesize deuterated or 13C-labeled this compound for use as a tracer in metabolic studies. The Wittig reaction is a common method for creating a trans double bond.

Materials:

  • Labeled starting materials (e.g., deuterated or 13C-labeled alkyl halide and aldehyde)

  • Triphenylphosphine

  • Strong base (e.g., n-butyllithium)

  • Anhydrous solvents (e.g., THF, diethyl ether)

  • Standard laboratory glassware for organic synthesis

  • Purification system (e.g., column chromatography)

Procedure:

  • Preparation of the Phosphonium Ylide (Wittig Reagent):

    • React a stable isotope-labeled alkyl halide with triphenylphosphine in an appropriate solvent to form the phosphonium salt.

    • Treat the phosphonium salt with a strong base, such as n-butyllithium, in an anhydrous solvent like THF to generate the phosphorus ylide. The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen).

  • Wittig Reaction:

    • React the generated ylide with a corresponding stable isotope-labeled (or unlabeled) aldehyde. The choice of labeled starting materials will determine the position of the stable isotope in the final product. For trans-alkene selectivity, non-stabilized ylides are often used.[6][7][8]

    • The reaction mixture is typically stirred at a controlled temperature until completion.

  • Work-up and Purification:

    • Quench the reaction carefully with water or a saturated ammonium chloride solution.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine and dry it over an anhydrous salt (e.g., sodium sulfate).

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the stable isotope-labeled this compound.

  • Characterization:

    • Confirm the structure and isotopic enrichment of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 2: In Vitro Metabolic Tracing of Labeled this compound in Cultured Cells

Objective: To trace the incorporation and metabolic fate of stable isotope-labeled this compound in a cell culture model (e.g., HepG2 hepatocytes).

Materials:

  • Cultured cells (e.g., HepG2)

  • Cell culture medium and supplements

  • Stable isotope-labeled this compound (e.g., D- or 13C-labeled)

  • Fatty acid-free bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (e.g., chloroform, methanol)[9]

  • Internal standards for mass spectrometry

Procedure:

  • Preparation of Labeled Fatty Acid Solution:

    • Prepare a stock solution of the stable isotope-labeled this compound in ethanol.

    • Complex the labeled fatty acid with fatty acid-free BSA in the cell culture medium to facilitate its uptake by the cells.

  • Cell Treatment:

    • Seed the cells in culture plates and allow them to reach the desired confluency.

    • Replace the culture medium with the medium containing the labeled this compound-BSA complex. Include appropriate controls, such as vehicle-treated cells and cells treated with unlabeled this compound.

    • Incubate the cells for various time points (e.g., 2, 6, 12, 24 hours) to monitor the time-course of incorporation.

  • Sample Collection and Lipid Extraction:

    • At each time point, wash the cells with ice-cold PBS to remove any remaining extracellular labeled fatty acid.

    • Lyse the cells and extract the total lipids using a suitable method, such as the Folch or Bligh-Dyer method.[10] A common procedure involves a mixture of chloroform and methanol.[9]

  • Sample Analysis by Mass Spectrometry:

    • Dry the lipid extracts under a stream of nitrogen.

    • Reconstitute the samples in an appropriate solvent for analysis.

    • Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the incorporation of the stable isotope label into various lipid species (e.g., triglycerides, phospholipids, cholesteryl esters).

Protocol 3: In Vivo Metabolic Tracing of Labeled this compound in Rodents

Objective: To investigate the absorption, tissue distribution, and metabolic conversion of stable isotope-labeled this compound in a rodent model.

Materials:

  • Laboratory animals (e.g., C57BL/6 mice or Sprague-Dawley rats)

  • Stable isotope-labeled this compound

  • Vehicle for oral administration (e.g., corn oil)

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Anesthesia and euthanasia supplies

  • Surgical tools for tissue dissection

  • Liquid nitrogen for snap-freezing tissues

  • Lipid extraction solvents and internal standards

Procedure:

  • Animal Preparation and Dosing:

    • Acclimate the animals to the housing conditions and diet.

    • Fast the animals overnight before the study to ensure a baseline metabolic state.

    • Administer the stable isotope-labeled this compound orally via gavage, mixed with a vehicle like corn oil.[11][12]

  • Sample Collection:

    • Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes) via tail vein or saphenous vein bleeding.

    • At the end of the time course, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, muscle, heart, brain).

    • Immediately snap-freeze the tissues in liquid nitrogen to quench metabolic activity.

  • Sample Processing and Lipid Extraction:

    • Separate plasma from the blood samples by centrifugation.

    • Homogenize the frozen tissues.

    • Extract total lipids from the plasma and tissue homogenates using an appropriate method (e.g., Folch extraction).

  • Mass Spectrometry Analysis:

    • Analyze the lipid extracts by LC-MS or GC-MS to determine the concentration and isotopic enrichment of the labeled this compound and its metabolites in plasma and different tissues over time.

Signaling Pathways and Experimental Workflows

This compound and Metabolic Signaling

This compound has been shown to influence key metabolic signaling pathways. Its cis-isomer, palmitoleic acid, is known to activate AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs).[13][14][15] Studies on this compound suggest it may also exert its effects through PPARα and Sirtuin 1 (SIRT1).[5] Below are diagrams illustrating these potential pathways.

Palmitelaidic_Acid_Signaling TPA This compound (TPA) PPARa PPARα TPA->PPARa Activates SIRT1 SIRT1 TPA->SIRT1 Increases Expression AMPK AMPK TPA->AMPK Potential Activation* Gene_Expression Target Gene Expression PPARa->Gene_Expression SIRT1->Gene_Expression AMPK->Gene_Expression Metabolic_Effects Improved Lipid Metabolism Gene_Expression->Metabolic_Effects

Caption: Potential signaling pathways of this compound.

Note: The activation of AMPK by this compound is inferred from studies on its cis-isomer and requires further investigation.

Experimental Workflow for In Vivo Metabolic Tracing

The following diagram outlines the general workflow for an in vivo metabolic tracing study using stable isotope-labeled this compound.

InVivo_Workflow start Start animal_prep Animal Preparation (Fasting) start->animal_prep dosing Oral Gavage with Labeled TPA animal_prep->dosing blood_collection Serial Blood Collection dosing->blood_collection tissue_collection Tissue Collection (End Point) dosing->tissue_collection sample_processing Plasma Separation & Tissue Homogenization blood_collection->sample_processing tissue_collection->sample_processing lipid_extraction Lipid Extraction sample_processing->lipid_extraction ms_analysis LC-MS/MS or GC-MS Analysis lipid_extraction->ms_analysis data_analysis Data Analysis & Interpretation ms_analysis->data_analysis end End data_analysis->end

Caption: In vivo metabolic tracing workflow.

Logical Relationship of this compound Metabolism

This diagram illustrates the potential metabolic fate of dietary this compound based on current research.

TPA_Metabolism Dietary_TPA Dietary This compound (TPA) Absorption Intestinal Absorption Dietary_TPA->Absorption Circulation Circulation in Plasma Absorption->Circulation Tissue_Uptake Tissue Uptake (Liver, Adipose, etc.) Circulation->Tissue_Uptake Incorporation Incorporation into Complex Lipids (TG, PL, CE) Tissue_Uptake->Incorporation Bioconversion Bioconversion Tissue_Uptake->Bioconversion TVA trans-Vaccenic Acid (TVA) Bioconversion->TVA CLA cis-9, trans-11 CLA TVA->CLA

Caption: Metabolic fate of dietary this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Palmitelaidic Acid for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing Palmitelaidic acid for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound (trans-9-Hexadecenoic acid) is a monounsaturated trans-fatty acid. Like many long-chain fatty acids, it is poorly soluble in aqueous solutions, including cell culture media. This low solubility can lead to the formation of precipitates, which can cause inconsistent and unreliable results in in vitro assays by affecting the actual concentration of the fatty acid that cells are exposed to and by potentially causing cellular stress or toxicity.

Q2: What are the common methods to improve the solubility of this compound for cell culture experiments?

The most common methods to enhance the solubility of this compound for in vitro use include:

  • Using Organic Solvents: Dissolving the fatty acid in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol to create a stock solution, which is then diluted into the cell culture medium.

  • Complexation with Bovine Serum Albumin (BSA): Conjugating this compound to fatty acid-free BSA. BSA acts as a carrier protein, mimicking the physiological transport of fatty acids in the bloodstream and improving their delivery to cells in culture.

  • Inclusion in Cyclodextrins: Encapsulating the this compound molecule within a cyclodextrin molecule, which has a hydrophobic interior and a hydrophilic exterior, thereby increasing its aqueous solubility.

Q3: What is the recommended final concentration of DMSO in cell culture media?

The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cytotoxicity. While tolerance can be cell-line dependent, a general guideline is to keep the final DMSO concentration at or below 0.1% (v/v).[1][2][3] Some robust cell lines may tolerate up to 0.5%, but it is crucial to perform a vehicle control (media with the same concentration of DMSO without the fatty acid) to account for any solvent-induced effects.[1][4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of this compound upon addition to cell culture media. The concentration of this compound exceeds its solubility limit in the media.- Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) is within the tolerated range for your cell line. - Prepare a fresh stock solution. - Use a carrier protein like fatty acid-free BSA to increase solubility.[5][6] - Consider using cyclodextrin to encapsulate the fatty acid.[7]
Inconsistent or unexpected experimental results. - Inaccurate concentration of the solubilized fatty acid. - Cytotoxicity from the solvent or the fatty acid itself at high concentrations. - Formation of micelles or aggregates that are not bioavailable.- Always include a vehicle control (media + solvent/carrier) to differentiate between the effects of the fatty acid and the solubilization agent. - Perform a dose-response curve for both the fatty acid and the solvent to determine the optimal non-toxic working concentrations. - When using BSA, ensure a proper molar ratio of fatty acid to BSA (typically between 3:1 and 6:1) to ensure proper complexation and avoid an excess of free fatty acids.
Cloudy or milky appearance of the final this compound-BSA solution. Incomplete conjugation of the fatty acid to BSA or precipitation of the complex.- Ensure the sodium salt of the fatty acid is used, or that the fatty acid is saponified (e.g., with NaOH or KOH) before adding to the BSA solution.[6][8] - Maintain the recommended temperatures during the preparation of both the fatty acid and BSA solutions (typically 37°C for BSA and 50-70°C for the fatty acid solution).[4][9] - Add the fatty acid solution to the BSA solution slowly and with continuous stirring.

Quantitative Data Summary

Table 1: Solubility of Palmitic Acid (a structural analog of this compound) in Common Organic Solvents.

SolventApproximate SolubilityReference
DMSO~20 mg/mL[10]
Ethanol~30 mg/mL[10]
Dimethyl formamide (DMF)~20 mg/mL[10]

Table 2: Recommended Final Concentrations of Solvents in Cell Culture.

SolventRecommended Maximum Final ConcentrationNotesReference
DMSO≤ 0.1% (v/v)Can be cytotoxic at higher concentrations; cell line dependent. Always use a vehicle control.[1][2][3]
Ethanol≤ 0.5% (v/v)Can affect cell metabolism and viability. A vehicle control is essential.[11]

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol is adapted from established methods for conjugating long-chain fatty acids to BSA for use in cell culture.[4][6][8][9][12]

Materials:

  • This compound

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • 0.1 M NaOH

  • 150 mM NaCl in sterile deionized water

  • Sterile conical tubes (50 mL)

  • Water baths at 37°C and 70°C

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare the BSA Solution:

    • Dissolve fatty acid-free BSA in 150 mM NaCl to a final concentration of 10% (w/v). For example, add 1 g of BSA to 10 mL of 150 mM NaCl.

    • Gently stir the solution at 37°C until the BSA is completely dissolved. Do not heat above 40°C.

    • Sterile filter the BSA solution using a 0.22 µm filter.

    • Keep the BSA solution at 37°C.

  • Prepare the this compound Stock Solution:

    • Prepare a 100 mM stock solution of this compound in 0.1 M NaOH. For example, dissolve 25.44 mg of this compound (MW: 254.41 g/mol ) in 1 mL of 0.1 M NaOH.

    • Heat the solution at 70°C for 10-15 minutes until the fatty acid is completely dissolved and the solution is clear.

  • Conjugate this compound to BSA:

    • While stirring the 10% BSA solution at 37°C, slowly add the 100 mM this compound stock solution dropwise to achieve the desired molar ratio (e.g., for a 5:1 fatty acid to BSA ratio in a final 1 mM BSA solution).

    • Continue to stir the mixture at 37°C for 1 hour to allow for complexation.

  • Final Preparation and Storage:

    • The final concentration of the this compound-BSA complex can be adjusted with sterile cell culture medium.

    • It is recommended to prepare the complex fresh for each experiment. If storage is necessary, aliquot and store at -20°C for a limited time, though fresh preparations are always preferred.

Protocol 2: Solubilization of this compound using Cyclodextrins

This protocol provides a general guideline for forming an inclusion complex between this compound and a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).[7][13]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile deionized water or phosphate-buffered saline (PBS)

  • Ethanol

  • Magnetic stirrer and stir bar

  • Sonicator (optional)

Procedure:

  • Prepare the Cyclodextrin Solution:

    • Prepare a solution of HP-β-CD in sterile water or PBS at the desired concentration (e.g., 1-8 mM).[7] Stir until fully dissolved.

  • Prepare the this compound Solution:

    • Dissolve this compound in a minimal amount of ethanol to create a concentrated stock solution.

  • Form the Inclusion Complex:

    • While vigorously stirring the HP-β-CD solution, slowly add the this compound stock solution dropwise.

    • Continue stirring the mixture for several hours (or overnight) at room temperature to facilitate the formation of the inclusion complex. Sonication can be used to expedite the process.

  • Final Preparation:

    • The resulting solution containing the this compound-cyclodextrin complex can be sterile-filtered and then diluted to the final working concentration in cell culture medium.

Visualizations

Signaling Pathways

This compound, as a trans-fatty acid, can influence cellular signaling pathways involved in inflammation and metabolism. The following diagrams illustrate potential pathways affected by this compound, based on the known effects of similar fatty acids like palmitic acid and palmitoleic acid.[3][9][14]

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay PA This compound Solvent DMSO or Ethanol PA->Solvent Dissolve Stock PA Stock Solution Media Cell Culture Medium Stock->Media Dilute Working Final Working Solution Media->Working Treatment Treat Cells Working->Treatment Cells Cell Culture Cells->Treatment Analysis Data Analysis Treatment->Analysis

Experimental workflow for solubilizing this compound.

TLR4_NFkB_Pathway PA This compound TLR4 TLR4/MD2 Complex PA->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) Nucleus->Inflammation Induces

This compound-induced TLR4-NF-κB signaling pathway.

PI3K_Akt_Pathway PA This compound Receptor Cell Surface Receptor PA->Receptor Activates PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Regulates

Potential modulation of the PI3K/Akt signaling pathway.

References

Preventing oxidation and degradation of Palmitelaidic acid standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper handling, storage, and analysis of palmitelaidic acid standards to prevent oxidation and degradation, ensuring the accuracy and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound (C16:1t9) is a trans-monounsaturated fatty acid. The presence of a double bond makes it susceptible to oxidation, which can lead to the formation of artifacts such as aldehydes, ketones, and other secondary oxidation products. The degradation of this compound standards can result in inaccurate quantification and misinterpretation of experimental results.

Q2: What are the primary signs of this compound degradation?

A2: Signs of degradation include a yellowish discoloration of the standard (in its neat form or in solution), the appearance of unexpected peaks in your chromatogram (especially at lower retention times), and a decrease in the concentration of the this compound peak over time. You may also observe peak tailing or fronting in your chromatographic analysis.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: High-purity ethanol, methanol, or chloroform are suitable solvents for preparing stock solutions of this compound. For cell culture experiments, dissolving the fatty acid in ethanol before complexing it with bovine serum albumin (BSA) is a common practice. Ensure the solvent is of high purity and free of peroxides.

Q4: Can I store this compound standards at room temperature?

A4: No, storing this compound at room temperature is not recommended due to the increased risk of oxidation. Low temperatures are crucial for maintaining its stability.

Q5: How many times can I freeze-thaw a stock solution of this compound?

A5: It is best to minimize freeze-thaw cycles. Once a stock solution is prepared, it should be aliquoted into smaller, single-use vials to avoid repeated warming and cooling, which can accelerate degradation.

Troubleshooting Guides

Gas Chromatography (GC) Analysis
Issue Potential Cause Recommended Solution
Ghost Peaks Contamination from the septum, liner, or previous injections.Replace the septum and inlet liner. Perform a bake-out of the column and injector. Run a solvent blank to ensure the system is clean.
Peak Tailing Active sites in the injector or column interacting with the fatty acid methyl esters (FAMEs). Column degradation.Use a deactivated inlet liner. Cut a small portion (10-20 cm) from the front of the column. If the problem persists, the column may need replacement.
Peak Fronting Column overload. Incompatibility between the sample solvent and the stationary phase.Dilute the sample. Ensure the injection solvent is appropriate for the column phase.
Poor Resolution of Isomers Suboptimal temperature program. Inadequate column length or stationary phase.Optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting isomers. Use a longer capillary column (e.g., 100m) with a highly polar stationary phase (e.g., biscyanopropyl polysiloxane).
Loss of Response Degradation of the standard. Leak in the system.Prepare a fresh standard. Check for leaks at the injector, column fittings, and detector using an electronic leak detector.
High-Performance Liquid Chromatography (HPLC) Analysis
Issue Potential Cause Recommended Solution
Baseline Drift Changes in mobile phase composition. Temperature fluctuations. Contaminated detector.Prepare fresh mobile phase and ensure thorough mixing and degassing. Use a column oven to maintain a stable temperature. Flush the detector with a strong solvent like isopropanol.
Split Peaks Column void or channeling. Mismatch between injection solvent and mobile phase.Replace the column if a void is suspected. Whenever possible, dissolve the standard in the mobile phase.
Broad Peaks Column contamination or aging. High dead volume in the system.Flush the column with a strong solvent. If performance does not improve, replace the column. Check all fittings and tubing for excessive length or dead volume.
Irreproducible Retention Times Inconsistent mobile phase preparation. Fluctuating pump pressure. Column equilibration issues.Prepare mobile phase carefully and consistently. Check the pump for leaks and ensure proper priming. Allow sufficient time for the column to equilibrate with the mobile phase before injection.

Experimental Protocols

Protocol for Preparation of this compound Analytical Standard for GC-FID Analysis
  • Materials:

    • This compound (high purity)

    • Anhydrous methanol with 1-5% HCl or 14% Boron trifluoride (BF3) in methanol

    • n-Heptane (HPLC grade)

    • Saturated sodium chloride solution

    • Anhydrous sodium sulfate

    • Glass vials with PTFE-lined caps

    • Nitrogen gas

  • Procedure:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry glass vial.

    • Add 2 mL of anhydrous methanol with 1-5% HCl or 14% BF3 in methanol.

    • Seal the vial tightly with a PTFE-lined cap.

    • Heat the mixture at 60-70°C for 30-60 minutes in a heating block or water bath.

    • Allow the vial to cool to room temperature.

    • Add 1 mL of n-heptane and 1 mL of saturated sodium chloride solution to the vial.

    • Vortex vigorously for 1 minute to extract the fatty acid methyl esters (FAMEs) into the heptane layer.

    • Allow the layers to separate.

    • Carefully transfer the upper heptane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • The resulting solution is the FAME standard, ready for GC-FID analysis. Dilute as necessary with n-heptane to achieve the desired concentration.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Standards
Form Temperature Atmosphere Duration Notes
Neat (Solid/Oil) -20°C or lower[1]Inert Gas (Argon or Nitrogen)Up to 2 years[2]Protect from light. Use amber glass vials.
Stock Solution in Organic Solvent -20°CInert Gas (Argon or Nitrogen)Up to 1 month[3]Aliquot into single-use vials to minimize freeze-thaw cycles.
Stock Solution in Organic Solvent -80°CInert Gas (Argon or Nitrogen)Up to 6 months[3]Preferred for long-term storage of solutions.
Table 2: Impact of Storage Conditions on the Stability of Unsaturated Fatty Acid Methyl Esters (FAMEs) - General Trends
Storage Condition Impact on Stability Observed Changes
Exposure to Air (Oxygen) HighIncreased peroxide value, formation of secondary oxidation products.
Elevated Temperature HighAccelerated oxidation and degradation rates.
Exposure to Light ModerateCan initiate and accelerate oxidation, especially UV light.
Presence of Metals (e.g., copper, iron) HighCatalyze oxidation reactions.
Storage under Inert Gas (Nitrogen/Argon) LowSignificantly slows down the rate of oxidation.
Low Temperature (-20°C to -80°C) LowDrastically reduces the rate of chemical degradation.

Visualizations

Autoxidation Pathway of a Monounsaturated Fatty Acid

Autoxidation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination RH Unsaturated Fatty Acid (RH) R_dot Alkyl Radical (R•) RH->R_dot Initiator (Heat, Light, Metal) ROO_dot Peroxy Radical (ROO•) R_dot->ROO_dot + O2 R_dot_term ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + RH ROO_dot_term RO_dot Alkoxy Radical (RO•) ROOH->RO_dot Homolytic Cleavage OH_dot Hydroxyl Radical (•OH) ROOH->OH_dot Homolytic Cleavage Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones, etc.) RO_dot->Secondary_Products OH_dot->Secondary_Products Non_Radical Non-Radical Products R_dot_term->Non_Radical ROO_dot_term->Non_Radical

Caption: Autoxidation of a monounsaturated fatty acid via a free radical chain reaction.

Experimental Workflow for Handling this compound Standards

Workflow Start Receive this compound Standard Storage Store at -20°C or -80°C under inert gas, protected from light Start->Storage Preparation Prepare Stock Solution (e.g., in Ethanol) Storage->Preparation Aliquoting Aliquot into single-use vials Preparation->Aliquoting Working_Standard Prepare Working Standard (Dilute stock solution as needed) Aliquoting->Working_Standard Analysis GC or HPLC Analysis Working_Standard->Analysis Data_Review Review Data for Signs of Degradation Analysis->Data_Review Good_Data Acceptable Results Data_Review->Good_Data No Bad_Data Unacceptable Results (e.g., extra peaks, peak tailing) Data_Review->Bad_Data Yes Troubleshoot Troubleshoot (See Guide) Bad_Data->Troubleshoot Troubleshoot->Preparation Prepare Fresh Standard

Caption: Recommended workflow for handling this compound standards to ensure stability.

Troubleshooting Logic for Poor GC Peak Shape

Troubleshooting_GC Start Poor Peak Shape Observed Check_Tailing Is there peak tailing? Start->Check_Tailing Check_Fronting Is there peak fronting? Check_Tailing->Check_Fronting No Tailing_Yes Check for active sites (liner, column inlet) Check_Tailing->Tailing_Yes Yes Check_Split Are peaks split? Check_Fronting->Check_Split No Fronting_Yes Check for column overload Check_Fronting->Fronting_Yes Yes Split_Yes Check column installation Check_Split->Split_Yes Yes Tailing_Action1 Use deactivated liner Tailing_Yes->Tailing_Action1 Tailing_Action2 Trim column inlet Tailing_Action1->Tailing_Action2 Tailing_Action3 Replace column if old Tailing_Action2->Tailing_Action3 Fronting_Action1 Dilute sample Fronting_Yes->Fronting_Action1 Fronting_Action2 Check injection volume Fronting_Action1->Fronting_Action2 Split_Action1 Ensure proper ferrule sealing Split_Yes->Split_Action1 Split_Action2 Verify correct column insertion depth Split_Action1->Split_Action2 Split_Action3 Check for column void Split_Action2->Split_Action3

Caption: Decision tree for troubleshooting common GC peak shape issues.

References

Technical Support Center: Overcoming Matrix Effects in Palmitelaidic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address matrix effects in the analysis of Palmitelaidic acid from complex biological and food samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: Matrix effects are the alteration of the analytical signal of an analyte, such as this compound, due to the presence of other co-eluting components in the sample matrix.[1] This interference can lead to either a suppression or enhancement of the signal, compromising the accuracy of the quantification.[2][3] In liquid chromatography-mass spectrometry (LC-MS), this is often seen as ion suppression or enhancement, where the ionization efficiency of the analyte is affected.[1][4] For gas chromatography-mass spectrometry (GC-MS), matrix components can coat active sites in the GC inlet, which may prevent the analyte from degrading and thus enhance the signal.[1][3]

Q2: Why are matrix effects a significant problem for the accurate quantification of this compound?

A2: Matrix effects are a major challenge because they can severely compromise the accuracy, sensitivity, and reproducibility of quantitative analyses.[1][2] This interference can lead to the underestimation or overestimation of this compound concentrations, which can invalidate experimental results.[1] For instance, phospholipids from biological samples like plasma are a notorious source of matrix-induced ion suppression in LC-MS analysis.[5]

Q3: What are the common sources of matrix interference in this compound analysis?

A3: The primary sources of interference are endogenous components of the sample matrix itself.[1]

  • In biological samples (e.g., plasma, serum, tissue), these include phospholipids, proteins, salts, and other lipids.[1][6] Phospholipids are a major contributor to matrix-induced ionization suppression because they often co-extract with analytes.

  • In food samples , the matrix can be even more complex, containing high concentrations of carbohydrates, proteins, and other fats that can interfere with the analysis.[1][7]

Q4: How can I detect if matrix effects are impacting my results?

A4: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution of this compound is infused into the mass spectrometer after the analytical column.[4][8] A blank matrix extract is then injected onto the column. Any dip or rise in the baseline signal at the retention time of interfering compounds indicates ion suppression or enhancement, respectively.[4][8]

  • Post-Extraction Spike: This is a quantitative method. The response of a this compound standard in a clean solvent is compared to the response of the same standard spiked into a blank matrix sample after the extraction process.[8][9] The matrix effect can be calculated as a percentage.[10]

Q5: What are the main strategies to overcome matrix effects?

A5: The main strategies involve improving sample preparation, optimizing chromatographic conditions, and using specific calibration methods.[11]

  • Enhanced Sample Cleanup: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or specialized phospholipid removal plates can effectively remove interfering components.[1][6]

  • Chromatographic Separation: Optimizing the LC or GC method to separate this compound from co-eluting matrix components can reduce interference.[9][12]

  • Stable Isotope Dilution (SID): Using a stable isotope-labeled version of this compound as an internal standard is a highly effective way to compensate for matrix effects, as the standard is affected in the same way as the analyte.[13][14][15]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can also help to compensate for signal suppression or enhancement.[10]

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their effect.[10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

ProblemPossible CauseSuggested Solution
Poor Reproducibility / High Variability Inconsistent matrix effects between samples due to variable composition of the matrix.Enhance Sample Cleanup: Implement more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or specific phospholipid removal methods to ensure a cleaner, more consistent sample extract.[1] Use Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS co-elutes with the analyte and experiences the same matrix effects, effectively normalizing the signal and improving reproducibility.[13][14]
Low Analyte Signal (Ion Suppression) Co-eluting matrix components, especially phospholipids in biological samples, are competing with this compound for ionization in the MS source.[5]Phospholipid Removal: Use specialized sample preparation products like HybridSPE-Phospholipid or Ostro Pass-through plates to deplete phospholipids from the sample.[16] Optimize Chromatography: Modify the LC gradient to better separate the analyte from the suppression zone.[9] Dilute the Sample: A simple dilution of the final extract can reduce the concentration of interfering compounds.[10]
High Analyte Signal (Ion Enhancement) Co-eluting matrix components may facilitate the ionization of this compound, leading to an artificially high signal.[3]Improve Sample Cleanup: Employ techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove the interfering components.[6] Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to mimic the effect seen in the samples.[10]
Peak Shape Distortion (Tailing or Fronting) Active sites in the GC system (liner, column) interacting with the analyte.[12] Column contamination from non-volatile matrix components.[12] Strong sample solvent effects in LC.[17]GC Systems: Use deactivated liners and columns. Regularly trim the front of the column to remove contamination.[12] LC Systems: Ensure the sample solvent is compatible with or weaker than the initial mobile phase.[17] Derivatization: For GC analysis, derivatize this compound to its fatty acid methyl ester (FAME) to reduce polarity and improve peak shape.[18][19]
Co-elution with Interfering Peaks Insufficient chromatographic resolution between this compound and other isomers or matrix components.[12]Optimize GC/LC Method: For GC, use a high-polarity stationary phase column (e.g., cyanopropyl silicone) designed for FAME separation.[12] For LC, adjust the mobile phase gradient and/or temperature. Change Column Chemistry: Select a column with a different selectivity that provides better resolution for the target analyte.[9]

Experimental Protocols

Protocol 1: Phospholipid Removal from Plasma for LC-MS Analysis

This protocol describes a general procedure for removing phospholipids from plasma samples using a specialized 96-well filtration plate (e.g., HybridSPE-Phospholipid or Ostro).[16]

  • Internal Standard Spiking: Add a stable isotope-labeled internal standard (e.g., this compound-13C16) to 100 µL of plasma sample.[15][20]

  • Protein Precipitation: Add 400 µL of acetonitrile (containing 1% formic acid, if desired for analyte stability) to the plasma. Vortex vigorously for 1 minute to precipitate proteins.[1]

  • Filtration and Phospholipid Removal: Load the entire mixture onto the 96-well phospholipid removal plate.

  • Vacuum Application: Apply a vacuum to pull the sample through the plate into a clean collection plate. The phospholipids are retained by the plate's packing material, while the analyte and internal standard pass through.[16]

  • Evaporation: Dry the collected filtrate under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water) for LC-MS/MS analysis.

Protocol 2: Lipid Extraction and Derivatization for GC-MS Analysis

This protocol details a common method for extracting total lipids and converting fatty acids to their fatty acid methyl esters (FAMEs) for GC-MS analysis.[1][18]

  • Lipid Extraction (Folch Method):

    • Homogenize the sample (e.g., 100 mg of tissue or 100 µL of plasma) in a 2:1 (v/v) mixture of chloroform:methanol.

    • Add 0.2 volumes of 0.9% NaCl solution and vortex.

    • Centrifuge to separate the layers. The lipids will be in the lower chloroform layer.

    • Carefully collect the lower layer and dry it under nitrogen.

  • Base-Catalyzed Transesterification:

    • To the dried lipid extract, add 1 mL of 0.5 M methanolic KOH.

    • Heat the mixture at 60-80°C for 10 minutes.[1][21]

  • Extraction of FAMEs:

    • After cooling, add 1 mL of water and 1 mL of hexane.[21]

    • Vortex thoroughly and allow the layers to separate.

    • Transfer the upper hexane layer, which contains the FAMEs, to a clean vial for GC-MS analysis.[21]

Protocol 3: Quantitation using Stable Isotope Dilution Analysis (SIDA)

This protocol outlines the principle of using a stable isotope-labeled internal standard (SIL-IS) for accurate quantification.

  • Sample Spiking: A known amount of the SIL-IS (e.g., this compound-13C16) is added to each sample at the very beginning of the sample preparation process.[13][14]

  • Sample Preparation: The samples are processed using an appropriate extraction and cleanup method (e.g., Protocol 1 or 2). Any loss of analyte during this process will be accompanied by a proportional loss of the SIL-IS.

  • LC-MS/MS or GC-MS Analysis: The instrument is set up to monitor at least one mass transition for the native this compound and one for the SIL-IS.[22][23]

  • Quantification: The concentration of the native analyte is calculated based on the ratio of its peak area to the peak area of the known amount of SIL-IS. Because both compounds are affected equally by matrix suppression or enhancement, the ratio remains constant, leading to accurate quantification.[13]

Visualizations

Matrix_Effect_Workflow Figure 1. General Workflow for Identifying and Mitigating Matrix Effects cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategy start Analyze Sample assess Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) start->assess present Matrix Effect Present? assess->present cleanup Enhance Sample Cleanup (SPE, LLE, PLR) present->cleanup Yes end_node Accurate Quantification present->end_node No chrom Optimize Chromatography cleanup->chrom cal Use SIL-IS or Matrix-Matched Calibration chrom->cal reanalyze Re-analyze and Verify cal->reanalyze reanalyze->end_node

Figure 1. General Workflow for Identifying and Mitigating Matrix Effects

Phospholipid_Removal_Workflow Figure 2. Experimental Workflow for Phospholipid Removal plasma 1. Plasma Sample (100 µL) spike 2. Spike with SIL-IS plasma->spike precipitate 3. Add Acetonitrile & Vortex (Protein Precipitation) spike->precipitate load 4. Load onto Phospholipid Removal Plate precipitate->load vacuum 5. Apply Vacuum load->vacuum collect 6. Collect Filtrate vacuum->collect dry 7. Evaporate to Dryness collect->dry reconstitute 8. Reconstitute dry->reconstitute analyze 9. LC-MS/MS Analysis reconstitute->analyze

Figure 2. Experimental Workflow for Phospholipid Removal

SIDA_Logic Figure 3. Logic of Stable Isotope Dilution for Matrix Effect Compensation cluster_sample In the Sample cluster_process During Analysis cluster_quant Quantification Analyte This compound (Unknown Amount) Matrix Matrix Effect (e.g., Ion Suppression) Analyte->Matrix SIL_IS SIL-IS (Known Amount) SIL_IS->Matrix Analyte_Suppressed Analyte Signal (Suppressed) Matrix->Analyte_Suppressed SIL_IS_Suppressed SIL-IS Signal (Suppressed Proportionally) Matrix->SIL_IS_Suppressed Ratio Calculate Ratio: (Analyte Signal / SIL-IS Signal) Analyte_Suppressed->Ratio SIL_IS_Suppressed->Ratio Result Accurate Quantification (Ratio is Constant) Ratio->Result

Figure 3. Logic of Stable Isotope Dilution for Matrix Effect Compensation

References

Troubleshooting poor peak shape in HPLC analysis of Palmitelaidic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting strategies and frequently asked questions to address poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of Palmitelaidic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of poor peak shapes observed in the HPLC analysis of this compound?

The most frequently encountered peak shape distortions in chromatography include:

  • Peak Tailing: The peak exhibits an asymmetrical shape with a "tail" extending to the right of the peak maximum. This is often caused by secondary interactions between the analyte and the stationary phase.[1]

  • Peak Fronting: The opposite of tailing, where the peak is broader in the first half and has a sharp end. This can be due to issues like column overload or poor sample solubility.[1]

  • Split Peaks: A single compound appears as two or more distinct peaks, which may indicate a problem occurring before the separation, such as a blocked frit or a void in the column packing.[1]

  • Broad Peaks: Peaks are wider than expected, which can be caused by column inefficiency, high mobile phase viscosity, or sample overloading.[1]

Q2: What causes peak tailing in my this compound chromatogram?

Peak tailing is a common issue and can stem from several factors, broadly categorized as chemical, column-related, or instrumental issues.[1] For an acidic compound like this compound, potential causes include:

  • Secondary Interactions: Strong interactions can occur between the acidic silanol groups on a silica-based column's stationary phase and the analyte.[1] Using an end-capped column can help minimize these interactions.[2]

  • Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to peak tailing. For acidic compounds, the pH should generally be kept below the analyte's pKa.[3]

  • Column Contamination or Degradation: Contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.[3][4] Consider flushing the column or replacing it if performance does not improve.

  • Extra-Column Effects: Excessive dead volume in the system, for instance from using tubing with a wide internal diameter, can lead to peak broadening and tailing.[2][3]

Q3: My this compound peak is fronting. What are the likely causes and solutions?

Peak fronting is often characterized by a leading edge that is less steep than the trailing edge.[1] Common causes include:

  • Column Overload: Injecting too much sample can saturate the stationary phase.[1][4] To resolve this, try reducing the injection volume or diluting the sample.[1]

  • Poor Sample Solubility: If this compound is not fully dissolved in the injection solvent, it can lead to fronting. Ensure the sample is completely dissolved before injection and consider changing the sample solvent to one that is more compatible with the mobile phase.[1]

  • Mismatch between Injection Solvent and Mobile Phase: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, prepare samples in the mobile phase.[1]

Q4: Why am I seeing split peaks for this compound?

Split peaks can be caused by a disruption in the sample path.[5] Potential reasons include:

  • Partially Blocked Column Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column.

  • Column Void: A void or channel may have formed in the column packing material at the inlet.[1][5]

  • Injector Issues: Problems with the injector, such as a partially blocked port, can cause the sample to be introduced onto the column in a non-uniform manner.

To troubleshoot, try reversing the column and flushing it with a strong solvent. If this does not resolve the issue, the column may need to be replaced.

Troubleshooting Guide for Poor Peak Shape

A systematic approach is crucial for effectively troubleshooting poor peak shape. The following workflow can help identify and resolve the root cause of the issue.

G cluster_0 Initial Observation cluster_1 Easy Checks cluster_2 Instrumental Checks cluster_3 Column-Related Issues A Poor Peak Shape Observed (Tailing, Fronting, Splitting, Broad) B Check Mobile Phase - Correct composition? - pH correct? - Degassed? A->B Start Here C Check Sample - Correct concentration? - Fully dissolved? - Solvent compatible with mobile phase? B->C D Check for Leaks & Correct Fittings C->D E Review Method Parameters - Injection volume appropriate? - Flow rate stable? - Column temperature correct? D->E F Inspect Guard Column - Remove and re-run E->F G Column Contamination? - Flush with strong solvent F->G H Column Degradation/Void? - Replace column G->H I Peak Shape Improved? H->I J Problem Solved I->J Yes K Continue Troubleshooting I->K No

Caption: A systematic workflow for troubleshooting poor peak shape in HPLC.

Experimental Protocols

1. Sample Preparation and Derivatization

For HPLC analysis with UV or fluorescence detection, fatty acids like this compound often require derivatization. A common method involves creating phenacyl esters.[6]

  • Saponification: If the fatty acid is in a lipid extract, it may first need to be saponified. This can be achieved by adding a methanolic potassium hydroxide solution to the sample.[6][7]

  • Derivatization:

    • Neutralize the fatty acid sample with a base like potassium hydroxide in methanol.[8]

    • Evaporate the mixture to dryness under a stream of nitrogen.

    • Add a derivatizing agent such as p-bromophenacyl bromide and a catalyst like 18-Crown-6 ether in acetonitrile.[6][9]

    • Heat the mixture (e.g., at 75-80°C for 30 minutes) to complete the reaction.[6]

    • Cool the sample before injection.

2. HPLC Method for this compound Analysis

The following is a typical reversed-phase HPLC method for the analysis of fatty acid derivatives.

ParameterRecommended Condition
Column C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[10][11]
Mobile Phase A gradient of acetonitrile and water is commonly used.[10][12] For example, starting with a higher water percentage and increasing the acetonitrile concentration over the run.
Flow Rate 1.0 - 2.0 mL/min.[6][13]
Column Temperature Ambient to 40°C.[6][14] Maintaining a stable column temperature is crucial for reproducible retention times.[14][15]
Injection Volume 10 - 20 µL.
Detector UV detector set at a wavelength appropriate for the derivative (e.g., 242 nm for phenacyl esters).[8][12]

Factors Influencing Peak Shape

The quality of a chromatographic peak is dependent on a variety of interconnected factors. Understanding these relationships is key to effective method development and troubleshooting.

G cluster_0 Peak Shape cluster_1 Key Factors Peak Ideal Peak Shape (Symmetrical, Narrow) MobilePhase Mobile Phase - Composition - pH & Buffer Strength - Flow Rate MobilePhase->Peak Column Column - Chemistry (C18, C8) - Dimensions & Particle Size - Temperature - Condition Column->Peak Sample Sample - Concentration (Overload) - Solvent Choice - Solubility Sample->Peak System HPLC System - Dead Volume - Connections - Injector Performance System->Peak

References

Best practices for long-term storage and handling of Palmitelaidic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the long-term storage and handling of Palmitelaidic acid. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound?

For long-term stability, this compound should be stored at -20°C.[1][2] The methyl ester form of this compound has been shown to be stable for at least two years when stored at this temperature.[1] For short-term storage, refrigeration at 4°C is acceptable for the solid form.

Q2: What is the shelf life of this compound?

When stored properly at -20°C, this compound is expected to be stable for at least two years.[1][2] However, it is crucial to monitor for any signs of degradation, such as discoloration or changes in physical appearance.

Q3: How should I handle this compound upon receipt?

Upon receipt, it is recommended to store the product in its original container in a cool, dry, and well-ventilated area.[3] Avoid exposure to heat, flames, or other ignition sources.[3] Ensure the container is securely sealed to prevent contamination and degradation.

Q4: Is this compound susceptible to oxidation?

As a monounsaturated fatty acid, this compound is less prone to oxidation than polyunsaturated fatty acids. However, prolonged exposure to air and light can lead to degradation. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially when preparing stock solutions for long-term use.

Q5: What are the primary safety hazards associated with this compound?

This compound may cause skin and eye irritation.[4] It is also a combustible liquid.[4] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound.[4] Work in a well-ventilated area or under a chemical fume hood.

Troubleshooting Guides

Issue 1: this compound Precipitates in Cell Culture Medium

Cause: this compound has very low solubility in aqueous solutions like cell culture media. Direct addition will almost certainly result in precipitation.

Solution:

  • Complex with Bovine Serum Albumin (BSA): This is the most common and effective method. Fatty acids are bound to BSA to increase their solubility and facilitate their uptake by cells. A general protocol is as follows:

    • Prepare a stock solution of this compound in an organic solvent such as ethanol or DMSO.[5][6]

    • Prepare a separate stock solution of fatty acid-free BSA in sterile saline or cell culture medium.

    • Gently warm the BSA solution to 37°C.

    • Slowly add the this compound stock solution to the BSA solution while stirring to achieve the desired molar ratio (typically ranging from 2:1 to 6:1 fatty acid to BSA).[7]

    • Incubate the mixture at 37°C for at least one hour to allow for complexation.[8][9]

    • Sterile-filter the final solution before adding it to your cell culture.

  • Use of Solvents: For some applications, dissolving this compound in a small amount of ethanol or DMSO before diluting it in the final medium can be attempted. However, be mindful of the final solvent concentration, as it can be toxic to cells.[10] A vehicle control with the same solvent concentration is essential.

Appearance: A properly prepared this compound-BSA complex in medium should be a clear solution. Any cloudiness or precipitate indicates incomplete dissolution or complexation.[11]

Issue 2: Inconsistent Experimental Results

Cause: Variability in the preparation of the fatty acid-BSA complex, the final concentration of "free" fatty acid, or degradation of the stock solution can lead to inconsistent results.

Solution:

  • Standardize the Protocol: Ensure that the protocol for preparing the this compound-BSA complex is strictly followed for every experiment. This includes the molar ratio of fatty acid to BSA, incubation time, and temperature.[7]

  • Control the Fatty Acid:BSA Ratio: The molar ratio of fatty acid to BSA is critical as it determines the concentration of available fatty acid for the cells. Ratios between 1:1 and 3:1 are considered physiological, while higher ratios (e.g., 5:1) can be used to model disease states but may also induce cytotoxicity.[7]

  • Prepare Fresh Working Solutions: While stock solutions in organic solvents can be stored at -20°C, it is best to prepare the final fatty acid-BSA complex fresh for each experiment. Aqueous solutions of fatty acids are not recommended for storage for more than a day.[5]

  • Aliquot Stock Solutions: To minimize freeze-thaw cycles and reduce the risk of oxidation, aliquot the initial this compound stock solution into smaller, single-use vials.

Issue 3: Cellular Toxicity Observed

Cause: High concentrations of free fatty acids can be toxic to cells (lipotoxicity).[7] The solvent used to dissolve the fatty acid can also be a source of toxicity.

Solution:

  • Determine Optimal Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell type and experimental duration.

  • Use Appropriate Controls: Always include a vehicle control (medium with BSA and the solvent used to dissolve the fatty acid) to distinguish the effects of the fatty acid from the effects of the delivery vehicle.

  • Monitor Cell Viability: Routinely assess cell viability using methods such as MTT or trypan blue exclusion to ensure that the observed effects are not due to widespread cell death.[12]

Quantitative Data Summary

ParameterRecommended ConditionNotes
Long-Term Storage Temperature -20°CSolid form or in a suitable solvent.
Short-Term Storage Temperature 4°CSolid form.
Stability (Methyl Ester) ≥ 2 years at -20°C[1]
Solubility in Ethanol ~100 mg/mL (for methyl ester)[1]
Solubility in DMSO ~30 mg/mL (for methyl ester)[1]
Aqueous Solubility Very lowRequires complexation with a carrier like BSA.
Recommended FA:BSA Molar Ratio 1:1 to 6:1The ratio should be optimized for the specific cell line and experimental goal.[7]

Experimental Protocols

Protocol: Preparation of this compound-BSA Complex for Cell Culture

This protocol is adapted from methods used for preparing palmitic acid-BSA conjugates.[8][9][13]

Materials:

  • This compound

  • Ethanol (100%, non-denatured) or DMSO

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile Phosphate-Buffered Saline (PBS) or serum-free cell culture medium

  • Sterile 0.22 µm filter

Procedure:

  • Prepare a 100 mM this compound Stock Solution:

    • Dissolve the appropriate amount of this compound in 100% ethanol or DMSO.

    • Gently warm the solution at 37°C and vortex until the fatty acid is completely dissolved.

    • Store this stock solution in single-use aliquots at -20°C.

  • Prepare a 10% (w/v) BSA Stock Solution:

    • Dissolve fatty acid-free BSA in sterile PBS or serum-free medium.

    • Gently stir until the BSA is completely dissolved. Do not shake vigorously as this can cause foaming and protein denaturation.

    • Sterile-filter the BSA solution using a 0.22 µm filter.

    • This solution can be stored at 4°C for a short period or frozen at -20°C for longer-term storage.

  • Prepare the this compound-BSA Complex (Example for a 5:1 molar ratio):

    • Pre-warm the 10% BSA solution and the serum-free medium to 37°C.

    • In a sterile tube, slowly add the 100 mM this compound stock solution dropwise to the pre-warmed 10% BSA solution while gently stirring.

    • Incubate the mixture in a 37°C water bath for at least 1 hour with continuous gentle agitation to allow for complexation.

    • Bring the final volume to the desired concentration with pre-warmed serum-free medium.

    • The final solution can be sterile-filtered if necessary.

  • Prepare the Vehicle Control:

    • In a separate sterile tube, add the same volume of ethanol or DMSO used for the fatty acid stock to the same volume of 10% BSA solution.

    • Follow the same incubation and dilution steps as for the fatty acid-BSA complex.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_complexation Complexation cluster_final Final Steps PA_stock Prepare 100 mM This compound in Ethanol/DMSO mix Add PA stock to warmed BSA solution (dropwise with stirring) PA_stock->mix BSA_stock Prepare 10% (w/v) Fatty Acid-Free BSA in PBS/Medium BSA_stock->mix incubate Incubate at 37°C for >= 1 hour mix->incubate dilute Dilute to final working concentration in culture medium incubate->dilute filter Sterile Filter (0.22 µm) dilute->filter treat Treat Cells filter->treat

Caption: Workflow for preparing this compound-BSA complexes.

troubleshooting_logic cluster_precipitation Precipitation in Medium cluster_inconsistency Inconsistent Results cluster_toxicity Cellular Toxicity start Problem Encountered precipitate Is the fatty acid complexed with BSA? start->precipitate Precipitation inconsistent Are stock solutions freshly prepared? start->inconsistent Inconsistency toxicity Is there a vehicle control? start->toxicity Toxicity no_bsa Action: Use BSA to solubilize precipitate->no_bsa No yes_bsa Is the FA:BSA ratio too high? precipitate->yes_bsa Yes ratio_high Action: Lower the FA:BSA ratio yes_bsa->ratio_high Yes ratio_ok Was the complexation protocol followed correctly? yes_bsa->ratio_ok No protocol_bad Action: Review and standardize protocol (temp, time, mixing) ratio_ok->protocol_bad No old_stock Action: Prepare fresh stocks and aliquot inconsistent->old_stock No fresh_stock Is the FA:BSA ratio consistent? inconsistent->fresh_stock Yes inconsistent_ratio Action: Standardize FA:BSA ratio fresh_stock->inconsistent_ratio No no_control Action: Include a BSA + solvent control toxicity->no_control No yes_control Is the fatty acid concentration too high? toxicity->yes_control Yes conc_high Action: Perform a dose-response curve yes_control->conc_high Yes

Caption: Troubleshooting guide for common experimental issues.

References

Minimizing contamination in Palmitelaidic acid sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Palmitelaidic Acid Sample Preparation

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions to minimize contamination during this compound sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound analysis?

A1: Contamination in fatty acid analysis can originate from various sources within the laboratory environment. It is crucial to be aware of these to ensure accurate results.

  • Laboratory Environment: General laboratory contaminants can include components from soaps, cleaners, hand creams, hair tonics, laboratory greases, floor waxes, and tobacco smoke.[1]

  • Plasticware: Plastic lab consumables are a significant source of contamination. Plasticizers, such as phthalate esters (PAEs) and their alternatives (e.g., ATBC, ESBO), can leach into solvents and samples, interfering with lipid analysis.[2][3][4][5] Palmitate and stearate are common contaminants from plastic microcentrifuge tubes and pipette tips.[4]

  • Glassware: Improperly cleaned glassware can introduce residues from previous experiments, detergents, or grease.[6] Even new glassware can have a slightly alkaline surface that may affect results if not pre-treated.

  • Solvents and Reagents: The purity of solvents and reagents is critical. Lower-grade solvents may contain impurities that can co-elute with the analyte or interfere with derivatization.[7][8] Even Milli-Q water can contain microplastic contamination if not properly filtered.[9]

  • Sample Handling and Storage: Cross-contamination can occur between samples if proper handling procedures are not followed.[10] Additionally, improper storage can lead to the degradation of this compound through autoxidation.[11][12]

Q2: How can I prevent contamination from plastic labware?

A2: The most effective method to prevent contamination from plastics is to avoid them entirely, especially when organic solvents are involved.[4]

  • Use Glassware: Substitute plastic vials, pipettes, and measuring cylinders with their glass counterparts whenever possible.[3][4]

  • Pre-wash Plastics: If plastic consumables are unavoidable, pre-washing them with a solvent like methanol can significantly reduce leached contaminants.[4] Rinsing plastic microcentrifuge tubes with methanol has been shown to substantially reduce palmitate contamination.[4]

  • Select Appropriate Plastics: If plastics must be used, choose types that are resistant to the organic solvents in your protocol.

Q3: What is the proper procedure for cleaning glassware for lipid analysis?

A3: A meticulous glassware cleaning procedure is essential to remove organic residues and other contaminants.[13]

  • Initial Rinse: As soon as possible after use, rinse glassware with tap water to remove the bulk of the residue.[13]

  • Degreasing: Remove grease, especially from ground glass joints, by wiping with a solvent-soaked paper towel (e.g., acetone or ether) or by boiling in a weak sodium carbonate solution.[14]

  • Detergent Washing: Soak and scrub the glassware in a warm solution of a laboratory-grade, phosphate-free detergent.[13]

  • Rinsing: Rinse thoroughly, first with tap water and then multiple times with deionized (DI) or distilled water to remove all traces of detergent.[6][13][15]

  • Acid Rinse (Optional but Recommended): For trace analysis, an acid rinse with a solution like 10% hydrochloric acid or 20% nitric acid can help remove any remaining acid-soluble residues.[13]

  • Solvent Rinse: A final rinse with a high-purity solvent (e.g., acetone, methanol, or hexane) helps to remove any remaining organic traces and aids in drying.[6]

  • Drying: Dry glassware in an oven. Avoid placing volumetric glassware in ovens.[6] Cover openings with foil and store in a dust-free cabinet.[6] For extremely sensitive analyses, glassware can be baked in a muffle furnace at high temperatures (e.g., 450°C) to pyrolyze any residual organic contaminants.[8]

Q4: How does autoxidation affect my this compound samples and how can I prevent it?

A4: Autoxidation is the process of oxidation by reaction with oxygen at normal temperatures, which can degrade unsaturated fatty acids like this compound.[12] This can lead to an alteration in the lipid profile, creating artifacts that interfere with analysis.[16]

  • Prevention Strategies:

    • Storage Temperature: Store lipid extracts at -20°C or, ideally, -80°C to prevent degradation.[11][17]

    • Inert Atmosphere: Store samples under an inert gas like nitrogen or argon to displace oxygen.[11]

    • Avoid Light and Metal Ions: Protect samples from light and contact with metal ions, which can catalyze oxidation.[11]

    • Use Antioxidants: The addition of antioxidants during sample preparation is encouraged to prevent oxidative degradation.[11]

    • Limit Freeze-Thaw Cycles: Aliquot samples to avoid multiple freeze-thaw cycles, which can accelerate degradation.[11]

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental workflow.

Issue 1: High background or "ghost" peaks are observed in my GC-MS analysis.

  • Possible Cause 1: Contaminated Carrier Gas. Impurities in the carrier gas (e.g., helium, hydrogen) can cause an elevated baseline.[18][19]

    • Solution: Ensure high-purity gases are used and that gas purification traps for oxygen, moisture, and hydrocarbons are installed and functioning correctly.[18][19]

  • Possible Cause 2: Column Bleed. The stationary phase of the GC column can degrade over time, especially when exposed to oxygen at high temperatures, leading to a rising baseline.[18]

    • Solution: Condition the column according to the manufacturer's instructions. If bleed persists, it may be necessary to trim the first few inches of the column or replace it entirely.[20]

  • Possible Cause 3: Injector Contamination. Residue from previous injections can accumulate in the injector port liner. Septum bleed is also a common source of siloxane peaks.

    • Solution: Regularly clean the injector port and replace the liner and septum.[20] Using low-bleed septa can also minimize this issue.

  • Possible Cause 4: Sample Contamination. The contamination may be introduced during sample preparation.

    • Solution: Run a method blank, consisting of all solvents and reagents used in the sample preparation process, to identify the source of contamination.[8] Review all sample preparation steps, from glassware cleaning to solvent purity, as detailed in the FAQs above.

Issue 2: Poor reproducibility between replicate samples.

  • Possible Cause 1: Variable Contamination. The amount of contaminant leaching from plasticware can be highly variable, even between consumables from the same lot.[4]

    • Solution: As recommended, switch to glassware. If plastics must be used, pre-rinsing with methanol can reduce the variability of leached palmitate and stearate.[4]

  • Possible Cause 2: Inconsistent Sample Handling. Variations in timing, temperature, or volumes during the extraction and derivatization steps can lead to inconsistent results.

    • Solution: Adhere strictly to a standardized and documented protocol. The use of an internal standard added at the beginning of the extraction process can help compensate for variability during sample preparation.[21]

  • Possible Cause 3: Sample Degradation. If samples are not processed or stored consistently, the extent of autoxidation can vary between aliquots.

    • Solution: Process samples promptly after collection and store them under an inert atmosphere at -80°C.[11][17] Minimize the time samples spend at room temperature exposed to air and light.

Quantitative Data on Contamination

Switching from plasticware to glassware and implementing revised cleaning protocols can dramatically reduce background levels of common fatty acid contaminants.

ContaminantContamination Level (Original Method with Plastics)Contamination Level (Revised Method with Glassware)Reduction Factor
Palmitic Acid (C16:0) 6.6 ± 1.2 ppm2.6 ± 0.9 ppm~2.5x
Stearic Acid (C18:0) 8.9 ± 2.1 ppm1.9 ± 0.8 ppm~4.7x
(Data summarized from a study on minimizing contamination in fatty acid analysis of atmospheric particulate matter samples)[3][22]

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for Trace Lipid Analysis

  • Disassembly: Disassemble all glassware components, such as stopcocks and ground glass joints.

  • Pre-Rinse: Immediately after use, rinse glassware three times with tap water.

  • Degrease: Wipe ground glass joints with a lint-free wipe soaked in acetone to remove any grease. For stubborn grease, soak in a warm decahydronaphthalene solution for 2 hours, then rinse with acetone.

  • Detergent Wash: Submerge glassware in a warm bath of 2% phosphate-free laboratory detergent solution.[13] Use a non-abrasive brush to scrub all surfaces. Allow to soak for at least 20 minutes.

  • Tap Water Rinse: Rinse the glassware thoroughly under warm running tap water at least three times.

  • Deionized Water Rinse: Rinse at least four times with distilled deionized water.[13] A clean surface is indicated when water drains uniformly in a thin film.[13]

  • Solvent Rinse: Rinse the glassware 2-3 times with HPLC-grade methanol or acetone to remove final organic traces and to speed up drying.

  • Drying & Storage: Place glassware in a drying oven at 110°C.[15] Once dry, cover all openings with clean aluminum foil and store in a closed, dust-free cabinet. For ultra-trace analysis, consider baking in a muffle furnace at 450°C for 6-8 hours.[8]

Protocol 2: Sample Preparation Workflow for this compound with Minimized Contamination

This protocol is based on a revised method that replaces plasticware with glassware to reduce background contamination.[3]

  • Reagent Preparation: Ensure all solvents (e.g., methanol, chloroform, hexane) are of high purity (HPLC or LC/MS grade).[7] Filter all aqueous reagents before use.[9] Prepare derivatization reagents fresh.

  • Sample Transfer: Using a glass pipette, transfer the sample to a clean glass reaction vial.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., C17:0 or C21:0) using a glass microsyringe.[21][23]

  • Lipid Extraction: Perform lipid extraction using a standard method (e.g., Folch or Bligh-Dyer) in glass separatory funnels or tubes. Use glass pipettes for all solvent transfers.

  • Derivatization: Convert fatty acids to fatty acid methyl esters (FAMEs) for GC analysis.[21] This is typically done by adding a reagent like 2% sulfuric acid in methanol and heating in a sealed glass vial.[8]

  • FAME Extraction: After derivatization, extract the FAMEs into an organic solvent like hexane. Use a glass Pasteur pipette to transfer the organic layer to a clean glass vial.

  • Drying and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the sample in a precise volume of hexane for GC-MS analysis.

  • Analysis: Transfer the final sample to a GC vial (preferably with a PTFE-lined cap to prevent leaching from the septum) for injection.

Visualizations

Caption: Common sources of contamination affecting sample integrity.

Caption: Experimental workflow designed to minimize contamination.

TroubleshootingTree start High Background / Ghost Peaks in GC-MS Chromatogram q1 Is the issue present in a solvent blank? start->q1 a1_yes Source is likely GC system or solvent. q1->a1_yes Yes a1_no Source is likely from sample prep reagents or glassware. q1->a1_no No q2 Is baseline elevated (high bleed)?[19] a1_yes->q2 q3 Run a full method blank (all reagents, no sample).[9] Is contamination present? a1_no->q3 a2_yes Check for gas leaks. Check gas purifiers. Condition or replace GC column.[20][21] q2->a2_yes Yes a2_no Are there sharp, specific ghost peaks? q2->a2_no No a3_yes Contamination from injector. Replace septum and liner. Clean injector port.[21] a2_no->a3_yes a4_yes Identify contaminated reagent by elimination. Re-clean all glassware per protocol.[6][14] q3->a4_yes Yes a4_no Contamination is from the sample matrix itself or introduced at collection. q3->a4_no No

References

Enhancing the sensitivity of Palmitelaidic acid detection in low-concentration samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the sensitive detection of Palmitelaidic acid (C16:1n-7t), particularly in low-concentration samples. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to overcome common challenges in fatty acid analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low concentrations of this compound?

A1: Liquid chromatography-mass spectrometry (LC-MS) is generally considered the premier analytical method for fatty acid profiling due to its exceptional sensitivity, resolution, and selectivity, especially for complex biological samples.[1] While gas chromatography-mass spectrometry (GC-MS) is also widely used, LC-MS offers the advantage of analyzing free fatty acids directly without requiring a derivatization step.[2] For extremely low concentrations, tandem mass spectrometry (LC-MS/MS) provides enhanced sensitivity and specificity.[3]

Q2: I am not getting a good signal for this compound. What are the common causes?

A2: Low signal intensity can stem from several factors:

  • Suboptimal Ionization: this compound requires specific conditions for efficient ionization. In LC-MS, using a negative ion mode with an additive like ammonium formate in the mobile phase is crucial for detection.[2]

  • Sample Loss during Preparation: The hydrophobicity of fatty acids can lead to their loss during sample preparation and extraction steps.[4] Ensure your extraction protocol is optimized for lipid recovery.

  • Matrix Effects: Components in the sample matrix (e.g., salts, other lipids) can suppress the ionization of this compound, reducing its signal.

  • Inefficient Derivatization (for GC-MS): If using GC-MS, incomplete conversion of the fatty acid to its more volatile ester form (e.g., fatty acid methyl ester or FAME) will result in a poor signal.[5]

Q3: Why is derivatization necessary for GC-MS analysis of this compound?

A3: Derivatization is essential for GC-MS analysis of free fatty acids for two main reasons. First, it increases the volatility of the inherently low-volatility fatty acids, allowing them to be analyzed by gas chromatography. Second, it reduces the polarity of the carboxylic acid group, which can otherwise interact with the stationary phase of the GC column, leading to poor peak shape (tailing) and long retention times.[6][7] Common derivatization methods involve converting the fatty acid into a methyl ester (FAME).[5]

Q4: Can I analyze this compound without derivatization?

A4: Yes, LC-MS allows for the direct analysis of free fatty acids without a derivatization step, which simplifies sample processing and saves time.[2][8] This is a significant advantage over GC-based methods.[8]

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments.

Issue 1: Poor Peak Shape (Tailing or Broadening) in Chromatography
Probable CauseRecommended Solution
Secondary Interactions (GC-MS) The carboxylic acid group is interacting with the GC column. Ensure complete derivatization to cap this active group.[6]
Inappropriate Column (LC-MS) Standard C18 columns can sometimes provide insufficient retention or poor separation for certain fatty acids. Consider using a phenyl column, which has been shown to be effective for separating a range of free fatty acids.[2]
Mobile Phase pH (LC-MS) For ionizable compounds like fatty acids, the mobile phase pH is critical. Ensure the pH is at least 2 units away from the analyte's pKa to avoid having both ionized and non-ionized species present, which can cause split or broad peaks.[9]
Column Overload Injecting a sample that is too concentrated can lead to broad, asymmetrical peaks. Try diluting your sample or injecting a smaller volume.[10]
Issue 2: Inconsistent Retention Times
Probable CauseRecommended Solution
Pump or System Leak A leak in the HPLC/UPLC system will cause pressure fluctuations and lead to erratic retention times. Check all fittings for salt buildup, which is a common sign of a leak.[10]
Mobile Phase Issues Run-to-run variability in mobile phase pH or composition will result in inconsistent separation.[9] Use high-purity solvents and salts, and prepare fresh mobile phase daily. Ensure adequate degassing.[10]
Temperature Fluctuations Changes in column temperature can affect retention times. Use a column oven to maintain a stable temperature.[10]
Column Degradation The column may be degrading or contaminated. Flush the column with a strong solvent or, if the problem persists, replace it.[10]
Issue 3: Low or No Recovery After Sample Preparation
Probable CauseRecommended Solution
Inefficient Extraction This compound may be lost during liquid-liquid extraction (LLE). Ensure the chosen organic solvent (e.g., isooctane, MTBE) is appropriate and that pH is adjusted to acidify the sample, which promotes the transfer of the fatty acid to the organic layer.[11][12]
Adsorption to Surfaces Fatty acids can adsorb to glass or plastic surfaces. Using silanized glassware or polypropylene tubes can help minimize this issue.
Instability/Degradation The palmitoyl group can be lost during sample preparation, especially under harsh conditions. It is recommended to use neutral tris buffer with tris(2-carboxyethyl)phosphine (TCEP) as the reducing agent instead of dithiothreitol (DTT) in ammonium bicarbonate buffer, which can cause significant palmitoyl losses.[13]

Quantitative Data Summary

The following tables summarize the performance of various methods for fatty acid detection.

Table 1: LC-MS/MS Method Performance for Free Fatty Acid (FFA) Analysis

Parameter Value Range Reference
Limit of Detection (LOD) 3.0–14.0 ng/mL [3]
Limit of Quantification (LOQ) 8.0–45.0 ng/mL [3]
Mean Recovery 83.4–112.8% [3]
Intraday Precision (RSD) 0.7–9.1% [3]
Interday Precision (RSD) 3.7–9.5% [3]

Method based on derivatization with CDI and 4-(dimethylamino)-benzenemethanamine.[3]

Table 2: GC-MS Method Performance for FAME Analysis

Parameter Methyl Hexadecanoate Methyl Stearate Reference
Linearity Range 0.50–10.00 µg/mL 1.00–20.00 µg/mL [5]
Limit of Detection (LOD) 11.94 ng/mL 11.90 ng/mL [5]
Recovery Range 95.25%–100.29% 95.25%–100.29% [5]
Relative Standard Deviation (RSD) ≤ 7.16% ≤ 7.16% [5]

Method based on methyl esterification.[5]

Experimental Protocols & Workflows

Workflow for Enhancing this compound Detection

The following diagram outlines a general workflow from sample preparation to analysis, highlighting key decision points for enhancing sensitivity.

G General Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Low-Concentration Sample (e.g., Serum, Plasma) Extraction Liquid-Liquid Extraction (e.g., with MTBE or Isooctane) Sample->Extraction Saponification Saponification (Optional) (KOH in MeOH) Extraction->Saponification Derivatization Derivatization (Required for GC-MS) Saponification->Derivatization LCMS LC-MS/MS Analysis (Direct FFA analysis) Saponification->LCMS Direct Injection GCMS GC-MS Analysis (Analyzes FAMEs) Derivatization->GCMS Quant Quantification (& Data Validation) GCMS->Quant LCMS->Quant

Caption: Workflow from sample preparation to analysis.

Troubleshooting Low Signal Intensity

This decision tree helps diagnose the root cause of low sensitivity in your analysis.

G Troubleshooting Low Signal Intensity cluster_prep Sample Prep Checks cluster_instrument Instrument/Method Checks Start Low or No Signal Detected CheckStandard Run a pure standard of This compound derivative Start->CheckStandard StandardOK Standard Signal OK? CheckStandard->StandardOK SamplePrepIssue Problem is likely in Sample Preparation StandardOK->SamplePrepIssue Yes InstrumentIssue Problem is with the Instrument/Method StandardOK->InstrumentIssue No CheckRecovery Evaluate Extraction Recovery (Spike sample with standard) SamplePrepIssue->CheckRecovery CheckIonization Optimize Ion Source Parameters (LC-MS) InstrumentIssue->CheckIonization CheckDeriv Verify Derivatization Efficiency (Analyze pre/post reaction) CheckRecovery->CheckDeriv CheckColumn Check Column Performance (Peak shape, retention) CheckIonization->CheckColumn CheckMobilePhase Verify Mobile Phase pH and Composition (LC-MS) CheckColumn->CheckMobilePhase

Caption: A decision tree for troubleshooting low signal.

Protocol 1: Derivatization for GC-MS (Esterification with BF₃-Methanol)

This protocol describes the conversion of free fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis.

  • Sample Preparation: Start with an extracted and dried lipid sample.

  • Reagent Addition: To approximately 100 µL of the sample (e.g., 1 mg/mL acid mixture in a solvent), add 50 µL of 14% Boron Trifluoride (BF₃) in methanol.[6] This provides a molar excess of the derivatization agent.[6]

  • Incubation: Securely cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes. Both time and temperature can be optimized for specific needs.[6]

  • Quenching and Extraction: After cooling to room temperature, add 0.5 mL of a saturated NaCl water solution and vortex for 10 seconds.[6]

  • FAME Extraction: Add 0.6 mL of hexane, vortex thoroughly, and allow the layers to separate.[6]

  • Collection: Carefully transfer the upper hexane layer (supernatant), which contains the FAMEs, to a new autosampler vial containing a small amount of anhydrous sodium sulfate (Na₂SO₄) to remove any residual water.[6]

  • Repeat Extraction: Repeat the hexane extraction (Step 5 & 6) twice more, combining the hexane layers in the vial with Na₂SO₄.[6]

  • Analysis: The sample is now ready for injection into the GC-MS.

Protocol 2: General LC-MS/MS Method for Free Fatty Acid Analysis

This protocol provides a starting point for developing a sensitive LC-MS/MS method.

  • Chromatographic Separation:

    • Column: A C18 column (e.g., 150 mm × 3.0 mm, 2.7 µm) is a common choice.[11] A phenyl column can also be effective.[2]

    • Mobile Phase A: Water:Acetonitrile (ACN) (40:60, v/v) with 20 mM ammonium formate.[11] Ammonium formate is critical for proper ionization.[2]

    • Mobile Phase B: Isopropanol (IPA):ACN (40:60, v/v) with 0.2% formic acid.[11]

    • Flow Rate: 0.45 mL/min.[11]

    • Gradient: An optimized gradient is crucial. A typical gradient might start at 30% B, ramp up to 97% B to elute hydrophobic fatty acids, and then re-equilibrate.[11]

    • Column Temperature: 40°C.[2]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[8][12]

    • Interface: For example, a Dual Ion Source (DUIS) with the corona needle off.[2]

    • Temperatures: Optimized temperatures for the interface, desolvation line (DL), and heat block are essential (e.g., 150°C, 250°C, and 400°C, respectively).[2]

    • Gas Flows: Nebulizing, heating, and drying gas flows must be optimized for your specific instrument (e.g., 2.0, 7.0, and 5.0 L/min, respectively).[2]

    • Data Acquisition: Use Selected Ion Monitoring (SIM) for targeted analysis, monitoring the deprotonated molecular ion [M-H]⁻ for this compound (m/z 253.2). For MS/MS, monitor specific precursor-to-product ion transitions for higher selectivity.

References

Addressing challenges in the synthesis of deuterated Palmitelaidic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers and drug development professionals working on the synthesis of deuterated Palmitelaidic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing deuterated this compound?

A1: The synthesis of deuterated this compound, an unsaturated fatty acid, typically involves a multi-step approach rather than direct H/D exchange at the double bond, which is challenging.[1] Common strategies include:

  • Synthesis from a Deuterated Saturated Precursor: This is a robust method where a saturated fatty acid, like palmitic acid, is first perdeuterated or selectively deuterated.[1][2] The deuterated precursor is then chemically modified to introduce the trans-double bond at the correct position.

  • Wittig Reaction: The Wittig reaction or its variants (e.g., Horner-Wadsworth-Emmons) are widely used to create the C=C double bond with control over stereochemistry.[3][4] This involves reacting a deuterated aldehyde or ketone with a phosphonium ylide.

  • Enzymatic and Chemoenzymatic Methods: Enzymes can offer high specificity for certain reactions, though they may require specific conditions and can be costly.[5][6] A mixed chemoenzymatic approach can leverage the efficiency of chemical synthesis and the specificity of biocatalysts.[5][6]

Q2: How can I control the location and level of deuterium incorporation?

A2: Control is achieved primarily through the synthetic route:

  • Positional Control: To label specific positions, such as those near the carboxylic acid or at the terminal methyl group, a synthetic route using deuterated building blocks is necessary. For example, using a deuterated dithiane can introduce labels at specific carbons.[2]

  • Perdeuteration: For perdeuteration (labeling all possible C-H positions), H/D exchange on a saturated precursor like palmitic acid under hydrothermal conditions (D₂O, high temperature, and a catalyst like Pt/C) is effective.[1] This process may require multiple cycles to achieve high deuterium incorporation (>98%).[1]

  • α,β-Deuteration: A controlled, precise deuteration at the α and β positions of straight-chain fatty acids has been developed, which can be useful for metabolic tracking.[7]

Q3: Which analytical methods are essential for characterizing the final product?

A3: A combination of techniques is crucial:

  • Mass Spectrometry (MS): GC-MS or LC-MS is used to confirm the molecular weight and determine the extent of deuterium incorporation by analyzing the mass shift compared to the unlabeled standard.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at deuterated positions and to determine the stereochemistry (cis/trans) of the double bond. ²H NMR can directly measure deuterium enrichment at specific sites.[10]

  • Gas Chromatography (GC): GC is used to assess the chemical purity of the final product and separate it from starting materials or side products. The retention time of deuterated fatty acids may differ slightly from their unlabeled counterparts.[9]

Troubleshooting Guide

ProblemPossible CausesSuggested Solutions
Low Deuterium Incorporation 1. Inefficient H/D exchange catalyst (e.g., old Pt/C).2. Insufficient reaction time or temperature for exchange.3. Presence of protonated solvents or reagents causing back-exchange.[5][6]4. Insufficient excess of D₂O.1. Use fresh, high-activity catalyst.2. Increase reaction time or temperature as per literature protocols (e.g., hydrothermal conditions at >200°C).[1]3. Ensure all solvents (e.g., methanol-d₄, D₂O) and reagents are deuterated and the system is kept anhydrous after deuteration.4. Perform multiple cycles of H/D exchange, replacing the D₂O and catalyst each time.[1]
Poor (E)-Isomer Selectivity in Wittig Reaction 1. Use of a non-stabilized ylide, which typically favors the (Z)-alkene.[3]2. Reaction conditions not optimized for (E)-alkene formation.3. Isomerization during workup or purification.1. Use a stabilized ylide (containing an electron-withdrawing group) which favors the (E)-alkene.2. Employ the Schlosser modification of the Wittig reaction, which uses a strong base and lithium salts to promote (E)-alkene formation.[4]3. Purify the isomers using silver nitrate-impregnated silica gel chromatography or HPLC.
Low Overall Yield 1. Incomplete reactions at one or more steps.2. Product loss during purification steps.3. Side reactions, such as acyl migration in chemoenzymatic synthesis.[5][6]4. Hydrolysis of amide functionality in certain deuteration methods.[7]1. Monitor each reaction by TLC or GC-MS to ensure completion before proceeding.2. Minimize purification steps or use higher-efficiency methods like flash column chromatography.3. Optimize reaction conditions (temperature, catalysts) to minimize side reactions. For enzymatic steps, ensure optimal water activity.[6]4. Adjust pH and temperature to minimize hydrolysis.
Difficult Purification of Final Product 1. Co-elution of the product with starting materials or triphenylphosphine oxide (from Wittig reaction).2. Similar physical properties of cis/trans isomers.1. For triphenylphosphine oxide removal, precipitate it from a nonpolar solvent or use specialized chromatography. 2. Use argentation (silver nitrate) chromatography, which separates unsaturated fatty acids based on the number and geometry of double bonds.

Experimental Protocols

Protocol 1: Perdeuteration of Palmitic Acid

This protocol is adapted from methods for hydrothermal H/D exchange.[1]

Materials:

  • Palmitic Acid

  • Deuterium Oxide (D₂O, 99.8%)

  • 10% Platinum on Carbon (Pt/C) catalyst

  • High-pressure Parr reactor

  • Anhydrous deuterated methanol (CD₃OD)

  • Anhydrous sulfuric acid

Procedure:

  • Place palmitic acid, D₂O, and Pt/C catalyst in a high-pressure reactor.

  • Seal the reactor and heat to 200-220°C for 48-72 hours under high pressure.

  • Cool the reactor, recover the fatty acid, and dry it thoroughly.

  • To achieve >98% deuteration, repeat steps 1-3 for a second cycle with fresh D₂O and catalyst.[1]

  • After the final cycle, dissolve the deuterated palmitic acid in anhydrous CD₃OD with a catalytic amount of sulfuric acid and reflux to form the methyl ester (methyl palmitate-d₃₁). This protects the carboxylic acid for subsequent steps.

  • Monitor deuterium incorporation using GC-MS.

Protocol 2: Synthesis of Deuterated this compound via Wittig Reaction

This protocol outlines a general approach. The specific deuterated starting materials would be synthesized in prior steps.

Materials:

  • Deuterated C7 aldehyde (Heptanal-dₓ)

  • (9-Carboxynonyl)triphenylphosphonium bromide (Wittig salt)

  • Strong base (e.g., NaHMDS or n-BuLi)

  • Anhydrous solvent (e.g., THF)

  • Hydrolysis reagents (e.g., LiOH in THF/water)

Procedure:

  • Ylide Formation: Suspend the phosphonium salt in anhydrous THF under an inert atmosphere (e.g., Argon). Cool to 0°C.

  • Add the strong base dropwise until a characteristic color change (often orange or red) indicates ylide formation. Stir for 1 hour.

  • Wittig Reaction: Add the deuterated heptanal-dₓ dropwise to the ylide solution at 0°C. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the resulting deuterated this compound ester by flash column chromatography on silica gel. The primary byproduct to remove is triphenylphosphine oxide.

  • Hydrolysis: Cleave the ester to yield the free fatty acid using a base like lithium hydroxide in a THF/water mixture.

  • Final Analysis: Confirm the structure, purity, and isotopic enrichment using ¹H NMR, ²H NMR, and GC-MS.

Visualizations

Synthesis Workflow

The following diagram illustrates a general workflow for synthesizing deuterated this compound, starting from a saturated precursor.

Synthesis_Workflow cluster_start Step 1: Deuteration cluster_modification Step 2: Chemical Modification cluster_wittig Step 3: C=C Bond Formation cluster_end Step 4: Final Product Start Palmitic Acid (Precursor) Deuteration Perdeuteration (Pt/C, D₂O, high T/P) Start->Deuteration Precursor_d Palmitic Acid-d31 Deuteration->Precursor_d Yields Methyl Palmitate-d31 Modification Oxidation & Cleavage to form Aldehyde-dₓ Precursor_d->Modification Aldehyde_d Aldehyde-dₓ Modification->Aldehyde_d Wittig Wittig Reaction with Phosphonium Ylide Aldehyde_d->Wittig Product_Ester This compound Ester-dₓ Wittig->Product_Ester Hydrolysis Ester Hydrolysis Product_Ester->Hydrolysis Purification Purification (Chromatography) Hydrolysis->Purification Final_Product Deuterated This compound Purification->Final_Product Troubleshooting_Logic Start Problem: Low (E)-Isomer Selectivity CheckYlide Is the phosphonium ylide stabilized? Start->CheckYlide NonStabilized No, it's a simple alkyl phosphonium ylide. CheckYlide->NonStabilized No Stabilized Yes, it contains an electron-withdrawing group. CheckYlide->Stabilized Yes Solution1 Result: (Z)-alkene is favored. Solution: Switch to a stabilized ylide or use Schlosser modification. NonStabilized->Solution1 CheckConditions Are reaction conditions optimized for (E)-formation? Stabilized->CheckConditions ConditionsBad No, standard conditions used. CheckConditions->ConditionsBad No ConditionsGood Yes, conditions are optimized. CheckConditions->ConditionsGood Yes Solution2 Solution: Use aprotic solvent. Ensure no Li+ salts are present (unless running Schlosser). ConditionsBad->Solution2 CheckPurification Isomerization during purification? ConditionsGood->CheckPurification Isomerization Possible, using acidic/basic conditions or high heat. CheckPurification->Isomerization Possibly Solution3 Solution: Use neutral purification conditions (e.g., silica gel). Consider Argentation (AgNO₃) chromatography for separation. Isomerization->Solution3

References

Calibrating instruments for accurate quantification of Palmitelaidic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the accurate quantification of Palmitelaidic acid.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound by Gas Chromatography (GC)?

A1: Direct analysis of free fatty acids like this compound by GC is challenging. These molecules are highly polar due to their carboxyl group, which can lead to issues like hydrogen bonding and adsorption within the GC system. This results in poor chromatographic peak shape (tailing) and inaccurate quantification.[1][2] Derivatization, most commonly through esterification to form Fatty Acid Methyl Esters (FAMEs), converts the polar carboxyl group into a less polar and more volatile ester.[1][2] This neutralization of the polar group allows for better separation based on boiling point and molecular geometry, leading to sharper peaks and more reliable results.[1]

Q2: What are the most common derivatization methods for this compound?

A2: The most prevalent method is esterification to form FAMEs.[1] Common reagents for this include:

  • Boron Trifluoride (BF₃)-Methanol: A widely used and effective acid-catalyzed method.[3][4] The reaction is typically performed by heating the sample with the BF₃-methanol reagent.[2]

  • Methanolic HCl: Another acid-catalyzed approach where the lipid sample is refluxed with the reagent or held at a moderate temperature overnight.[3]

  • Base-Catalyzed Transesterification: Reagents like sodium or potassium methoxide in anhydrous methanol are used for transesterification of lipids to FAMEs.[5] This method is often faster than acid-catalyzed reactions.

  • Silylation: Reagents like Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to create trimethylsilyl (TMS) esters, which are also volatile and suitable for GC analysis.[1]

Q3: Should I use Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) for this compound quantification?

A3: Both techniques are suitable, and the choice depends on your specific experimental needs.[6][7]

  • GC-MS is the predominant technique, especially after conversion to FAMEs.[8] It offers excellent separation and quantification capabilities.[1] The mass spectrometer provides definitive identification based on the fragmentation pattern of the analyte.[9]

  • HPLC can also be used and has the advantage of not always requiring derivatization.[8] It is particularly useful for separating geometric isomers (cis/trans) of fatty acids.[8][10] However, detection can be a challenge due to the lack of a strong UV chromophore in fatty acids, often necessitating the use of detectors like Evaporative Light Scattering Detectors (ELSD) or derivatization with a UV-absorbing tag.[11][12]

Q4: How do I prepare a standard stock solution of this compound?

A4: Accurately weigh a known amount of high-purity this compound standard. Dissolve it in a high-purity organic solvent like hexane, chloroform, or methanol to a precise final volume in a volumetric flask. Store the stock solution at low temperatures (-20°C or -80°C) to prevent degradation.[13] For calibration curves, prepare a series of working standards by serially diluting the stock solution.

Q5: My calibration curve for this compound is non-linear. What could be the cause?

A5: Non-linearity in calibration curves for fatty acids can occur, particularly at higher concentrations.[14] Potential causes include detector saturation, analyte adsorption at low concentrations, or issues with the derivatization reaction efficiency across different concentrations. If non-linearity is observed, using a polynomial equation to fit the curve may be necessary for accurate quantification.[14] Always ensure that your sample concentrations fall within the linear range of your calibration curve.

Troubleshooting Guides

GC-MS Analysis Issues
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) Incomplete derivatization; Active sites in the injector liner or column; Column contamination.[15]Ensure derivatization reaction goes to completion. Use an inert inlet liner or replace it.[15][16] Trim the first few inches of the analytical column.[16]
Low Sensitivity / Poor Response Leak in the GC-MS system; Suboptimal injector or MS source temperature; Inefficient derivatization; Incorrect column installation in the MS transfer line.[15][17]Perform a leak check, especially around the injector and MS interface.[15] Optimize temperatures for the injector, transfer line, and ion source.[14] Verify derivatization efficiency. Ensure the column is installed correctly as per the manufacturer's instructions.[17]
Ghost Peaks Contamination in the carrier gas, syringe, injector, or sample solvent.[18]Run a blank solvent injection to identify the source of contamination. Replace the solvent, clean the syringe, and bake out the injector and column.[18]
Inconsistent Retention Times Fluctuations in carrier gas flow rate; Leaks in the system; Oven temperature not stable or programmed correctly.Check for stable gas pressures and flows. Perform a leak check. Verify the oven temperature program and ensure it is functioning correctly.
Non-reproducible Quantification Inconsistent injection volume; Instability of derivatized sample; Non-linear detector response.[14]Use an autosampler for precise injections. Analyze derivatized samples promptly or assess their stability over time. Check the calibration curve for linearity and use an appropriate concentration range.[14]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification of this compound to FAME using BF₃-Methanol

This protocol describes the conversion of this compound to its corresponding fatty acid methyl ester (FAME) for GC-MS analysis.

  • Sample Preparation: Accurately weigh 1-25 mg of your lipid sample containing this compound into a screw-capped glass tube with a PTFE liner.[2] If the sample is in a solvent, evaporate the solvent to dryness under a stream of nitrogen.

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride (BF₃)-Methanol reagent to the dried sample.[2][3]

  • Reaction: Tightly cap the tube and heat it in a water bath or heating block at 60-100°C. A common practice is heating at 80°C for 1 hour or 100°C for 5-60 minutes.[1] The optimal time and temperature may need to be determined empirically for specific sample types.[1]

  • Extraction: Cool the reaction tube to room temperature. Add 1 mL of deionized water and 1 mL of a nonpolar solvent like hexane or heptane.[2]

  • Phase Separation: Cap the tube and vortex vigorously for 1-2 minutes to extract the FAMEs into the organic (upper) layer.[2] Centrifuge briefly (e.g., at 1,500 x g for 5 minutes) to achieve a clean separation of the layers.[1]

  • Sample Collection: Carefully transfer the upper organic layer containing the FAMEs to a clean autosampler vial for GC-MS analysis.[2]

Protocol 2: Instrument Calibration for this compound Methyl Ester (PAME)

This protocol outlines a general procedure for setting up and calibrating a GC-MS system for the quantification of PAME.

  • Standard Preparation: Prepare a series of at least five calibration standards of PAME by diluting a certified stock solution with hexane (or another appropriate solvent). The concentration range should bracket the expected concentration of PAME in your samples.[19]

  • GC-MS Instrument Setup:

    • Injector: Use a split/splitless injector, typically operated in splitless mode for trace analysis.

    • Column: A common choice is a polar capillary column (e.g., a wax or cyano-substituted phase) suitable for FAME analysis.

    • Carrier Gas: Use ultra-high purity helium at a constant flow rate (e.g., 1-2 mL/min).[14]

    • Oven Program: Start at a low initial temperature, then ramp up to a final temperature that allows for the elution of all FAMEs of interest. An example program: initial temperature of 80°C, hold for 1.5 min, then ramp at 15°C/min to 280°C and hold for 3 min.[14]

    • Mass Spectrometer: Operate in Electron Ionization (EI) mode. The analysis can be done in full scan mode to confirm the identity of PAME by its mass spectrum or in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity. Key ions for PAME (m/z 268) would be the molecular ion and characteristic fragment ions (e.g., m/z 74, the McLafferty rearrangement ion).[9]

  • Calibration Curve Generation: Inject each calibration standard into the GC-MS.

  • Data Analysis: For each standard, integrate the peak area of the PAME peak. Create a calibration curve by plotting the peak area against the known concentration of each standard.

  • Quantification of Unknowns: Inject your prepared samples. Integrate the peak area for PAME and use the calibration curve equation to determine the concentration in your samples.

Typical GC-MS Parameters for PAME Analysis
Parameter Typical Setting
Injector Type Split/Splitless
Injector Temperature 250-280°C[14]
Injection Mode Splitless (for trace analysis)
Carrier Gas Helium
Flow Rate 1-2 mL/min (constant flow)[14]
Column FAME-specific polar capillary column (e.g., DB-23, SP-2560)
Oven Program Example: 80°C (1.5 min), then 15°C/min to 280°C (3 min)[14]
MS Transfer Line Temp 280-290°C[14]
Ion Source Temp 230-250°C[14]
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (e.g., m/z 50-400) or Selected Ion Monitoring (SIM)

Visualizations

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Lipid Sample Derivatize_Sample Derivatization (Esterification) Sample->Derivatize_Sample Standard This compound Standard Derivatize_Standard Derivatization (Esterification) Standard->Derivatize_Standard Sample_FAME Sample FAMEs in Solvent Derivatize_Sample->Sample_FAME Standard_FAMEs Standard FAMEs in Solvent Derivatize_Standard->Standard_FAMEs GCMS GC-MS Analysis Sample_FAME->GCMS Inject Sample Standard_FAMEs->GCMS Inject Standards Cal_Curve Generate Calibration Curve GCMS->Cal_Curve Peak Areas Quantify Quantify Sample GCMS->Quantify Peak Area Cal_Curve->Quantify Result Final Concentration Quantify->Result

Caption: Experimental workflow for this compound quantification.

G cluster_shape cluster_response cluster_retention Start Problem with GC-MS Peak? PeakShape Poor Peak Shape (Tailing)? Start->PeakShape Yes Response Low Sensitivity / No Peak? Start->Response No CheckDeriv Verify Derivatization is Complete PeakShape->CheckDeriv CheckLiner Use Inert Liner / Replace Liner CheckDeriv->CheckLiner If OK TrimCol Trim Front of Column CheckLiner->TrimCol If OK LeakCheck Perform System Leak Check Response->LeakCheck Retention Inconsistent Retention Time? Response->Retention No CheckTemp Optimize Injector/Source Temps LeakCheck->CheckTemp If OK CheckInstall Verify Column Installation CheckTemp->CheckInstall If OK CheckFlow Verify Carrier Gas Flow/Pressure Retention->CheckFlow CheckOven Check Oven Program & Stability CheckFlow->CheckOven If OK

Caption: Troubleshooting decision tree for common GC-MS issues.

References

Validation & Comparative

The Tale of Two Isomers: Palmitelaidic vs. Palmitoleic Acid and Their Impact on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The subtle shift of a double bond from cis to trans in the 16-carbon monounsaturated fatty acid, palmitoleic acid, gives rise to its geometric isomer, palmitelaidic acid. While structurally similar, these two molecules orchestrate markedly different genetic responses within the cell, influencing pathways central to inflammation, metabolism, and cellular health. This guide provides a comparative analysis of their effects on gene expression, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in the fields of cellular biology, pharmacology, and drug development.

At a Glance: Differential Gene Expression

The following table summarizes the key differential effects of this compound (trans-palmitoleic acid, tPA) and Palmitoleic acid (cis-palmitoleic acid, cPA) on the expression of pivotal genes, often in comparison to the saturated fatty acid, palmitic acid (PA).

GeneThis compound (tPA) EffectPalmitoleic Acid (cPA) EffectPalmitic Acid (PA) EffectCell/Animal ModelReference
SIRT1 (at 1.5 mM)No significant effect reported or No effectHepG2 cells[1]
PPARα (activity, at 0.1 mM) (gene expression)No effect on activityHEK293T cells, Endothelial cells[1][2]
MCP-1 Not explicitly studied 3T3-L1 adipocytes, Endothelial cells[2][3]
TNF-α Not explicitly studied 3T3-L1 adipocytes, Endothelial cells[2][3]
IL-6 Not explicitly studied Endothelial cells[2]
NFκB Not explicitly studied Endothelial cells[2]
FAS (but lower than PA) HepG2 cells, KK-Ay mice[4][5]
SREBP-1 Not explicitly studied Not explicitly studied in direct comparisonKK-Ay mice[4]
SCD-1 Not explicitly studied Not explicitly studied in direct comparisonKK-Ay mice[4]

Signaling Underpinnings: A Visual Comparison

The differential gene expression profiles elicited by palmitelaidic and palmitoleic acid stem from their engagement with distinct upstream signaling pathways.

cluster_Palmitelaidic This compound (tPA) Signaling cluster_Palmitoleic Palmitoleic Acid (cPA) Signaling tPA This compound PPARa_tPA PPARα tPA->PPARa_tPA Activates (low conc.) SIRT1_tPA SIRT1 tPA->SIRT1_tPA Upregulates (high conc.) Lipid_Metabolism_tPA Lipid Metabolism Genes (e.g., increased oxidation) PPARa_tPA->Lipid_Metabolism_tPA SIRT1_tPA->Lipid_Metabolism_tPA cPA Palmitoleic Acid GPRs GPR40/120 cPA->GPRs PPARa_cPA PPARα GPRs->PPARa_cPA Upregulates NFkB_cPA NFκB GPRs->NFkB_cPA Inhibits Anti_Inflammatory_Response Anti-inflammatory Response PPARa_cPA->Anti_Inflammatory_Response Inflammatory_Genes Pro-inflammatory Genes (MCP-1, TNF-α, IL-6) NFkB_cPA->Inflammatory_Genes Inhibits transcription

Caption: Comparative signaling pathways of Palmitelaidic and Palmitoleic acid.

Experimental Corner: Protocols for Gene Expression Analysis

Reproducibility is the cornerstone of scientific advancement. Below are detailed methodologies for key experiments cited in the comparison.

Experiment 1: Analysis of SIRT1 and FAS Gene Expression in HepG2 Cells
  • Cell Culture: Human hepatocellular carcinoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Fatty Acid Treatment: this compound (tPA) and Palmitic acid (PA) are dissolved in ethanol to prepare stock solutions. Confluent HepG2 cells are treated with various concentrations of tPA or PA (e.g., 0.1 mM to 1.5 mM) for 24 hours. A vehicle control (ethanol) is also included.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a suitable RNA isolation kit. The concentration and purity of the RNA are determined by spectrophotometry. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • Real-Time PCR (qPCR): Quantitative PCR is performed using a real-time PCR system with SYBR Green chemistry. Specific primers for SIRT1, FAS, and a housekeeping gene (e.g., GAPDH or β-actin) are used. The relative gene expression is calculated using the 2-ΔΔCt method.

Experiment 2: PPARα Activity Assessment
  • Cell Culture and Transfection: Human Embryonic Kidney 293T (HEK293T) cells, known for their high transfection efficiency, are cultured in DMEM with 10% FBS. Cells are transiently transfected with a luciferase reporter plasmid containing a PPAR response element (PPRE) and a Renilla luciferase plasmid for normalization.

  • Fatty Acid Treatment: Post-transfection, cells are treated with different concentrations of tPA (e.g., 0.1 mM) or a vehicle control for 24 hours.

  • Luciferase Reporter Assay: The activity of firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. An increase in the normalized luciferase activity indicates enhanced PPARα transcriptional activity.

Experiment 3: Analysis of Inflammatory Gene Expression in Endothelial Cells
  • Cell Culture: Human endothelial cell lines (e.g., EA.hy926) are cultured in appropriate media.

  • Fatty Acid and Inflammatory Stimulus Treatment: Cells are pre-treated with Palmitoleic acid (cPA) or Palmitic acid (PA) for a specified duration, followed by stimulation with an inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α).

  • Gene Expression Analysis: RNA is extracted, and qPCR is performed as described in Experiment 1 to quantify the mRNA levels of inflammatory genes such as MCP-1, TNF-α, IL-6, and NFκB.

A Visual Workflow for Comparative Gene Expression Analysis

The following diagram illustrates a typical experimental workflow for comparing the effects of Palmitelaidic and Palmitoleic acid on gene expression.

start Start: Cell Culture (e.g., HepG2, 3T3-L1) treatment Fatty Acid Treatment start->treatment tPA This compound treatment->tPA cPA Palmitoleic Acid treatment->cPA control Control (e.g., PA, Vehicle) treatment->control harvest Cell Lysis & RNA Extraction tPA->harvest cPA->harvest control->harvest qc RNA Quality & Quantity Control harvest->qc cdna cDNA Synthesis qc->cdna qpcr Real-Time PCR (qPCR) cdna->qpcr data_analysis Data Analysis (2-ΔΔCt) qpcr->data_analysis results Comparative Gene Expression Profile data_analysis->results

Caption: Experimental workflow for comparative gene expression analysis.

References

Unraveling the Inflammatory Effects of Palmitelaidic Acid in Macrophages: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced inflammatory responses of immune cells to various fatty acids is paramount. This guide provides a comparative analysis of the pro-inflammatory effects of palmitelaidic acid, juxtaposed with its better-studied dietary counterparts, palmitic acid and cis-palmitoleic acid, on macrophage activation. We present a synthesis of experimental data, detailed methodologies for key experiments, and visual representations of the core signaling pathways to facilitate a deeper understanding of their differential impacts.

Contrasting Inflammatory Signatures: Palmitic Acid vs. Palmitoleic Acid

Macrophages, key players in the innate immune system, exhibit distinct activation states in response to different fatty acids. The saturated fatty acid, palmitic acid, is a well-established pro-inflammatory agonist, while the cis-monounsaturated fatty acid, palmitoleic acid, often exerts anti-inflammatory effects. This compound, the trans-isomer of palmitoleic acid, appears to lack the protective properties of its cis counterpart, potentially aligning its inflammatory profile more closely with that of palmitic acid.

Quantitative Comparison of Inflammatory Markers

The following table summarizes the differential effects of palmitic acid and palmitoleic acid on key inflammatory markers in macrophages, based on published experimental data. Information on this compound is limited but suggests a profile distinct from cis-palmitoleic acid.

Inflammatory MarkerPalmitic Acid (Saturated)cis-Palmitoleic Acid (cis-Monounsaturated)This compound (trans-Monounsaturated)
TNF-α Secretion Increased[1][2]Decreased (in LPS-stimulated macrophages)[3]Likely no decrease; may not counteract palmitic acid-induced increase[4]
IL-6 Secretion Increased[1][2]Decreased (in LPS-stimulated macrophages)[3]No data available
IL-1β Secretion Increased (via NLRP3 inflammasome)[2][3][5]Decreased (inhibits NLRP3 inflammasome)[3]Neutral effect on NLRP3 inflammasome[2]
iNOS (NOS2) Expression Increased[6]Decreased/Antagonizes palmitic acid effect[4]Unable to antagonize palmitic acid-induced increase[4]
NF-κB Activation Increased[1][2]Decreased[3]No data available
AMPK Activation Decreased[7]Increased[4]No data available

Key Signaling Pathways in Macrophage Activation

The inflammatory response of macrophages to fatty acids is primarily mediated by two key signaling pathways: the Toll-like receptor 4 (TLR4) to nuclear factor-kappa B (NF-κB) pathway and the NLRP3 inflammasome pathway.

TLR4-NF-κB Signaling Pathway

Palmitic acid can act as a ligand for the TLR4 complex, initiating a signaling cascade that results in the activation of the transcription factor NF-κB.[1][2] Activated NF-κB then translocates to the nucleus to promote the expression of various pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS. In contrast, cis-palmitoleic acid has been shown to inhibit this pathway.

TLR4_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Palmitic Acid Palmitic Acid TLR4 TLR4 Palmitic Acid->TLR4 Activates cis-Palmitoleic Acid cis-Palmitoleic Acid cis-Palmitoleic Acid->TLR4 Inhibits MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK p-IκB p-IκB IKK->p-IκB Phosphorylates IκB IκB NF-κB NF-κB NF-κB->IκB Bound (Inactive) Active NF-κB Active NF-κB p-IκB->Active NF-κB Releases Pro-inflammatory Genes Pro-inflammatory Genes Active NF-κB->Pro-inflammatory Genes Upregulates Transcription

Figure 1: TLR4-NF-κB signaling in response to fatty acids.
NLRP3 Inflammasome Activation

Saturated fatty acids like palmitic acid can lead to the formation of intracellular cholesterol crystals, which can cause lysosomal damage. This, in turn, activates the NLRP3 inflammasome, a multi-protein complex that activates caspase-1.[5] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. Unsaturated fatty acids, including oleate and linoleate, have been shown to prevent this activation.[3] While direct evidence for cis-palmitoleic acid is less abundant, its general anti-inflammatory nature suggests a similar inhibitory role. Conversely, this compound has been observed to have a neutral effect on the NLRP3 inflammasome.[2]

NLRP3_Inflammasome_Pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm Palmitic Acid Palmitic Acid Cholesterol Crystals Cholesterol Crystals Palmitic Acid->Cholesterol Crystals Forms cis-Palmitoleic Acid cis-Palmitoleic Acid NLRP3 NLRP3 cis-Palmitoleic Acid->NLRP3 Inhibits Lysosomal Damage Lysosomal Damage Cholesterol Crystals->Lysosomal Damage Lysosomal Damage->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Recruits Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Cleavage IL-1β IL-1β Caspase-1->IL-1β Cleaves Pro-IL-1β Pro-IL-1β Pro-IL-1β

Figure 2: NLRP3 inflammasome activation by fatty acids.

Experimental Protocols

To facilitate the validation and further investigation of the effects of this compound and other fatty acids on macrophage inflammation, we provide the following detailed experimental protocols for key assays.

Macrophage Cell Culture and Fatty Acid Treatment

This protocol outlines the basic procedure for culturing macrophage cell lines and treating them with fatty acids.

1. Cell Culture:

  • Culture macrophage cell lines (e.g., RAW 264.7 or J774A.1) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seed cells in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 24-well plates for cytokine analysis) and allow them to adhere overnight.

2. Fatty Acid Preparation and Treatment:

  • Prepare stock solutions of palmitic acid, cis-palmitoleic acid, and this compound by dissolving them in ethanol or another suitable solvent.

  • Complex the fatty acids to bovine serum albumin (BSA) to enhance their solubility and facilitate cellular uptake. A common molar ratio is 2:1 (fatty acid:BSA).

  • On the day of the experiment, dilute the fatty acid-BSA complexes in serum-free DMEM to the desired final concentrations.

  • Remove the culture medium from the cells and replace it with the fatty acid-containing medium.

  • Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol is for measuring the concentration of secreted pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

1. Sample Collection:

  • After the fatty acid treatment period, collect the cell culture supernatant from each well.

  • Centrifuge the supernatant to pellet any detached cells or debris.

  • Store the cleared supernatant at -80°C until analysis.

2. ELISA Procedure:

  • Use commercially available ELISA kits for TNF-α and IL-6, following the manufacturer's instructions.

  • Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.

  • Add standards and samples to the wells and incubate.

  • Wash the wells and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Add a substrate solution that will be converted by the enzyme to produce a colored product.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for quantifying the mRNA expression levels of pro-inflammatory genes (e.g., Tnf, Il6, Nos2) in macrophages.

1. RNA Extraction:

  • After fatty acid treatment, lyse the cells directly in the culture plate using a lysis buffer (e.g., TRIzol).

  • Extract total RNA from the cell lysates using a standard RNA isolation kit.

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer.

2. cDNA Synthesis:

  • Reverse transcribe a fixed amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of random primers and oligo(dT) primers.

3. qPCR:

  • Prepare a reaction mix containing cDNA, forward and reverse primers for the target genes and a reference gene (e.g., Gapdh or Actb), and a fluorescent DNA-binding dye (e.g., SYBR Green).

  • Perform the qPCR reaction in a real-time PCR cycler.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between different treatment groups.

Western Blotting for Signaling Protein Activation

This protocol is for detecting the activation of key signaling proteins, such as the phosphorylation of NF-κB p65, in response to fatty acid treatment.

1. Protein Extraction:

  • After fatty acid treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Collect the cell lysates and determine the protein concentration using a protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

  • Denature a fixed amount of protein from each sample by boiling in a sample buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-NF-κB p65) and an antibody for the total form of the protein as a loading control.

  • Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_analysis Analysis Macrophage Culture Macrophage Culture Fatty Acid Treatment Fatty Acid Treatment Macrophage Culture->Fatty Acid Treatment Supernatant Collection Supernatant Collection Fatty Acid Treatment->Supernatant Collection Cell Lysis Cell Lysis Fatty Acid Treatment->Cell Lysis ELISA ELISA Supernatant Collection->ELISA Cytokine Quantification RNA Extraction RNA Extraction Cell Lysis->RNA Extraction Protein Extraction Protein Extraction Cell Lysis->Protein Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis Western Blot Western Blot Protein Extraction->Western Blot Protein Activation qPCR qPCR cDNA Synthesis->qPCR Gene Expression

References

Palmitelaidic Acid vs. Elaidic Acid: A Comparative Analysis of Their Impact on LDL Cholesterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of palmitelaidic acid and elaidic acid on LDL cholesterol levels, drawing upon available experimental data. While direct comparative human trials are limited, this document synthesizes findings from key studies to offer insights into their respective metabolic impacts.

Executive Summary

Elaidic acid, a major trans fatty acid found in partially hydrogenated vegetable oils, is well-documented to adversely affect the lipoprotein profile by significantly increasing LDL cholesterol.[1][2] Emerging research on this compound, the trans isomer of palmitoleic acid, suggests it also influences cholesterol metabolism, though its effects may differ from those of elaidic acid. Animal studies indicate that trans-palmitoleic acid can reduce serum cholesterol and LDL levels by inhibiting cholesterol synthesis and intestinal absorption.[3] In contrast, elaidic acid is consistently shown in human studies to raise LDL cholesterol relative to saturated and cis-unsaturated fatty acids.[1][2]

Data Presentation: Quantitative Effects on Lipoproteins

The following table summarizes the quantitative data from key studies on the effects of this compound and elaidic acid on plasma lipoprotein levels.

Fatty AcidStudy PopulationDosage/Dietary ExchangeChange in Total Cholesterol (TC)Change in LDL Cholesterol (LDL-C)Change in HDL Cholesterol (HDL-C)Other Notable EffectsReference
This compound (tPOA) Hypercholesterolemic MiceIntragastric administration for 4 weeks Reduced Reduced ReducedReduced hepatic free cholesterol and total bile acids.[3]
Elaidic Acid Normocholesterolemic Humans5.5% of energy exchanged for cis-18:1, 16:0, or 12:0+14:0 for 4 weeks Significantly elevated relative to 16:0 and 18:1 rich fats Significantly elevated relative to 16:0 and 18:1 rich fats Uniquely depressed relative to all fats testedElevated Lipoprotein(a) [Lp(a)][1][2]
Elaidic Acid Mildly Hypercholesterolemic Men7% of energy as elaidic acid-rich diet for 3 weeksSimilar to butter fat and palmitic acid-rich diets; significantly higher than oleic acid-rich dietSimilar to butter fat and palmitic acid-rich diets; significantly higher than oleic acid-rich dietSignificantly lower than palmitic acid-rich dietElevated Lipoprotein(a) [Lp(a)][4]

Experimental Protocols

Study on cis- and trans-Palmitoleic Acid in Hypercholesterolemic Mice[3]
  • Objective: To investigate the effects of cis-palmitoleic acid (cPOA) and trans-palmitoleic acid (tPOA) on cholesterol metabolism in mice with induced hypercholesterolemia.

  • Animal Model: Mice with hypercholesterolemia induced by a high-fat diet.

  • Intervention: Intragastric administration of either cPOA or tPOA once daily for a duration of 4 weeks.

  • Data Collection: Serum levels of total cholesterol, LDL, and HDL were measured. Hepatic free cholesterol and total bile acids were also quantified. Gene expression analysis was performed for key regulators of cholesterol metabolism.

Human Study on Elaidic Acid vs. Saturated and cis-Unsaturated Fatty Acids[1][2]
  • Objective: To compare the effects of dietary trans 18:1 (elaidic acid) with cis 18:1, 16:0, or a mix of 12:0 + 14:0 on plasma lipoproteins in humans.

  • Study Design: A crossover design with 27 male and female participants.

  • Dietary Intervention: Participants consumed moderate-fat (31% of energy), low-cholesterol (<225 mg/day) whole-food diets for four-week periods. In each period, 5.5% of energy from elaidic acid was specifically exchanged for cis 18:1, 16:0, or 12:0 + 14:0.

  • Data Collection: Plasma levels of total cholesterol, LDL cholesterol, HDL cholesterol, and Lipoprotein(a) were measured at the end of each dietary period.

Signaling Pathways and Mechanisms of Action

This compound:

Based on animal studies, trans-palmitoleic acid appears to lower cholesterol by influencing key regulatory genes in cholesterol metabolism. It has been shown to reduce the expression of 3-hydroxy-3-methyl glutaryl coenzyme A reductase (HMGCR), a rate-limiting enzyme in cholesterol synthesis.[3] Furthermore, it downregulates the intestinal Niemann-Pick C1-Like 1 (NPC1L1) transporter, which is crucial for cholesterol absorption.[3]

Palmitelaidic_Acid_Pathway cluster_Intestine Intestine cluster_Liver Liver tPOA_I trans-Palmitoleic Acid NPC1L1 NPC1L1 tPOA_I->NPC1L1 downregulates Chol_Abs Cholesterol Absorption NPC1L1->Chol_Abs mediates Serum_LDL Serum LDL Cholesterol Chol_Abs->Serum_LDL contributes to tPOA_L trans-Palmitoleic Acid HMGCR HMGCR tPOA_L->HMGCR downregulates Chol_Syn Cholesterol Synthesis HMGCR->Chol_Syn rate-limiting enzyme for Chol_Syn->Serum_LDL contributes to

Caption: Putative mechanism of trans-palmitoleic acid in lowering LDL cholesterol.

Elaidic Acid:

Elaidic acid has been shown to increase the secretion rate of apolipoprotein B-100 (apoB) from liver cells, a key component of LDL particles.[5] This leads to the formation of smaller, denser LDL particles, which are considered more atherogenic.[5]

Elaidic_Acid_Pathway Elaidic_Acid Elaidic Acid HepG2 Hepatocytes (HepG2 cells) Elaidic_Acid->HepG2 ApoB_Secretion Apolipoprotein B-100 Secretion HepG2->ApoB_Secretion increases Small_LDL Small, Dense LDL Particle Formation ApoB_Secretion->Small_LDL Serum_LDL Increased Serum LDL Cholesterol Small_LDL->Serum_LDL

Caption: Mechanism of elaidic acid leading to increased LDL cholesterol.

Conclusion

The available evidence suggests that this compound and elaidic acid exert different effects on LDL cholesterol metabolism. While human studies robustly demonstrate that elaidic acid raises LDL cholesterol, preliminary animal data indicates that this compound may have a cholesterol-lowering effect by inhibiting both synthesis and absorption. It is crucial to note that the findings on this compound are from a mouse model and may not directly translate to humans. Further research, particularly well-controlled human clinical trials, is necessary to definitively compare the effects of these two trans fatty acids on human lipoprotein profiles and cardiovascular disease risk. Drug development professionals should consider these distinct metabolic fates when evaluating fatty acids and their isomers in therapeutic contexts.

References

Head-to-Head Study of Palmitelaidic Acid and Stearic Acid on Insulin Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The role of dietary fatty acids in the pathogenesis of insulin resistance is a cornerstone of metabolic research. While the adverse effects of saturated fatty acids (SFAs) and industrially produced trans fatty acids (TFAs) are well-documented, the specific actions of individual fatty acid isomers are less clear. This guide provides a comparative analysis of two such fatty acids: palmitelaidic acid (a trans-monounsaturated fatty acid) and stearic acid (a long-chain saturated fatty acid), focusing on their respective impacts on insulin resistance.

Direct head-to-head comparative studies on the effects of this compound and stearic acid on insulin resistance are limited. This guide, therefore, synthesizes findings from independent in vitro and in vivo studies to offer an objective comparison based on currently available scientific literature.

Data Presentation: Quantitative Effects on Insulin Resistance Markers

The following tables summarize the quantitative data extracted from studies investigating the effects of this compound and stearic acid on key markers of insulin resistance, including inflammatory responses and insulin signaling.

Table 1: Effects on Inflammatory Cytokine Secretion

Fatty AcidCell TypeConcentrationDurationCytokineChangeReference
This compoundHuman THP-1 monocytes500 µM24hTNF-α~2-fold increase[1]
Stearic AcidHuman THP-1 monocytes500 µM24hTNF-α~3.5-fold increase[1]
Stearic AcidHuman THP-1 monocytes500 µM24hIL-1βSignificant increase[1]
Stearic AcidHuman THP-1 monocytes500 µM24hIL-6Significant increase[1]

Table 2: Effects on Insulin Signaling and Glucose Metabolism

Fatty AcidStudy TypeModelKey FindingQuantitative EffectReference
This compoundProspective Cohort StudyHuman (Cardiovascular Health Study)Association with insulin resistanceHigher circulating levels associated with 16.7% lower HOMA-IR[2][3]
Stearic AcidHuman Intervention StudyHealthy WomenInsulin SensitivityNo significant difference in insulin sensitivity index compared to oleic acid diet[4]
Stearic AcidIn vivo Animal StudyC57Bl/6 Mice on High-Fat DietHepatic Insulin SensitivityDeteriorated hepatic insulin sensitivity[5]
Stearic AcidIn vitro3T3-L1 adipocytesGlucose UptakeNo significant effect on insulin-stimulated glucose uptake at 30 µM[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Protocol 1: In Vitro Treatment of Monocytes and Cytokine Measurement

This protocol is based on the methodology used to assess the inflammatory response of monocytes to fatty acid treatment.[1]

  • Cell Culture: Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Fatty Acid Preparation: this compound and stearic acid are dissolved in ethanol to prepare stock solutions. These are then complexed with fatty acid-free bovine serum albumin (BSA) in the culture medium.

  • Cell Treatment: THP-1 cells are seeded in 24-well plates. After reaching the desired density, the culture medium is replaced with fresh medium containing the fatty acid-BSA complexes at the final desired concentrations (e.g., 500 µM). Control cells are treated with BSA-containing medium without the fatty acids.

  • Incubation: Cells are incubated with the fatty acids for 24 hours.

  • Cytokine Measurement: After incubation, the cell culture supernatant is collected and centrifuged to remove cellular debris. The concentrations of inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatant are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

Protocol 2: In Vitro Adipocyte Differentiation and Insulin Signaling Analysis

This protocol describes a general method for differentiating 3T3-L1 preadipocytes and assessing the impact of fatty acids on insulin signaling.[7][8][9]

  • 3T3-L1 Preadipocyte Culture and Differentiation: 3T3-L1 preadipocytes are grown to confluence in DMEM with 10% calf serum. Two days post-confluence (Day 0), differentiation is induced by switching to DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (MDI medium). On Day 2, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin. From Day 4 onwards, the cells are maintained in DMEM with 10% FBS, with media changes every two days. Full differentiation is typically achieved by Day 8.

  • Fatty Acid Treatment: Differentiated 3T3-L1 adipocytes are incubated with serum-free medium containing the desired concentration of this compound or stearic acid complexed with fatty acid-free BSA for a specified duration (e.g., 16 hours).

  • Insulin Stimulation: Following fatty acid treatment, cells are washed and incubated in serum-free medium for a period of serum starvation (e.g., 2 hours). Subsequently, cells are stimulated with a defined concentration of insulin (e.g., 100 nM) for a short period (e.g., 10-20 minutes).

  • Cell Lysis and Western Blotting: After insulin stimulation, cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors. Protein concentrations are determined, and equal amounts of protein are subjected to SDS-PAGE and transferred to a membrane. The membranes are then probed with primary antibodies against phosphorylated and total forms of key insulin signaling proteins (e.g., Akt, IRS-1).

  • Quantification: The intensity of the protein bands is quantified using densitometry, and the ratio of phosphorylated to total protein is calculated to assess the activation of the insulin signaling pathway.

Mandatory Visualization

The following diagrams illustrate the described signaling pathways and a generalized experimental workflow.

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt Phosphorylation GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Phosphorylation of substrates GLUT4_translocation Translocation GLUT4_vesicle->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake

Caption: Simplified insulin signaling pathway leading to glucose uptake.

Fatty_Acid_Inflammation_Pathway Fatty_Acids This compound or Stearic Acid TLR4 Toll-like Receptor 4 (TLR4) Fatty_Acids->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Gene Transcription Insulin_Resistance Insulin Resistance Cytokines->Insulin_Resistance

Caption: Fatty acid-induced inflammatory signaling via the TLR4-NF-κB pathway.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Analysis Cell_Culture Culture of Target Cells (e.g., Adipocytes, Myotubes, Monocytes) Fatty_Acid_Treatment Treatment with This compound or Stearic Acid Cell_Culture->Fatty_Acid_Treatment Glucose_Uptake_Assay Glucose Uptake Assay Fatty_Acid_Treatment->Glucose_Uptake_Assay Western_Blot Western Blot for Insulin Signaling Proteins Fatty_Acid_Treatment->Western_Blot ELISA ELISA for Inflammatory Cytokines Fatty_Acid_Treatment->ELISA

Caption: General experimental workflow for studying fatty acid effects on insulin resistance.

Concluding Remarks

The available evidence presents a complex and sometimes conflicting picture of the effects of this compound and stearic acid on insulin resistance. Human cohort data suggests that circulating this compound may be associated with improved insulin sensitivity, a finding that warrants further investigation to understand the underlying mechanisms and the potential influence of its dietary source (e.g., dairy fats). In contrast, in vitro studies indicate that both this compound and stearic acid can elicit pro-inflammatory responses in immune cells.

Stearic acid's role in insulin resistance appears to be more neutral compared to other saturated fatty acids like palmitic acid in some human studies. However, animal and in vitro data suggest potential for negative effects, particularly on hepatic insulin sensitivity and macrophage inflammation.

The discrepancies in findings highlight the importance of the experimental context, including the model system (in vivo vs. in vitro), the specific cell type being studied, and the duration and concentration of fatty acid exposure. This guide underscores the critical need for direct head-to-head comparative studies to definitively elucidate the relative impacts of this compound and stearic acid on the multifaceted pathways of insulin resistance. Such research is imperative for refining dietary recommendations and developing targeted therapeutic strategies for metabolic diseases.

References

A Comparative Guide to the Analytical Cross-Validation of Palmitelaidic Acid Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different analytical methods for the quantification of Palmitelaidic acid (C16:1 n-7), a monounsaturated omega-7 fatty acid of growing interest in metabolic research. The selection of an appropriate analytical technique is critical for obtaining accurate and reliable data in preclinical and clinical studies. This document presents supporting experimental data from published studies to aid in the selection of the most suitable method for your research needs.

Introduction to this compound Analysis

This compound, the trans-isomer of palmitoleic acid, is gaining attention as a potential biomarker for various metabolic conditions.[1][2] Accurate measurement of this fatty acid in biological matrices is essential for understanding its physiological roles. The two primary analytical approaches for fatty acid quantification are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS). Each method possesses distinct advantages and limitations regarding sample preparation, sensitivity, and specificity. This guide focuses on the cross-validation of these techniques to ensure data integrity and comparability across different studies and laboratories.

Quantitative Performance Comparison

The following table summarizes the key performance parameters of two common analytical methods for this compound measurement: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography (GC). The data is compiled from studies analyzing this compound (trans-palmitoleic acid, tPOA) and its cis-isomer (cPOA) in biological samples.

Performance ParameterUPLC-MS/MS (in rat serum)[1]HPLC (in fish oil)[2]Gas Chromatography (in fish oil)[2]
Linearity Range 0.1 - 12 µg/mL0.05 - 500 µg/mLNot explicitly stated
Limit of Detection (LOD) Not explicitly statedcPOA: 0.2 µg/mL, tPOA: 0.05 µg/mLNot explicitly stated
Limit of Quantification (LOQ) 0.1 µg/mL (as LLOQ)Not explicitly statedNot explicitly stated
Precision (RSD%) Intra-day: ≤ 7.9%, Inter-day: ≤ 9.8%Not explicitly statedNot explicitly stated
Accuracy 89.6 - 108.4%Not explicitly statedNot explicitly stated
Recovery 98.28 - 102.11%Not explicitly statedNot explicitly stated

Note: The performance characteristics of analytical methods can vary based on the specific matrix, instrumentation, and protocol used. The data presented here is for comparative purposes.

Experimental Methodologies

Detailed experimental protocols are crucial for the reproducibility and cross-validation of analytical methods. Below are summaries of the methodologies employed in the cited studies.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for this compound in Rat Serum[1]
  • Sample Preparation:

    • To 50 µL of serum, add 60 µL of 5% aqueous formic acid, 100 µL of methanol, and 1250 µL of methyl tert-butyl ether (MTBE).

    • Vortex for 3 minutes.

    • Centrifuge at 18,000 x g for 10 minutes.

    • Transfer 1 mL of the supernatant to a new tube.

    • Evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 200 µL of acetonitrile solution.

    • Centrifuge at 18,000 x g for 10 minutes.

    • Inject the supernatant into the UPLC-MS/MS system.

  • Chromatographic Conditions:

    • System: Agilent UPLC-1290

    • Column: BDS C18 (2.1 x 100 mm, 2.1 µm)

    • Mobile Phase: Water and Acetonitrile (20:80, v/v)

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 1 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative electrospray ionization (ESI)

    • Monitoring: Selected-reaction monitoring (SRM)

High-Performance Liquid Chromatography (HPLC) for this compound in Fish Oil[2]
  • Sample Preparation (Saponification):

    • Accurately weigh the fish oil sample.

    • Add potassium hydroxide-methanol solution.

    • Heat in a water bath for saponification.

    • Cool and extract with n-hexane.

    • Wash the organic layer with distilled water until neutral.

    • Dehydrate with anhydrous sodium sulfate.

    • Evaporate the n-hexane and dissolve the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Reverse-phase BDS-C18

    • Mobile Phase: Acetonitrile and water

Gas Chromatography (GC) for this compound in Fish Oil[2]
  • Sample Preparation (Methyl Esterification):

    • Accurately weigh the fish oil sample.

    • Add potassium hydroxide-methanol solution for derivatization (ester exchange).

    • The resulting fatty acid methyl esters (FAMEs) are then analyzed by GC.

  • Chromatographic Conditions:

    • The specific column, temperature program, and detector type (e.g., Flame Ionization Detector - FID or Mass Spectrometry - MS) would be chosen based on the required separation and sensitivity. GC methods for fatty acids typically involve a highly polar capillary column for the separation of geometric isomers.[3]

Workflow and Relationship Diagrams

The following diagrams illustrate the typical experimental workflows for the LC-MS and GC-based analysis of this compound.

Analytical_Workflow cluster_LCMS LC-MS Workflow cluster_GC GC Workflow LCMS_Start Biological Sample LCMS_Prep Direct Extraction (e.g., LLE with MTBE) LCMS_Start->LCMS_Prep LCMS_Analysis LC Separation (e.g., C18 column) LCMS_Prep->LCMS_Analysis LCMS_Detection MS/MS Detection (Negative ESI, SRM) LCMS_Analysis->LCMS_Detection LCMS_Data Data Analysis LCMS_Detection->LCMS_Data GC_Start Biological Sample GC_Deriv Derivatization (e.g., Methyl Esterification) GC_Start->GC_Deriv GC_Analysis GC Separation (e.g., Polar Capillary Column) GC_Deriv->GC_Analysis GC_Detection FID or MS Detection GC_Analysis->GC_Detection GC_Data Data Analysis GC_Detection->GC_Data

Caption: Comparative workflows for LC-MS and GC analysis of this compound.

Conclusion

Both LC-MS and GC-based methods are suitable for the quantification of this compound.

  • LC-MS/MS offers the advantage of simpler sample preparation, often allowing for direct analysis without derivatization, which can reduce sample handling and potential for analyte loss or alteration.[2] This makes it particularly well-suited for high-throughput analysis in clinical and research settings.

  • GC-based methods are robust and have been the traditional choice for fatty acid analysis.[4] However, they typically require a derivatization step to convert the fatty acids into more volatile esters, which adds to the sample preparation time and complexity.[2][3]

The choice between these methods will depend on the specific requirements of the study, including the sample matrix, required sensitivity, available instrumentation, and desired sample throughput. For cross-validation purposes, it is recommended to use incurred samples and establish acceptance criteria for the comparability of the data generated by the different methods.[5][6]

References

A Comparative Analysis of the In Vivo Metabolic Fates of Palmitelaidic Acid and Oleic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the distinct metabolic pathways and biological effects of cis and trans isomers of palmitoleic acid.

The metabolic journey of fatty acids within a biological system is intricately linked to their chemical structure. This guide provides a comparative overview of the in vivo metabolic fate of palmitelaidic acid (the trans-isomer) and its naturally more abundant cis-isomer, oleic acid. Understanding these differences is crucial for researchers in nutrition, metabolism, and drug development, as the isomeric form of a fatty acid can significantly influence its absorption, distribution, metabolic conversion, and ultimate physiological impact.

Quantitative Metabolic Parameters

The following table summarizes key quantitative data on the in vivo metabolism of this compound and oleic acid. It is important to note that this data is compiled from separate studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Metabolic ParameterThis compound (trans-16:1)Oleic Acid (cis-18:1)Key Observations
Intestinal Absorption Slower and less efficient absorption.Higher lymphatic recovery rate (43-50%).[1]The cis configuration of oleic acid is preferentially absorbed over trans isomers.[1]
Plasma Kinetics Peak plasma concentration at 15 minutes; Terminal elimination half-life of 201.1 minutes in mice.[2]Rapidly absorbed and incorporated into chylomicrons.This compound exhibits slow metabolic clearance and an extended residence time in vivo.[2]
Tissue Distribution Efficiently distributed to the heart, lung, liver, kidney, brain, and adipose tissue, with peak concentrations within 30 to 60 minutes.[2]Widely distributed and taken up by various tissues for energy or storage.Both fatty acids are distributed to major organs, but the kinetics may differ.
Metabolic Conversion Undergoes bioconversion to trans-vaccenic acid (TVA) and cis-9, trans-11 conjugated linoleic acid (9c11t-CLA).[2]Can be elongated and further desaturated; partial β-oxidation produces hypogeic acid (16:1n-9).[3][4]This compound is a precursor to other bioactive fatty acids.
Incorporation into Lipids Incorporated into various lipid fractions.Preferentially incorporated into lymph triglycerides compared to its trans-isomer, elaidic acid.[1]The cis-isomer is more readily esterified into triglycerides.
Beta-Oxidation Subject to beta-oxidation.More readily oxidized compared to saturated fatty acids like palmitic acid.[5][6]Monounsaturated fatty acids are generally oxidized more efficiently than saturated fatty acids.
Effect on Adipose Tissue Reduces adiposity and adipocyte size by increasing the expression of lipolytic molecules.[7]Influences adipocyte metabolism.This compound has been shown to have specific effects on reducing fat storage.[7]

Metabolic Pathways and Cellular Signaling

The distinct metabolic fates of this compound and oleic acid are governed by the specificity of enzymes involved in lipid metabolism. The following diagram illustrates the key differences in their metabolic pathways.

cluster_absorption Intestinal Absorption cluster_metabolism Metabolic Fate This compound This compound Enterocyte Enterocyte This compound->Enterocyte Slower Uptake Adipose Tissue Adipose Tissue This compound->Adipose Tissue Increased Lipolysis Oleic Acid Oleic Acid Oleic Acid->Enterocyte Preferential Uptake Oleic Acid->Adipose Tissue Modulates Metabolism TVA trans-Vaccenic Acid Enterocyte->TVA Biotransformation Triglycerides Triglycerides Enterocyte->Triglycerides Esterification Beta-Oxidation Beta-Oxidation Enterocyte->Beta-Oxidation Elongation_Desaturation Elongation & Desaturation Enterocyte->Elongation_Desaturation CLA Conjugated Linoleic Acid TVA->CLA

Caption: Comparative metabolic pathways of this compound and Oleic Acid.

Experimental Protocols

The following provides a synthesized methodology for a comparative in vivo study of the metabolic fate of this compound and oleic acid, based on common practices in the field.

Objective: To compare the absorption, distribution, and metabolic conversion of 14C-labeled this compound and 14C-labeled oleic acid in a rodent model.

1. Animal Model:

  • Species: Male C57BL/6J mice, 8-10 weeks old.

  • Acclimation: Acclimated for at least one week with ad libitum access to standard chow and water.

  • Housing: Housed in a temperature- and light-controlled environment (22 ± 2°C, 12-hour light/dark cycle).

2. Experimental Groups:

  • Group 1: Oral gavage of 14C-palmitelaidic acid.

  • Group 2: Oral gavage of 14C-oleic acid.

  • Control Group: Oral gavage of the vehicle (e.g., olive oil).

3. Dosing and Administration:

  • Radiolabeled Fatty Acids: [1-14C]this compound and [1-14C]oleic acid.

  • Dose: A single oral gavage of 10 µCi of the respective radiolabeled fatty acid per mouse, dissolved in a suitable vehicle.

  • Fasting: Mice are fasted for 12 hours prior to administration to ensure gastric emptying.

4. Sample Collection:

  • Blood: Serial blood samples (e.g., 20 µL) are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-gavage.

  • Tissues: At the final time point, mice are euthanized, and various tissues (liver, heart, lung, kidney, brain, adipose tissue) are harvested, weighed, and flash-frozen in liquid nitrogen.

  • Excreta: Feces and urine can be collected over the study period to assess excretion.

5. Sample Analysis:

  • Plasma Analysis: Plasma is separated by centrifugation. Total lipids are extracted from plasma using a modified Folch method. The radioactivity in the lipid extract is determined by liquid scintillation counting to assess absorption and plasma kinetics.

  • Tissue Analysis: Tissues are homogenized, and lipids are extracted. The distribution of radioactivity in different tissues is quantified by liquid scintillation counting.

  • Lipid Fractionation: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to separate different lipid classes (e.g., triglycerides, phospholipids, free fatty acids) from the total lipid extracts of plasma and tissues. The radioactivity in each fraction is then measured to determine the incorporation of the labeled fatty acids into different lipid pools.

  • Identification of Metabolites: Gas chromatography-mass spectrometry (GC-MS) can be employed to identify and quantify the conversion of the parent fatty acid into its metabolites (e.g., TVA and CLA from this compound).

6. Data Analysis:

  • Pharmacokinetic parameters such as Cmax (peak plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve) are calculated for each group.

  • Tissue distribution is expressed as the percentage of the administered dose per gram of tissue.

  • Statistical analysis (e.g., t-test or ANOVA) is used to compare the data between the this compound and oleic acid groups.

This guide highlights the significant differences in the in vivo metabolic fate of this compound and its cis-isomer, oleic acid. The trans configuration of this compound leads to distinct absorption kinetics, metabolic conversions, and physiological effects compared to the more common cis configuration of oleic acid. These differences underscore the importance of considering fatty acid isomerism in nutritional and biomedical research.

References

Validation of Palmitelaidic acid as a reliable biomarker for specific dietary patterns

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of palmitelaidic acid with other biomarkers and dietary assessment methods for specific dietary patterns. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to objectively evaluate its performance and utility in research and clinical settings.

Comparison of this compound with Alternative Dietary Assessment Methods

This compound (C16:1 n-7t) is a trans fatty acid found in ruminant fats (dairy and meat) and industrially produced partially hydrogenated vegetable oils. Its presence in human tissues and blood is primarily due to dietary intake, making it a promising biomarker for the consumption of foods containing these fats. This section compares the performance of this compound as a biomarker with traditional dietary assessment methods and other fatty acid biomarkers.

Quantitative Comparison of Biomarkers and Dietary Assessment Methods

The validity of a biomarker is often assessed by its correlation with dietary intake estimated from methods like food frequency questionnaires (FFQs) and its comparison with other potential biomarkers. The following tables summarize quantitative data from various studies.

Table 1: this compound vs. Other Biomarkers for Dairy Fat Intake

BiomarkerTissue/FluidCorrelation with Dairy Fat Intake (r)Key Findings & Citations
This compound (C16:1 n-7t) Plasma Phospholipid0.64 (with C15:0), 0.66 (with C17:0)Strongly correlates with other established dairy fat biomarkers.[1]
Pentadecanoic Acid (C15:0)Plasma Phospholipid0.34Positively correlated with fat from milk and cream.[2]
Heptadecanoic Acid (C17:0)Plasma PhospholipidNot consistently associatedAssociations with dairy fat intake can be influenced by other factors.
trans-Vaccenic Acid (C18:1 n-7t)Plasma Phospholipid0.08Significant, but weaker correlation with milk and butter consumption compared to this compound.[3]

Table 2: this compound vs. Food Frequency Questionnaires (FFQs) for Trans Fatty Acid Intake

Assessment MethodDietary ComponentCorrelation with Adipose Tissue/Plasma Levels (r)Key Findings & Citations
This compound Ruminant & Industrial Trans FatsN/A (Direct Measurement)Provides an objective measure of intake, not subject to recall bias.
Food Frequency Questionnaire (FFQ) Total Trans Fatty Acids0.52 - 0.76FFQs show moderate to strong correlation with measured trans fatty acid levels in adipose tissue.[4]
Food Frequency Questionnaire (FFQ) Industrial Trans Fatty Acids0.479 (with elaidic acid)FFQs can moderately reflect the intake of specific types of trans fats.[5]
Food Frequency Questionnaire (FFQ) Ruminant Trans Fatty Acids0.11 (this compound with milk desserts)Weaker correlations are observed for specific food items containing ruminant trans fats.[3]

Experimental Protocols

This section details the methodologies for the key experiments cited in the validation of this compound as a dietary biomarker.

Experimental Protocol 1: Quantification of Plasma this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a comprehensive procedure for the analysis of trans fatty acids, including this compound, in human plasma.

1. Sample Preparation and Lipid Extraction:

  • Blood Collection: Whole blood is collected in EDTA-containing tubes and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.

  • Lipid Extraction: A modified Folch or Bligh-Dyer method is commonly used.

    • To 100 µL of plasma, an internal standard (e.g., triheptadecanoin, C17:0) is added.

    • Lipids are extracted using a chloroform:methanol (2:1, v/v) solution.

    • The mixture is vortexed and centrifuged to separate the layers.

    • The lower organic layer containing the lipids is collected.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • The extracted lipids are dried under a stream of nitrogen.

  • The dried lipids are transesterified to FAMEs using a reagent such as boron trifluoride (BF3) in methanol or methanolic HCl. This reaction is typically carried out by heating the sample at 60-100°C for a specific duration.

  • After cooling, water and a non-polar solvent (e.g., hexane) are added to extract the FAMEs. The mixture is vortexed and centrifuged.

  • The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Gas Chromatograph: An Agilent GC system (or equivalent) equipped with a highly polar capillary column (e.g., SP-2560 or BPX70, 100 m length) is used for the separation of FAME isomers.

  • Injection: A small volume (typically 1 µL) of the FAMEs solution is injected into the GC in splitless mode.

  • Oven Temperature Program: A precise temperature gradient is crucial for separating trans and cis isomers. A typical program starts at a low temperature (e.g., 100°C), holds for a few minutes, then ramps up to a higher temperature (e.g., 240°C) at a controlled rate.

  • Mass Spectrometer: The GC is coupled to a mass spectrometer operating in electron ionization (EI) mode. The MS is set to scan a specific mass range or to monitor for specific ions characteristic of the FAMEs of interest (Selected Ion Monitoring, SIM, for higher sensitivity).

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and referencing a calibration curve generated from standards of known concentrations.

Signaling Pathways and Biological Relevance

This compound, as a trans fatty acid, can be incorporated into cell membranes and influence cellular signaling pathways, potentially contributing to inflammatory responses and metabolic dysregulation.

G-Protein Coupled Receptor (GPCR) Signaling Activated by Fatty Acids

Long-chain fatty acids, including trans fatty acids, can act as signaling molecules by activating specific G-protein coupled receptors, such as GPR40 and GPR120. This activation can lead to a variety of downstream cellular responses.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GPCR GPR40 / GPR120 This compound->GPCR Binds to Gq Gq-protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Responses (e.g., Insulin Secretion) PKC->Downstream Phosphorylates targets leading to

G-Protein Coupled Receptor signaling cascade initiated by a fatty acid.
Pro-inflammatory NF-κB Signaling Pathway

Saturated and trans fatty acids are known to induce inflammatory responses in various cell types. One of the key pathways involved is the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. While the direct effects of this compound on this pathway are still being fully elucidated, the general mechanism for fatty acid-induced inflammation often involves the activation of Toll-like receptor 4 (TLR4).

NFkB_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Fatty Acid This compound TLR4 Toll-like Receptor 4 (TLR4) Fatty Acid->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IKK->NFkB_IkB NFkB NF-κB IkB->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->IkB NFkB_IkB->NFkB Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Induces

Fatty acid-induced activation of the pro-inflammatory NF-κB signaling pathway.

Conclusion

This compound serves as a reliable biomarker for the intake of both ruminant and industrial trans fats. Its objective measurement in blood or tissue offers a significant advantage over subjective dietary assessment methods like FFQs, which are prone to recall bias. While odd-chain fatty acids (C15:0 and C17:0) are also good biomarkers for dairy fat, this compound provides a broader indication of trans fat consumption from multiple sources. The choice of biomarker should be guided by the specific dietary pattern under investigation. For studies focusing on dairy intake, a combination of this compound and odd-chain fatty acids may provide the most robust assessment. For research on industrial trans fat consumption, this compound, in conjunction with elaidic acid, is a valuable tool. The detailed experimental protocols and an understanding of the associated signaling pathways provided in this guide will aid researchers in the effective application and interpretation of this compound as a dietary biomarker.

References

Differential Effects of Palmitelaidic Acid and Other Trans Fatty Acids on Endothelial Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the impact of various trans fatty acids on vascular health, providing researchers, scientists, and drug development professionals with a comparative overview of their effects on endothelial function. This guide synthesizes experimental data on key biomarkers of endothelial activation and dysfunction, details relevant experimental methodologies, and illustrates the underlying signaling pathways.

The vascular endothelium plays a pivotal role in maintaining cardiovascular homeostasis. Its dysfunction is a critical early event in the pathogenesis of atherosclerosis. A growing body of evidence indicates that dietary fatty acids, particularly trans fatty acids (TFAs), can significantly modulate endothelial function. While industrial trans fats, formed during the partial hydrogenation of vegetable oils, have been strongly linked to adverse cardiovascular events, the effects of naturally occurring trans fats, found in ruminant products, are less clear. This guide provides a detailed comparison of the effects of different trans fatty acids, with a focus on palmitelaidic acid, on endothelial function, supported by experimental data.

Comparative Analysis of Fatty Acid Effects on Endothelial Function

The following table summarizes the quantitative effects of various fatty acids on key markers of endothelial function, including nitric oxide (NO) production, expression of adhesion molecules, and inflammatory cytokine release. The data is compiled from in vitro studies on human endothelial cells.

Fatty AcidConcentrationDurationeNOS Phosphorylation (Ser1177)NO ProductionSuperoxide ProductionNF-κB Activation (p-IκBα)IL-6 SecretionICAM-1 ExpressionVCAM-1 Expression
Control (BSA) -3hBaselineBaselineBaselineBaselineBaselineBaselineBaseline
Palmitic Acid (C16:0) 100 µM3h↓[1]↓[1][2]↑[1]↑[3]↑[4][5][6]↑[3]↑[7]
Elaidic Acid (C18:1 t9) 100 µM3h↓[1]↓[1][2]↑[1][2]↑[1][2][8]↑[1][2][8]↑[3]↑[9]
Linoelaidic Acid (C18:2 t9,t12) 100 µM3h↓[1]↓[1][2]↑[1][2]↑[1][2][8]↑[1][2][8]↑[3]-
Trans-Vaccenic Acid (C18:1 t11) 100 µM3hNo significant change[1][2]No significant change[1][2]No significant change[1][2]No significant change[1][2][8]No significant change[1][2][8]-↓[9]
Palmitoleic Acid (C16:1 c9) 50 µM48h---↓[4][5][6]↓[4][5][6]↓[4][5][6]-

Note on this compound (C16:1 t9): Direct experimental data on the effects of this compound on endothelial function is limited in the reviewed literature. However, based on the structure-activity relationships observed with other trans fatty acids, it is plausible that this compound would exhibit pro-inflammatory and anti-angiogenic effects similar to elaidic acid.

Key Signaling Pathways in Trans Fatty Acid-Induced Endothelial Dysfunction

Industrially produced trans fatty acids, such as elaidic acid and linoelaidic acid, primarily exert their detrimental effects on the endothelium through the activation of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). This activation leads to a cascade of downstream events culminating in reduced nitric oxide bioavailability and a pro-inflammatory, pro-thrombotic endothelial phenotype.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Elaidic Acid Elaidic Acid TLR4 TLR4 Elaidic Acid->TLR4 Linoelaidic Acid Linoelaidic Acid Linoelaidic Acid->TLR4 IKK IKK Complex TLR4->IKK MyD88-dependent pathway NOX NADPH Oxidase TLR4->NOX pIkB p-IκB IKK->pIkB Phosphorylation IkB IκB IkB->pIkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation pIkB->NFkB Ubiquitination & Degradation ROS ROS ROS->IKK eNOS_dys eNOS Dysfunction ROS->eNOS_dys NOX->ROS Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene Cytokines IL-6, TNF-α Gene->Cytokines Adhesion ICAM-1, VCAM-1 Gene->Adhesion NO ↓ Nitric Oxide eNOS_dys->NO

Caption: Pro-inflammatory signaling cascade initiated by industrial trans fatty acids in endothelial cells.

In contrast, naturally occurring trans fats like trans-vaccenic acid do not appear to activate this inflammatory pathway. Palmitoleic acid has been shown to have anti-inflammatory effects, potentially by upregulating Peroxisome Proliferator-Activated Receptor-α (PPAR-α) gene expression.[4][5][6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of fatty acid effects on endothelial function.

Cell Culture and Fatty Acid Treatment

Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in EGM-2 medium supplemented with 2% fetal bovine serum and growth factors. For fatty acid treatment, cells are incubated with the fatty acid of interest, complexed to bovine serum albumin (BSA), for a specified duration (e.g., 3 to 48 hours). Control cells are treated with BSA alone.

Measurement of Nitric Oxide (NO) Production

NO production is assessed using electron spin resonance (ESR) spectroscopy. Following fatty acid treatment, cells are stimulated with insulin (100 nM for 15 minutes) to induce NO production. The NO is then trapped using an iron-diethyldithiocarbamate (Fe(DETC)2) complex, and the resulting signal is quantified by ESR.

A HUVECs treated with fatty acid-BSA complex B Insulin Stimulation (100 nM, 15 min) A->B C Addition of Fe(DETC)2 spin trap B->C D Cell Lysis C->D E ESR Spectroscopy D->E F Quantification of NO-Fe(DETC)2 signal E->F

Caption: Workflow for the measurement of nitric oxide production in endothelial cells.

Western Blot Analysis of eNOS Phosphorylation

Cell lysates are prepared from fatty acid-treated HUVECs. Proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies specific for phosphorylated eNOS (Ser1177) and total eNOS, followed by incubation with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using enhanced chemiluminescence and quantified by densitometry.

NF-κB Activation Assay

NF-κB activation is determined by measuring the phosphorylation of its inhibitory subunit, IκBα. This is typically done using an enzyme-linked immunosorbent assay (ELISA) kit. Cell lysates are added to a microplate pre-coated with an antibody specific for phosphorylated IκBα. A second antibody conjugated to a detectable enzyme is then added, and the resulting signal is proportional to the amount of phosphorylated IκBα in the sample.

Measurement of Inflammatory Cytokine and Adhesion Molecule Expression

The secretion of inflammatory cytokines, such as IL-6, into the cell culture medium is quantified using ELISA kits. The expression of cell surface adhesion molecules, like ICAM-1 and VCAM-1, is measured by flow cytometry. Cells are stained with fluorescently labeled antibodies specific for the adhesion molecule of interest, and the fluorescence intensity is analyzed using a flow cytometer.

Conclusion

The available evidence strongly indicates that not all trans fatty acids exert the same biological effects. Industrially produced trans fatty acids, such as elaidic acid and linoelaidic acid, are potent inducers of endothelial inflammation and dysfunction.[1][2][8] They activate the NF-κB signaling pathway, leading to a reduction in nitric oxide bioavailability and an increase in the expression of pro-inflammatory cytokines and adhesion molecules.[1][2][3] In contrast, the naturally occurring trans fatty acid, trans-vaccenic acid, appears to be largely inert in this regard.[1][2] While direct data on this compound is scarce, its structural similarity to other industrial trans fats suggests it may also contribute to endothelial dysfunction. Conversely, palmitoleic acid has demonstrated anti-inflammatory properties, highlighting the nuanced and specific effects of different fatty acid isomers on vascular health.[4][5][6] These findings underscore the importance of distinguishing between different types of trans fatty acids in dietary recommendations and in the development of therapeutic strategies for cardiovascular disease.

References

A comparative study of Palmitelaidic acid's impact on gut microbiota composition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of Palmitelaidic acid (POA) on the composition of gut microbiota, drawing on recent experimental data. It is intended to be a valuable resource for researchers and professionals in the fields of microbiology, gastroenterology, and drug development who are investigating the therapeutic potential of fatty acids in modulating the gut microbiome. This document summarizes key quantitative findings, details experimental methodologies, and visualizes relevant biological pathways to facilitate a deeper understanding of POA's role in gut health.

Data Summary: this compound's Effect on Gut Microbiota Composition

The administration of this compound has been shown to significantly alter the composition of the gut microbiota, favoring the proliferation of beneficial bacteria while reducing the abundance of those associated with inflammation and metabolic disorders. The following tables summarize the key quantitative changes observed in murine models from several comparative studies.

Treatment GroupPhylum: FirmicutesPhylum: BacteroidetesPhylum: VerrucomicrobiaGenus: AkkermansiaGenus: LactobacillusGenus: BifidobacteriumGenus: AllobaculumReference
High-Fat Diet (HFD) + this compound DecreasedIncreasedHigherIncreasedIncreasedIncreasedDecreased[1][2][3]
High-Fat Diet (HFD) + Oleic Acid -------[1]
High-Fat Diet (HFD) Control (BSA) IncreasedDecreased-----[1]
DSS-Induced Colitis + this compound Higher-HigherIncreasedIncreasedIncreased-[2]
DSS-Induced Colitis Control (Water) Lower-LowerDecreasedDecreasedDecreased-[2]

Table 1: Comparative Effects of this compound on the Relative Abundance of Key Gut Microbiota Phyla and Genera in Murine Models.

Experimental Protocols

The following section details the typical methodologies employed in studies investigating the impact of this compound on gut microbiota.

Animal Model and Treatment Administration
  • Animal Model: Male C57BL/6 mice are commonly used.[3]

  • Acclimatization: Mice are typically acclimated for a week before the commencement of the experiment.

  • Dietary Induction: To induce metabolic disorders or a dysbiotic gut environment, mice are often fed a high-fat diet (HFD) for a period of 12 to 16 weeks.[1][3]

  • Treatment Groups:

    • Control Group: Administered with a vehicle such as Bovine Serum Albumin (BSA) or water.[1][2]

    • This compound (POA) Group: Administered with POA, often via oral gavage. Dosages can range from 0.1 g/kg to 2.5 g/kg of body weight.[2]

    • Comparative Fatty Acid Group: To provide a comparative context, other fatty acids like oleic acid are administered at similar dosages.[1]

  • Administration Route: Oral gavage is the standard method for precise dosage delivery.

  • Treatment Duration: The administration of POA and control substances typically continues for several weeks, for instance, 6 weeks.[1]

Fecal Sample Collection and Gut Microbiota Analysis
  • Sample Collection: Fecal samples are collected from individual mice at specified time points, often at the end of the treatment period. Samples are immediately frozen and stored at -80°C until analysis.

  • DNA Extraction: Total genomic DNA is extracted from the fecal samples using commercially available kits.

  • 16S rRNA Gene Sequencing: The V3-V4 or V4 hypervariable regions of the 16S rRNA gene are amplified by PCR. The amplicons are then sequenced using a high-throughput sequencing platform, such as Illumina MiSeq. This technique allows for the identification and relative quantification of the different bacterial taxa present in the samples.

  • Bioinformatic Analysis: The sequencing data is processed using bioinformatics pipelines to classify the bacterial sequences into operational taxonomic units (OTUs) or amplicon sequence variants (ASVs) and to determine their taxonomic affiliation. This analysis provides a comprehensive profile of the gut microbiota composition for each treatment group.

Visualizing the Impact of this compound

The following diagrams illustrate the key mechanisms and workflows related to the study of this compound's influence on the gut microbiota.

Palmitelaidic_Acid_Signaling_Pathway cluster_gut Gut Lumen cluster_host Host System This compound This compound Akkermansia muciniphila Akkermansia muciniphila This compound->Akkermansia muciniphila Promotes growth & cell division Bifidobacterium Bifidobacterium This compound->Bifidobacterium Increases abundance Gut Barrier Integrity Gut Barrier Integrity Akkermansia muciniphila->Gut Barrier Integrity Enhances Inflammation Inflammation Gut Barrier Integrity->Inflammation Reduces TNF-α TNF-α IL-6 IL-6

This compound's Anti-Inflammatory Pathway.

Experimental_Workflow Animal Model\n(C57BL/6 Mice) Animal Model (C57BL/6 Mice) Dietary Intervention\n(HFD vs. Control) Dietary Intervention (HFD vs. Control) Animal Model\n(C57BL/6 Mice)->Dietary Intervention\n(HFD vs. Control) Treatment Groups Treatment Groups Dietary Intervention\n(HFD vs. Control)->Treatment Groups POA Administration\n(Oral Gavage) POA Administration (Oral Gavage) Treatment Groups->POA Administration\n(Oral Gavage) Oleic Acid/\nControl Admin. Oleic Acid/ Control Admin. Treatment Groups->Oleic Acid/\nControl Admin. Fecal Sample\nCollection Fecal Sample Collection POA Administration\n(Oral Gavage)->Fecal Sample\nCollection Oleic Acid/\nControl Admin.->Fecal Sample\nCollection 16S rRNA\nSequencing 16S rRNA Sequencing Fecal Sample\nCollection->16S rRNA\nSequencing Data Analysis Data Analysis 16S rRNA\nSequencing->Data Analysis Microbiota\nComposition Microbiota Composition Data Analysis->Microbiota\nComposition Statistical\nComparison Statistical Comparison Data Analysis->Statistical\nComparison

Experimental Workflow for Microbiota Analysis.

Conclusion

The evidence presented in this guide strongly suggests that this compound is a potent modulator of the gut microbiota. Its ability to selectively promote the growth of beneficial bacteria such as Akkermansia muciniphila and Bifidobacterium while reducing the levels of pro-inflammatory bacteria, positions it as a promising candidate for further investigation in the context of inflammatory bowel diseases and metabolic disorders. The provided experimental framework offers a solid foundation for designing future studies to further elucidate the mechanisms of action and therapeutic potential of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Palmitelaidic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Palmitelaidic acid is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, grounded in established chemical safety principles.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). While specific hazards for this compound are not extensively documented, it is prudent to treat it with the same caution as similar long-chain fatty acids.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory to prevent accidental splashes.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Skin Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

In the event of a spill, it should be managed promptly. For minor spills, absorb the material with an inert substance like sand, earth, or vermiculite.[1] The collected material should then be placed in a suitable, labeled container for waste disposal.[1] For major spills, it is crucial to prevent the substance from entering drains or water courses.[1]

Quantitative Data on this compound

PropertyValue
Molecular FormulaC16H30O2
Molecular Weight254.41 g/mol
AppearanceSolid
Water SolubilityNot miscible or difficult to mix[2]

Step-by-Step Disposal Protocol

The disposal of this compound must always be conducted in accordance with local, state, and federal regulations.[1][3] The following procedure outlines a general workflow for its safe disposal.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for this compound and any contaminated materials (e.g., gloves, absorbent pads). The label should include the chemical name and any associated hazards.
  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can react dangerously.

2. Containerization:

  • Use a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) container is generally suitable.
  • Ensure the container is in good condition, with a secure, leak-proof lid. Keep the container closed except when adding waste.

3. Storage of Waste:

  • Store the waste container in a designated, well-ventilated, and secure waste accumulation area.
  • Store away from incompatible materials, such as strong oxidizing agents.[3]

4. Arrange for Professional Disposal:

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
  • Provide the waste disposal company with all available safety information, including the Safety Data Sheet (SDS) if available.

5. Neutralization (for dilute aqueous solutions - consult with EHS):

  • For very dilute aqueous solutions containing this compound, neutralization may be an option prior to disposal, but this should only be performed after consulting with and receiving approval from your EHS department.
  • If approved, slowly add a dilute solution of a base (e.g., sodium hydroxide) while stirring in a well-ventilated area, such as a fume hood.
  • Monitor the pH of the solution. The target pH should be within the neutral range (typically 5.5-9.0) as specified by local wastewater regulations.[4]
  • Once neutralized, the solution may be eligible for drain disposal, but only with explicit permission from your EHS department and in compliance with local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

Palmitelaidic_Acid_Disposal_Workflow start Start: this compound Waste Generated identify Identify and Segregate Waste start->identify containerize Properly Containerize and Label identify->containerize storage Store in Designated Waste Area containerize->storage consult_ehs Consult with EHS Department storage->consult_ehs professional_disposal Arrange for Professional Disposal consult_ehs->professional_disposal  Default Pathway neutralization_check Is Neutralization an Approved Option? consult_ehs->neutralization_check  Dilute Aqueous Waste? end End: Waste Properly Disposed professional_disposal->end neutralization_check->professional_disposal No neutralize Neutralize Dilute Aqueous Solution (if approved) neutralization_check->neutralize Yes drain_disposal Dispose via Drain (with EHS approval) neutralize->drain_disposal drain_disposal->end

Caption: Logical workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheet. All waste disposal must comply with local, state, and federal regulations.

References

Personal protective equipment for handling Palmitelaidic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling Palmitelaidic acid in a laboratory setting. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

While some sources state that this compound is not classified under GHS hazard criteria, the closely related isomer, Palmitoleic acid, is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] It is also considered a combustible liquid.[1][3] Therefore, it is prudent to handle this compound with the same level of caution.

Table 1: Required Personal Protective Equipment (PPE)

Body PartPPE RequiredSpecifications
Eyes/Face Chemical safety goggles or a face shieldMust be worn at all times when handling the substance to protect from splashes.[4][5]
Skin Nitrile gloves, Lab coatNitrile gloves are recommended for handling fatty acids.[6][7][8] A lab coat should be worn to protect from skin contact.
Respiratory Use in a well-ventilated area or with a fume hoodTo minimize inhalation of any potential vapors or aerosols.[3][9]

Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a clean and organized workspace.

    • Verify that all required PPE is available and in good condition.

    • Locate the nearest safety shower and eyewash station before beginning work.

  • Handling:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[3][9]

    • Avoid direct contact with skin and eyes.[9]

    • Do not eat, drink, or smoke in the handling area.[9]

    • Keep away from open flames, hot surfaces, and other sources of ignition as it is a combustible liquid.[3][9]

  • Storage:

    • Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[3][9]

    • Keep away from strong oxidizing agents and strong bases.[3][9]

Table 2: Storage and Incompatibility Summary

ParameterRecommendation
Storage Temperature Room temperature (unless otherwise specified by the supplier)
Container Tightly sealed, original container
Incompatible Materials Strong oxidizing agents, strong bases[3][9]

Spill Management and Disposal Plan

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and contamination.

Spill Response Protocol

  • Minor Spills:

    • Remove all sources of ignition.[9]

    • Wear appropriate PPE.

    • Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[9]

    • Collect the absorbed material into a labeled container for disposal.[9]

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's safety officer or emergency response team.

    • Prevent the spill from entering drains or waterways.[1]

Disposal Plan

  • Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.

  • Do not dispose of down the drain.

  • Place waste in a clearly labeled, sealed container.

Experimental Workflow Diagram

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

Palmitelaidic_Acid_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal prep_ppe Don PPE: - Safety Goggles - Nitrile Gloves - Lab Coat prep_workspace Prepare Workspace: - Clean Area - Fume Hood ON handling_weigh Weigh/Measure This compound prep_workspace->handling_weigh Proceed when ready handling_experiment Perform Experiment handling_weigh->handling_experiment cleanup_decontaminate Decontaminate Glassware & Surfaces handling_experiment->cleanup_decontaminate Experiment Complete cleanup_dispose Dispose of Waste (Follow Protocol) cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Palmitelaidic acid
Reactant of Route 2
Palmitelaidic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.